Icariside E5
Description
This compound is a natural product found in Brainea insignis and Capsicum annuum with data available.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[2-[(2R)-1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-[(E)-3-hydroxyprop-1-enyl]-6-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O11/c1-34-19-10-15(5-6-18(19)30)8-16(12-28)17-9-14(4-3-7-27)11-20(35-2)25(17)37-26-24(33)23(32)22(31)21(13-29)36-26/h3-6,9-11,16,21-24,26-33H,7-8,12-13H2,1-2H3/b4-3+/t16-,21+,22+,23-,24+,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFRBCKYXMEITK-RUBGFCLFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)C(CC3=CC(=C(C=C3)O)OC)CO)C=CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@@H](CC3=CC(=C(C=C3)O)OC)CO)/C=C/CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901102711 | |
| Record name | 2-[(1R)-2-Hydroxy-1-[(4-hydroxy-3-methoxyphenyl)methyl]ethyl]-4-[(1E)-3-hydroxy-1-propen-1-yl]-6-methoxyphenyl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901102711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126176-79-2 | |
| Record name | 2-[(1R)-2-Hydroxy-1-[(4-hydroxy-3-methoxyphenyl)methyl]ethyl]-4-[(1E)-3-hydroxy-1-propen-1-yl]-6-methoxyphenyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126176-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(1R)-2-Hydroxy-1-[(4-hydroxy-3-methoxyphenyl)methyl]ethyl]-4-[(1E)-3-hydroxy-1-propen-1-yl]-6-methoxyphenyl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901102711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Icariside E5 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034749 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Icariside E5: A Technical Guide to its Chemical Structure and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icariside E5 is a lignan glycoside that has been isolated from various plant sources, including Capsicum annuum (bell pepper) and Epimedium brevicornu.[1][2] This document provides a comprehensive overview of the chemical structure of this compound, its known biological activities, and detailed experimental protocols for its study. This guide is intended for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is a complex natural product with the IUPAC name (2S,3R,4S,5S,6R)-2-[2-[(2R)-1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-[(E)-3-hydroxyprop-1-enyl]-6-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol.[3] Its structure consists of a central lignan core glycosidically linked to a glucose molecule. The stereochemistry of the molecule has been defined through spectroscopic analysis.
Quantitative Data
The key chemical identifiers and properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[2-[(2R)-1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-[(E)-3-hydroxyprop-1-enyl]-6-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | PubChem CID: 91884923[3] |
| Molecular Formula | C26H34O11 | PubChem CID: 91884923[3] |
| Molecular Weight | 522.5 g/mol | PubChem CID: 91884923[3] |
| CAS Number | 126176-79-2 | PubChem CID: 91884923[3] |
| SMILES | COC1=CC(=CC(=C1O[C@H]2--INVALID-LINK--CO)O)O">C@@HO)--INVALID-LINK--CO)/C=C/CO | PubChem CID: 91884923[3] |
| InChIKey | UFFRBCKYXMEITK-RUBGFCLFSA-N | PubChem CID: 91884923[3] |
Chemical Structure Diagram
The 2D chemical structure of this compound is depicted below.
Experimental Protocols
Isolation and Structure Elucidation
The isolation of this compound from its natural sources, such as the ripe fruits of Capsicum annuum, typically involves the following workflow. The structure is then elucidated using a combination of spectroscopic techniques.
Methodology:
-
Extraction: The dried and powdered plant material is extracted with a polar solvent like methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatography: The biologically active fraction (often the ethyl acetate or n-butanol fraction) is subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents to separate the components.
-
Purification: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
-
Structure Elucidation: The structure of the isolated compound is determined by analyzing its spectroscopic data, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.
Biological Activity Assays
This compound has been reported to possess antioxidant properties and the ability to promote the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).[1] Detailed protocols for assessing these activities are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Reagents:
-
DPPH solution (0.1 mM in methanol or ethanol)
-
This compound stock solution (in a suitable solvent like DMSO or methanol)
-
Ascorbic acid or Trolox (as a positive control)
-
Methanol or ethanol (as a blank)
-
-
Procedure:
-
Prepare serial dilutions of the this compound stock solution to various concentrations.
-
In a 96-well plate, add a specific volume of each this compound dilution to the wells.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagents:
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
This compound stock solution
-
Trolox (as a positive control)
-
Phosphate-buffered saline (PBS) or ethanol
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the this compound stock solution.
-
Add a small volume of each this compound dilution to a larger volume of the diluted ABTS•+ solution and mix.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated using a similar formula to the DPPH assay.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay on HUVECs
This colorimetric assay measures cell viability and proliferation. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., M199 or EGM-2) supplemented with fetal bovine serum (FBS) and growth factors
-
This compound stock solution (sterile-filtered)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
-
Procedure:
-
Seed HUVECs in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used for the stock solution).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of around 630 nm) using a microplate reader.
-
Cell proliferation is expressed as a percentage relative to the vehicle control.
-
Signaling Pathways
Currently, there is a lack of direct scientific literature detailing the specific signaling pathways modulated by this compound. However, extensive research has been conducted on the closely related and structurally similar flavonoid, Icariside II . The findings for Icariside II may provide insights into the potential mechanisms of action for this compound. Icariside II has been shown to influence several key signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial in regulating cell proliferation, survival, and apoptosis.
The diagram below illustrates a representative signaling pathway influenced by Icariside II, which may be analogous for this compound pending further research.
Disclaimer: The signaling pathway depicted above is based on published research for Icariside II. Direct evidence for this compound's involvement in these specific pathways is currently limited. This diagram is provided for illustrative purposes to suggest potential mechanisms that warrant further investigation for this compound.
Conclusion
This compound is a lignan glycoside with a well-defined chemical structure and demonstrated antioxidant and pro-proliferative activities on endothelial cells. This technical guide provides a foundational understanding of its chemical properties and standardized protocols for its biological evaluation. While the precise molecular mechanisms and signaling pathways of this compound are yet to be fully elucidated, the information available for structurally related compounds suggests promising avenues for future research. Further investigation is required to fully understand its therapeutic potential and to establish its specific molecular targets.
References
Icariside E5 (CAS: 126176-79-2): A Technical Guide on its Bioactivity and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icariside E5, a lignan glycoside with the CAS number 126176-79-2, is a natural product isolated from plants such as Capsicum annuum (red pepper) and Epimedium brevicornu. This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on its anti-apoptotic effects. The information presented herein is based on available scientific literature and is intended to support further research and development efforts. While this compound is also reported to possess antioxidant properties and the ability to promote the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), detailed peer-reviewed experimental data for these activities are not extensively available. This guide will focus on the well-documented anti-apoptotic effects and provide representative protocols for assessing its other reported bioactivities.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 126176-79-2 | [1][2] |
| Molecular Formula | C26H34O11 | [1] |
| Molecular Weight | 522.54 g/mol | [1] |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[2-[(2R)-1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-[(E)-3-hydroxyprop-1-enyl]-6-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |
| Class | Lignan Glycoside | [3][4] |
| Natural Sources | Capsicum annuum L. var. acuminatum, Epimedium brevicornu | [3][4] |
Biological Activities and Experimental Data
The primary experimentally validated biological activity of this compound is its ability to protect cells from apoptosis induced by oxidative stress.
Anti-Apoptotic Activity in Jurkat Cells
This compound has been shown to protect Jurkat cells, a human T-lymphocyte cell line, from apoptosis induced by serum withdrawal, which is a model of oxidative stress.[3][4]
The protective effect of this compound against apoptosis in Jurkat cells is summarized in Table 2.
| Cell Line | Treatment | Concentration of this compound | Incubation Time | Result | Source |
| Jurkat | Serum Withdrawal (from 10% to 0.1% FCS) | 50 µM | 24 hours | Significantly prevents apoptosis | [3][4] |
FCS: Fetal Calf Serum
The following protocol is based on the methodology described in the primary literature for assessing the anti-apoptotic effects of this compound.[3][4]
1. Cell Culture and Treatment:
-
Exponentially growing Jurkat cells are maintained in a suitable culture medium supplemented with 10% Fetal Calf Serum (FCS).
-
To induce apoptosis, the cells are shifted to a low-serum medium containing 0.1% FCS.
-
For the experimental group, this compound is added to the low-serum medium at a final concentration of 50 µM. A control group with low-serum medium and no this compound is also prepared.
-
The cells are incubated for 24 hours.
2. Harvesting and Staining:
-
After incubation, the cells are harvested.
-
Apoptosis is measured by analyzing the cell cycle using propidium iodide (PI) staining. This method identifies apoptotic cells as a subdiploid population.
-
The percentage of dead cells can also be determined by PI staining.
3. Flow Cytometry Analysis:
-
The stained cells are subjected to flow cytometry analysis to quantify the percentage of subdiploid (apoptotic) cells.
Reported Proliferative and Antioxidant Activities (Further Verification Required)
1. Cell Seeding:
-
Seed HUVECs in a 96-well plate at a density of approximately 5,000 cells per well.
2. Cell Treatment:
-
After allowing the cells to adhere (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound (e.g., 5, 10, 20, 40 µM) and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 hours).
3. MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.
1. Preparation of Solutions:
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Prepare various concentrations of this compound in a suitable solvent.
2. Reaction and Measurement:
-
Add the this compound solutions to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
A standard antioxidant, such as ascorbic acid, should be used as a positive control.
Signaling Pathways
The precise signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. However, some key negative findings have been established.
Confirmed Negative Findings:
-
This compound does not induce an increase in intracellular levels of reactive oxygen species (ROS).[3]
-
It does not affect the mitochondrial permeability transition.[3]
-
It does not signal through the vanilloid receptor type 1 (VR1).[3]
The following diagram illustrates the current understanding of the molecular interactions of this compound in the context of its anti-apoptotic effect.
Caption: Known molecular interactions of this compound.
Experimental Workflow for Evaluating Anti-Apoptotic Activity
The following diagram outlines the experimental workflow for assessing the anti-apoptotic properties of this compound.
References
Unveiling the Natural Reserves of Icariside E5: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the natural sources of Icariside E5, a lignan glycoside with demonstrated biological activities. The content herein is curated for researchers, scientists, and drug development professionals, offering an in-depth exploration of the compound's origins, quantification, and extraction methodologies. Furthermore, this document elucidates the potential signaling pathways influenced by this compound, providing a foundation for future pharmacological investigations.
Principal Natural Sources of this compound
This compound has been identified and isolated from a select number of plant species. The primary sources documented in scientific literature are:
-
Capsicum annuum L. : Commonly known as chili pepper, the ripe fruits and particularly the seeds of this plant are a significant source of this compound.[1][2]
-
Brainea insignis : This fern species is another confirmed natural reservoir of this compound.
-
Epimedium diphyllum : A member of the Berberidaceae family, this plant has also been reported to contain this compound.[3]
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound can vary depending on the plant source, the specific part of the plant analyzed, and the extraction method employed. To date, quantitative data is most readily available for Capsicum annuum.
| Plant Source | Plant Part | Extraction Method | This compound Concentration (% of Extract) | Reference |
| Capsicum annuum L. | Seed | Not specified in detail, involves concentration by vacuum evaporator and spray-drying. | 0.28% | [1] |
| Brainea insignis | Not specified | Not available | Not available | |
| Epimedium diphyllum | Not specified | Not available | Not available | [3] |
Note: The lack of quantitative data for Brainea insignis and Epimedium diphyllum highlights an area for future research and discovery.
Experimental Protocols: From Extraction to Quantification
The successful isolation and analysis of this compound necessitates a multi-step experimental workflow. The following protocols are synthesized from available literature and best practices for natural product chemistry.
Extraction of this compound from Capsicum annuum Seeds
This protocol provides a general framework for the extraction of this compound.
-
Sample Preparation : Dried seeds of Capsicum annuum are finely ground to increase the surface area for solvent penetration.
-
Solvent Extraction : The powdered seeds are subjected to extraction with a suitable organic solvent. While the specific solvent system for optimal this compound extraction is not explicitly detailed in the available literature, polar solvents such as methanol or ethanol are commonly used for extracting glycosides. Maceration or Soxhlet extraction are potential techniques.
-
Concentration : The resulting crude extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature between 40-50°C to yield a viscous extract.[1]
-
Drying : The concentrated extract can be further dried using methods such as spray-drying or freeze-drying to obtain a stable powder.[1]
Purification of this compound
Following initial extraction, the crude extract requires further purification to isolate this compound. This typically involves chromatographic techniques.
-
Column Chromatography : The crude extract is subjected to column chromatography over a stationary phase like silica gel or a reversed-phase material (e.g., C18). A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane-ethyl acetate or water-methanol) is employed to separate fractions based on polarity.
-
Fraction Collection and Analysis : Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Preparative HPLC : Fractions enriched with this compound are further purified using preparative HPLC to yield the pure compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the accurate quantification of this compound. While a specific, validated method for this compound is not detailed in the reviewed literature, a general approach based on methods for similar compounds is proposed below.
-
Chromatographic System : A standard HPLC system equipped with a UV detector.
-
Column : A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable choice.
-
Mobile Phase : A gradient elution with a mixture of water (A) and acetonitrile or methanol (B), both likely containing a small percentage of an acidifier like formic acid (e.g., 0.1%) to improve peak shape.
-
Flow Rate : A typical flow rate would be in the range of 0.8-1.2 mL/min.
-
Detection : UV detection at a wavelength determined by the UV absorbance maximum of this compound.
-
Quantification : Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated with a certified reference standard of this compound.
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
To aid in the conceptualization of this compound's biological context and the processes for its study, the following diagrams have been generated using the DOT language.
Figure 1: A generalized workflow for the extraction, purification, and analysis of this compound.
Postulated Signaling Pathway for HUVEC Proliferation
This compound has been shown to promote the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). While the specific signaling cascade for this compound is not fully elucidated, the pathways activated by the structurally related compound, Icariside II, in endothelial cells provide a plausible model. Icariside II activates multiple signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).
References
Isolating Icariside E5 from Capsicum annuum: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation of Icariside E5, a lignan glycoside, from Capsicum annuum. This compound has garnered interest for its potential antioxidant and cytoprotective properties. This document outlines the quantitative data available in the literature, detailed experimental protocols for its isolation, and a summary of its known biological activities.
Quantitative Data
The concentration of this compound can vary depending on the specific variety of Capsicum annuum and the part of the plant analyzed. A key study has quantified this compound in the seeds of Capsicum annuum L.
| Plant Material | Compound | Concentration (% of extract) | Reference |
| Seeds of Capsicum annuum L. | This compound | 0.28% | [1] |
| Seeds of Capsicum annuum L. | Vanilloyl this compound | 0.085% | [1] |
Experimental Protocols
The following methodologies are based on the successful isolation of this compound from the ripe fruits of Capsicum annuum L. var. acuminatum as described by Iorizzi et al. (2001).[2][3] This protocol serves as a foundational methodology that can be adapted and optimized for different cultivars or larger-scale extractions.
Plant Material and Extraction
-
Plant Material: Ripe fruits of Capsicum annuum L. var. acuminatum.
-
Initial Processing: The fresh fruits are minced and then extracted with methanol (MeOH) at room temperature. This process is repeated multiple times to ensure exhaustive extraction.
-
Solvent Removal: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with n-hexane, chloroform (CHCl3), and n-butanol (n-BuOH). This step separates compounds based on their polarity. This compound, being a glycoside, is expected to be enriched in the more polar n-butanol fraction.
Chromatographic Purification
The n-butanol soluble fraction, which contains a mixture of glycosides and other polar compounds, is subjected to a series of chromatographic steps to isolate this compound.
-
Column Chromatography (CC) over Sephadex LH-20:
-
The n-butanol extract is applied to a Sephadex LH-20 column.
-
Elution is performed with methanol (MeOH).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Droplet Counter-Current Chromatography (DCCC):
-
Fractions enriched with this compound from the Sephadex column are further purified using DCCC.
-
A biphasic solvent system is employed. A common system for such separations is chloroform-methanol-water (CHCl3-MeOH-H2O) in a specific ratio (e.g., 7:13:8). The lower phase is used as the mobile phase.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Final purification is often achieved using preparative or semi-preparative HPLC.
-
A reverse-phase column (e.g., C18) is typically used.
-
The mobile phase is a gradient of methanol and water, allowing for the fine separation of closely related compounds.
-
The effluent is monitored with a UV detector, and the peak corresponding to this compound is collected.
-
Structure Elucidation
The purified this compound is structurally characterized using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques (such as COSY, HMQC, and HMBC) are employed to establish the connectivity of atoms and the stereochemistry of the compound.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Visualized Experimental Workflow
References
- 1. Icariside II-induced mitochondrion and lysosome mediated apoptosis is counterbalanced by an autophagic salvage response in hepatoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New glycosides from Capsicum annuum L. var. acuminatum. Isolation, structure determination, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Biosynthesis of Icariside E5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icariside E5, a stilbenoid glycoside identified in Capsicum annuum, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating current knowledge of phenylpropanoid and stilbenoid metabolism in plants. Detailed experimental protocols for key analytical techniques and enzymatic assays are presented to facilitate further research in this area. All quantitative data from relevant studies are summarized, and logical relationships within the biosynthetic pathway are visualized using Graphviz diagrams.
Introduction
Stilbenoids are a class of plant secondary metabolites characterized by a C6-C2-C6 skeleton. They are synthesized via the phenylpropanoid pathway and exhibit a wide range of pharmacological properties. This compound is a glycosylated stilbenoid derivative found in pepper (Capsicum annuum)[1]. Its structure suggests a biosynthetic origin from the core stilbenoid backbone, followed by a series of hydroxylation, methoxylation, and glycosylation events. This guide outlines a putative biosynthetic pathway for this compound, providing a framework for future research and biotechnological applications.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, which is active in Capsicum annuum[2][3]. The pathway can be divided into three main stages:
-
Core Phenylpropanoid Pathway: Synthesis of p-Coumaroyl-CoA.
-
Stilbene Backbone Formation: Condensation to form a stilbene scaffold.
-
Tailoring Reactions: Hydroxylation, methylation, and glycosylation to yield this compound.
The key enzymatic steps are detailed below and illustrated in the pathway diagram.
Phenylpropanoid Pathway and Stilbene Synthase Action
The biosynthesis begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA thioester, p-coumaroyl-CoA.
The central step in stilbenoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by stilbene synthase (STS) , to form the foundational stilbene structure, resveratrol[4][5].
Postulated Tailoring Steps for this compound
Following the formation of a resveratrol-like precursor, a series of enzymatic modifications are necessary to produce the specific structure of this compound. While the exact sequence of these events is yet to be elucidated, the following steps are proposed based on the structure of this compound and the known enzymatic capabilities of Capsicum annuum.
-
Hydroxylation: Specific hydroxylases, likely belonging to the cytochrome P450 family, are proposed to introduce additional hydroxyl groups onto the stilbene backbone. The hydroxylation pattern of flavonoids in the related Solanaceae family is known to be determined by flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H)[6]. Similar enzymes are likely involved in stilbenoid modification.
-
O-Methylation: The methoxy group on the this compound structure is likely added by an O-methyltransferase (OMT) . Capsicum annuum possesses a large family of OMTs, including caffeic acid O-methyltransferases (COMTs) and caffeoyl-CoA O-methyltransferases (CCoAOMTs), which are involved in the methylation of various phenylpropanoid compounds[7][8].
-
Glycosylation: The final step is the attachment of a glucose moiety, catalyzed by a UDP-glycosyltransferase (UGT) . Several UGTs have been identified in Capsicum annuum and other members of the Solanaceae family that are responsible for the glycosylation of secondary metabolites[9][10][11]. The specific UGT that acts on the this compound aglycone remains to be identified.
The proposed biosynthetic pathway is visualized in the following diagram:
Quantitative Data
Currently, there is a lack of specific quantitative data on the biosynthesis of this compound, such as enzyme kinetics and intermediate concentrations. However, studies on the general phenylpropanoid and flavonoid content in Capsicum annuum provide a basis for understanding the metabolic flux towards these compounds.
| Compound Class | Plant Part | Concentration Range | Reference |
| Total Phenolics | Fruit | 1.39 - 30.15 mg GAE/g DW | [12][13] |
| Total Flavonoids | Fruit | 25.1 - 1630.53 µg QE/g DW | [12][14] |
| Capsaicinoids | Fruit | Varies significantly with cultivar | [15][16] |
Table 1: Quantitative Analysis of Phenylpropanoids in Capsicum annuum
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Extraction and HPLC Analysis of Stilbenoids from Capsicum annuum**
This protocol is adapted from methods for flavonoid and stilbenoid analysis in plant tissues[12][13][17].
Workflow Diagram:
Materials:
-
Freeze-dried and powdered Capsicum annuum fruit tissue
-
80% (v/v) Ethanol
-
Centrifuge
-
Ultrasonic bath
-
0.22 µm syringe filters
-
HPLC system with Diode Array Detector (DAD) or Mass Spectrometer (MS)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
This compound standard (if available)
Procedure:
-
Extraction:
-
Weigh 1 g of powdered plant material into a centrifuge tube.
-
Add 10 mL of 80% ethanol.
-
Vortex thoroughly to mix.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
-
Sample Preparation:
-
Centrifuge the extract at 10,000 x g for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient could be: 0-5 min, 10% B; 5-30 min, 10-60% B; 30-35 min, 60-100% B; 35-40 min, 100% B; 40-45 min, 100-10% B; 45-50 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: DAD at 320 nm (or other relevant wavelength for stilbenoids) and/or MS in negative ion mode.
-
Quantification: Compare the peak area of the putative this compound with a standard curve generated from a pure standard.
-
In Vitro Assay for UDP-Glycosyltransferase (UGT) Activity
This protocol provides a general framework for assaying the activity of a candidate UGT involved in this compound biosynthesis.
Materials:
-
Recombinant candidate UGT enzyme (expressed in E. coli or yeast)
-
This compound aglycone (substrate)
-
UDP-glucose (sugar donor)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Stopping solution (e.g., 10% trichloroacetic acid)
-
HPLC system for product analysis
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 7.5
-
1 mM DTT
-
100 µM this compound aglycone (dissolved in DMSO, final DMSO concentration <1%)
-
5 mM UDP-glucose
-
Purified recombinant UGT enzyme (e.g., 1-5 µg)
-
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding an equal volume of stopping solution.
-
Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated protein.
-
Analyze the supernatant by HPLC as described in Protocol 4.1 to detect the formation of this compound.
-
-
Controls:
-
No enzyme control: To ensure the reaction is enzyme-dependent.
-
No UDP-glucose control: To confirm the requirement of the sugar donor.
-
No aglycone control: To check for any background products.
-
Conclusion
The biosynthesis of this compound in Capsicum annuum represents a fascinating area of plant secondary metabolism. While the complete pathway is yet to be fully elucidated, this guide provides a robust, evidence-based framework for its investigation. The proposed pathway, coupled with the detailed experimental protocols, will serve as a valuable resource for researchers aiming to unravel the enzymatic machinery responsible for the synthesis of this and other bioactive stilbenoids. Future work should focus on the identification and characterization of the specific hydroxylases, O-methyltransferases, and UDP-glycosyltransferases involved, which will be instrumental for the potential biotechnological production of this compound.
References
- 1. Phytochemical Profile of Capsicum annuum L. cv Senise, Incorporation into Liposomes, and Evaluation of Cellular Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Environmental Factors on Stilbene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the Flavonoid Hydroxylases from Grapevine and Their Regulation during Fruit Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive analysis of the O-methyltransferase gene family in the chili pepper (Capsicum annuum) identifies COMT36 involved in capsaicinoids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. UDP-glycosyltransferase gene SlUGT73C1 from Solanum lycopersicum regulates salt and drought tolerance in Arabidopsis thaliana L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica [frontiersin.org]
- 11. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Different Solvents Extractions on Total Polyphenol Content, HPLC Analysis, Antioxidant Capacity, and Antimicrobial Properties of Peppers (Red, Yellow, and Green (Capsicum annum L.)) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diversity of the Chemical Profile and Biological Activity of Capsicum annuum L. Extracts in Relation to Their Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pepolska.pl [pepolska.pl]
- 16. researchgate.net [researchgate.net]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
Icariside E5 molecular weight and formula C26H34O11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icariside E5 is a lignan glycoside that has been identified in plant species such as Capsicum annuum (pepper) and Brainea insignis.[1] As a natural product, it has drawn interest for its potential biological activities. This technical guide provides a summary of the known molecular properties of this compound, alongside a discussion of its reported biological effects. Due to the limited availability of in-depth experimental data and defined signaling pathways for this compound in current literature, this document also presents a detailed analysis of the closely related and more extensively studied compound, Icariside II, to provide context and illustrate potential avenues for future research.
This compound: Molecular Profile
The fundamental molecular characteristics of this compound are well-established.
| Property | Value | Source |
| Molecular Formula | C26H34O11 | PubChem[2] |
| Molecular Weight | 522.5 g/mol | PubChem[2], Pharmaffiliates[3] |
| CAS Number | 126176-79-2 | ChemicalBook[4] |
| Class | Glycoside, Stilbenoid | PubChem[2] |
Biological Activity of this compound
Preliminary studies have indicated that this compound exhibits certain biological effects, although the underlying mechanisms are not yet fully elucidated.
Effects on Human Umbilical Vein Endothelial Cells (HUVECs)
Research has shown that this compound can promote the proliferation of HUVECs.[5] One study noted a slight promotion of proliferation when HUVECs were treated with this compound at concentrations of 5, 10, 20, and 40 µM for 48 hours.[5] Notably, this effect was observed without accompanying cytotoxicity.[5]
Antioxidant Properties
This compound is reported to possess antioxidant properties.[5][6] However, it is important to note that it does not appear to function as a direct scavenger of reactive oxygen species (ROS).[5] Furthermore, studies indicate that this compound does not induce an increase in intracellular ROS levels, affect mitochondrial permeability transition, or signal through the vanilloid receptor type 1.[5]
Experimental Protocols and Signaling Pathways for this compound
Currently, detailed experimental protocols and elucidated signaling pathways specifically for this compound are not extensively available in the public scientific literature. The following sections on Icariside II are provided to illustrate the types of mechanisms and experimental approaches that could be relevant for future investigations into this compound.
Icariside II: A Case Study of a Related Flavonol Glycoside
Icariside II is a major bioactive component of Herba Epimedii and has been the subject of numerous studies, revealing its involvement in various signaling pathways and its potential therapeutic effects.
Icariside II and the NO/cGMP/PKG Signaling Pathway in Neuronal Cells
Icariside II, a known phosphodiesterase 5 (PDE5) inhibitor, has been shown to promote the proliferation of neuron-like pheochromocytoma (PC12) cells. This neuroprotective effect is linked to the activation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG) signaling pathway.
-
Cell Culture: Pheochromocytoma (PC12) cells are cultured under standard conditions.
-
Treatment: PC12 cells are treated with varying concentrations of Icariside II. To investigate the signaling pathway, cells are co-treated with inhibitors such as L-NMMA (an inhibitor of nitric oxide synthase, NOS), KT-5823 (an inhibitor of PKG), and LY294002 (an inhibitor of PI3K).
-
Proliferation Assay: Cell proliferation is assessed to determine the dose-dependent effect of Icariside II.
-
Cell Cycle Analysis: The proportion of cells in the S phase of the cell cycle is measured to confirm proliferative effects.
-
Biochemical Assays: The expression of neuronal NOS (nNOS), production of NO, cGMP content, and PKG activity are quantified to measure the activation of the signaling pathway.
-
Western Blot Analysis: The levels of phosphorylated AKT (p-AKT) are measured to assess the involvement of the upstream PI3K/AKT pathway.
Caption: Icariside II promotes neuronal cell proliferation via the PI3K/AKT and NO/cGMP/PKG pathways.
Icariside II in Cancer: Targeting Multiple Signaling Pathways
Icariside II has demonstrated anti-cancer properties by modulating various signaling pathways involved in cell cycle regulation, apoptosis, and metastasis.
Caption: Experimental workflow for evaluating the anticancer properties of Icariside II.
| Signaling Pathway | Effect of Icariside II |
| PI3K/AKT/mTOR | Inhibition, leading to induced autophagy in cancer cells. |
| MAPK-ERK | Modulation, contributing to cell cycle arrest and apoptosis. |
| JAK2-STAT3 | Inhibition, affecting cancer cell proliferation and survival. |
| Wnt/β-catenin | Suppression, inhibiting gastric cancer progression. |
| NF-κB | Inhibition of nuclear translocation, suppressing inflammation-induced cancer processes. |
Conclusion and Future Directions
This compound is a natural compound with confirmed molecular properties and preliminary evidence of biological activity, particularly in promoting endothelial cell proliferation and exhibiting antioxidant effects. However, a comprehensive understanding of its mechanisms of action requires further investigation. The detailed studies on the related compound, Icariside II, highlight the potential for this compound to modulate key cellular signaling pathways. Future research should focus on elucidating the specific molecular targets and signaling cascades affected by this compound to fully assess its therapeutic potential. Such studies would be invaluable for drug development professionals and scientists working in the field of natural product-based therapeutics.
References
- 1. Pharmacological mechanism and therapeutic efficacy of Icariside II in the treatment of acute ischemic stroke: a systematic review and network pharmacological analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Icariside II, a PDE5 inhibitor from Epimedium brevicornum, promotes neuron-like pheochromocytoma PC12 cell proliferation via activating NO/cGMP/PKG pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anticancer Properties of Herba Epimedii and Its Main Bioactive Componentsicariin and Icariside II - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Icariside E5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icariside E5 is a lignan glycoside first isolated from Epimedium diphyllum and later identified in the ripe fruits and seeds of Capsicum annuum L. (red pepper).[1][2][3][4] As a naturally occurring phenolic compound, this compound has garnered interest for its potential biological activities, notably its antioxidant and pro-proliferative effects on endothelial cells. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its biological activities, and relevant experimental methodologies, designed to support further research and drug development efforts.
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₄O₁₁ | --INVALID-LINK--[2] |
| Molecular Weight | 522.54 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white solid | --INVALID-LINK--[1] |
| CAS Number | 126176-79-2 | --INVALID-LINK--[2] |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[2-[(2R)-1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-[(E)-3-hydroxyprop-1-enyl]-6-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | --INVALID-LINK--[2] |
| Synonyms | This compound | --INVALID-LINK--[2] |
| Solubility | Information regarding specific solubility in various solvents is limited. However, its glycosidic nature suggests potential solubility in polar solvents. | |
| Storage | 4°C, sealed storage, away from moisture and light. In solvent: -80°C for 6 months; -20°C for 1 month. | --INVALID-LINK--[1] |
Spectral Data
Detailed experimental spectral data for this compound, including ¹H NMR, ¹³C NMR, and mass spectrometry fragmentation analysis, are not extensively reported in the available scientific literature. The elucidation of its structure was primarily achieved through nuclear magnetic resonance methods and mass spectrometry, though the specific spectral data sets are not widely published.[5]
Biological Activity and Mechanism of Action
Antioxidant Properties
This compound has demonstrated notable antioxidant properties. It has been shown to protect Jurkat cells from apoptosis induced by oxidative stress resulting from serum withdrawal.[1] Unlike capsaicin, another compound found in Capsicum annuum, this compound does not induce an increase in intracellular reactive oxygen species (ROS) levels.[1] This suggests that its antioxidant mechanism is not reliant on pro-oxidant activities but rather on protective or radical-scavenging capabilities. The precise signaling pathways through which this compound exerts its antioxidant effects have not yet been fully elucidated.
Proliferation of Human Umbilical Vein Endothelial Cells (HUVECs)
Studies have shown that this compound can slightly promote the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) at concentrations ranging from 5 to 40 µM over a 48-hour period, without exhibiting cytotoxicity.[1] It is important to note that this compound does not signal through the vanilloid receptor type 1 (TRPV1), distinguishing its mechanism from that of capsaicinoids.[1][3] The specific signaling pathways responsible for the pro-proliferative effects of this compound on HUVECs remain to be identified.
Experimental Protocols
Detailed, step-by-step experimental protocols specifically for this compound are not extensively published. However, based on the methodologies used for similar natural products and the assays mentioned in the literature for this compound, the following general protocols can be adapted.
Isolation and Purification of this compound from Capsicum annuum
This compound can be isolated from the polar extracts of the ripe fruits of Capsicum annuum.[5] A general workflow for its isolation and purification is outlined below.
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
The antioxidant activity of this compound can be assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Methodology:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.
-
Reaction: Add the this compound solutions to the DPPH solution in a 96-well plate or cuvettes. A control containing only the solvent and DPPH solution should be included.
-
Incubation: Incubate the reaction mixture at room temperature in the dark for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (Absorbance of Control - Absorbance of Sample) / Absorbance of Control * 100.
HUVEC Proliferation Assay (MTT Assay)
The effect of this compound on the proliferation of HUVECs can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.[6]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 5, 10, 20, 40 µM).[1] Include a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 48 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution, such as DMSO, to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of viable cells, indicating the effect of this compound on cell proliferation.
Conclusion
This compound is a promising natural product with demonstrated antioxidant and endothelial cell proliferative activities. While its basic chemical and physical properties are established, there is a clear need for further research to determine a more complete physicochemical profile, including melting point, boiling point, and detailed spectral characteristics. Furthermore, the elucidation of the specific signaling pathways underlying its biological effects is a critical next step for its potential development as a therapeutic agent. The experimental workflows provided in this guide offer a starting point for researchers to further investigate the properties and mechanisms of this compound.
References
Unveiling the Antioxidant Properties of Icariside II: A Technical Guide
Note on Icariside E5: Initial literature searches yielded minimal information regarding the antioxidant properties of this compound. The available data primarily points to its role in promoting the proliferation of human umbilical vein endothelial cells (HUVECs) and its origin as a lignan glycoside from Capsicum annuum. In contrast, a substantial body of research exists for Icariside II, a major bioactive component of Herba Epimedii. This guide will therefore focus on the well-documented antioxidant properties of Icariside II, a closely related flavonoid glycoside, to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
Icariside II has demonstrated significant antioxidant effects through various mechanisms, including direct radical scavenging and the modulation of intracellular antioxidant signaling pathways. This guide summarizes the key quantitative data, experimental methodologies, and signaling pathways associated with the antioxidant activity of Icariside II.
Quantitative Antioxidant Data
The antioxidant capacity of Icariside II has been evaluated using several in vitro assays. The following tables summarize the available quantitative data.
Table 1: Radical Scavenging Activity of Icariside II
| Assay | Species | IC50 / Activity | Reference |
| DPPH Radical Scavenging | Pure Icariside II | 22.8 ± 1.1 µg/mL | [1] |
| DPPH Radical Scavenging | Icariside II-WPC Complex | 17.0 ± 1.1 µg/mL | [1] |
| Superoxide Anion (O₂⁻•) Scavenging | Icariside II (0.1-0.5 g/L) | Lower clearance rate than BHT | |
| Hydroxyl Radical (•OH) Scavenging | Icariside II (0.1-0.5 g/L) | 15.65±0.72% - 28.51±0.91% clearance |
Table 2: Inhibition of Lipid Peroxidation by Icariside II
| Assay | Concentration | Inhibition Rate | Reference |
| Thiobarbituric Acid (TBA) Method | 0.9 g/L | 37.82 ± 1.43% |
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below. These represent standard protocols and may be adapted for the specific analysis of Icariside II.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of Icariside II in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.
-
Reaction Mixture: To 1.0 mL of the DPPH solution, add 1.0 mL of the Icariside II solution at different concentrations. A control is prepared by adding 1.0 mL of the solvent instead of the sample solution.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of Icariside II.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Principle: The ABTS radical cation, which has a characteristic blue-green color, is reduced by antioxidants, leading to a decrease in absorbance.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of Icariside II and make serial dilutions.
-
Reaction Mixture: Add a small volume (e.g., 10 µL) of the Icariside II solution at different concentrations to a larger volume (e.g., 1 mL) of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the dose-response curve.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
Principle: The assay uses a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA) that is taken up by cells. In the presence of reactive oxygen species (ROS), the non-fluorescent DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants can inhibit this oxidation, leading to a reduction in fluorescence.
Protocol:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and grow to confluence.
-
Loading with DCFH-DA: Wash the cells with PBS and then incubate them with a solution containing DCFH-DA.
-
Treatment with Antioxidant: Remove the DCFH-DA solution and treat the cells with different concentrations of Icariside II.
-
Induction of Oxidative Stress: After an incubation period, add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce cellular oxidative stress.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) over a period of time using a microplate reader.
-
Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The percentage reduction in fluorescence in treated cells compared to control cells indicates the cellular antioxidant activity.
Signaling Pathways and Mechanisms of Action
Icariside II exerts its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the antioxidant defense system. The primary pathway identified is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.
Nrf2/ARE Signaling Pathway
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of inducers like Icariside II, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of phase II antioxidant and detoxifying enzymes.
dot
Caption: Nrf2/ARE signaling pathway activated by Icariside II.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the in vitro assessment of the antioxidant properties of a compound like Icariside II.
dot
Caption: General workflow for in vitro antioxidant activity assessment.
References
Icariside E5: A Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icariside E5 is a lignan glycoside isolated from Capsicum annuum (pepper) that has demonstrated cytoprotective and proliferative effects in preclinical studies.[1] Notably, it exhibits a protective role against apoptosis in Jurkat cells and promotes the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). While the precise molecular mechanisms underpinning these activities are not yet fully elucidated, initial findings suggest an indirect antioxidant effect rather than direct radical scavenging. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, consolidating available data, outlining experimental methodologies, and proposing potential signaling pathways for further investigation.
Core Biological Activities
This compound has two primary reported biological activities:
-
Anti-apoptotic effects in Jurkat cells: this compound protects Jurkat T-lymphocyte cells from apoptosis induced by serum withdrawal.[1] This effect is attributed to an antioxidant mechanism, though it does not involve direct scavenging of reactive oxygen species (ROS) or alteration of the mitochondrial permeability transition.[1]
-
Proliferative effects on HUVECs: this compound has been observed to slightly promote the proliferation of HUVECs.
These activities suggest potential therapeutic applications for this compound in conditions characterized by excessive apoptosis or the need for enhanced endothelial cell growth.
Quantitative Data Summary
The following table summarizes the quantitative data available from in vitro studies on this compound.
| Cell Line | Biological Effect | Effective Concentration(s) | Duration of Treatment | Key Findings | Reference |
| Jurkat | Inhibition of serum withdrawal-induced apoptosis | 50 µM | 24 hours | Significantly prevents apoptosis. | [1] |
| HUVEC | Promotion of proliferation | 5, 10, 20, 40 µM | 48 hours | Slightly promotes proliferation. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Inhibition of Serum Withdrawal-Induced Apoptosis in Jurkat Cells
-
Cell Culture: Jurkat cells are cultured in a standard medium supplemented with 10% Fetal Calf Serum (FCS).
-
Induction of Apoptosis: To induce apoptosis, exponentially growing Jurkat cells are shifted from a 10% FCS medium to a medium containing 0.1% FCS (serum withdrawal).
-
Treatment: this compound is added to the serum-deprived medium at a concentration of 50 µM. A control group of serum-deprived cells without this compound treatment is also maintained.
-
Apoptosis Assessment: After 24 hours of incubation, the cells are harvested and analyzed by flow cytometry. Apoptosis is quantified by staining the cells with propidium iodide (PI) and identifying the sub-diploid peak, which represents apoptotic cells with fragmented DNA. The percentage of dead cells is also determined by PI staining.[1]
HUVEC Proliferation Assay
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in an appropriate endothelial cell growth medium.
-
Treatment: HUVECs are treated with this compound at concentrations of 5, 10, 20, and 40 µM for 48 hours. A vehicle-treated control group is included.
-
Proliferation Assessment: Cell proliferation is measured using a standard method such as the MTT assay, which quantifies metabolically active cells, or by direct cell counting.
Proposed Signaling Pathways
Based on the observed biological effects and the known signaling pathways involved in apoptosis and cell proliferation, the following hypothetical mechanisms of action for this compound are proposed. These diagrams are intended to guide future research.
Hypothetical Anti-Apoptotic Pathway in Jurkat Cells
Serum withdrawal is known to induce apoptosis in Jurkat cells through pathways that can involve the activation of stress-activated protein kinases (SAPK/JNK) and potentially the generation of ceramide, which acts as a pro-apoptotic second messenger. Since this compound does not directly scavenge ROS or affect the mitochondrial permeability transition, it may act upstream by modulating signaling cascades that are sensitive to the cellular redox state or by activating pro-survival pathways.
Caption: Hypothetical anti-apoptotic signaling pathway of this compound in Jurkat cells.
Hypothetical Proliferative Pathway in HUVECs
The proliferation of endothelial cells is often mediated by the activation of receptor tyrosine kinases and downstream signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways. Lignan glycosides have been reported to influence these pathways.
Caption: Hypothetical proliferative signaling pathway of this compound in HUVECs.
Conclusion and Future Directions
The current body of evidence indicates that this compound is a bioactive lignan glycoside with potential therapeutic properties. Its ability to inhibit apoptosis and promote endothelial cell proliferation warrants further investigation. Future research should focus on:
-
Elucidating the precise molecular targets of this compound.
-
Investigating the specific signaling molecules modulated by this compound in the context of apoptosis and proliferation. This includes examining the activation status of key proteins in the JNK, PI3K/Akt, and MAPK/ERK pathways.
-
Conducting more extensive dose-response studies to better characterize its efficacy.
-
Performing in vivo studies to validate the observed in vitro effects and assess its pharmacokinetic and safety profiles.
A deeper understanding of the mechanism of action of this compound will be crucial for its potential development as a therapeutic agent.
References
Icariside E5 in Epimedium brevicornu: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of Icariside E5, a lignan glycoside, with a focus on its context within Epimedium brevicornu. Due to the limited direct research on this compound specifically within this plant species, this document synthesizes available data on total flavonoid extraction from E. brevicornu, analytical methodologies for flavonoid quantification, and the known biological activities of this compound from other sources and its closely related compounds. This guide aims to serve as a foundational resource for stimulating further research and development.
Quantitative Data Summary
Direct quantitative data for this compound in Epimedium brevicornu is not extensively available in current literature. Research has predominantly focused on other major flavonoids such as icariin, epimedin A, B, and C. However, studies on other plant species and general flavonoid content in E. brevicornu provide valuable context.
Table 1: Optimized Extraction Conditions for Total Flavonoids from Epimedium brevicornu
| Parameter | Optimized Value | Reference |
| Extraction Solvent | 60% Ethanol | [1][2] |
| Solid-to-Liquid Ratio | 1:25 g/mL | [1][2] |
| Ultrasonic Time | 25 minutes | [1][2] |
Table 2: Bioactivity of this compound (from Capsicum annuum)
| Bioactivity | Cell Line | Concentration Range | Effect | Reference |
| Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | 5, 10, 20, 40 µM (for 48h) | Slight promotion of proliferation without cytotoxicity | [3] |
| Antioxidant Properties | Jurkat cells | Not specified | Protects against apoptosis induced by oxidative stress from serum withdrawal | [3] |
Experimental Protocols
Extraction of Total Flavonoids from Epimedium brevicornu
This protocol is for the extraction of total flavonoids, which would be the initial step for the subsequent isolation of this compound.
Methodology:
-
Sample Preparation: Air-dry the aerial parts of Epimedium brevicornu and grind them into a fine powder.
-
Extraction:
-
Filtration and Concentration:
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
-
Purification (General):
-
The concentrated aqueous extract can be further purified using techniques such as liquid-liquid extraction or column chromatography (e.g., macroporous resin) to isolate specific flavonoid glycosides like this compound.
-
Quantification of Flavonoids by High-Performance Liquid Chromatography (HPLC)
The following is a general HPLC protocol that can be adapted for the quantification of this compound, provided a reference standard is available.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]
-
Mobile Phase: A gradient elution is typically used, for example:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile.
-
The gradient program would need to be optimized to achieve separation of this compound from other components.
-
-
Detection:
-
DAD: Monitor at a wavelength of 270 nm for flavonoids.
-
MS: Use electrospray ionization (ESI) in negative ion mode for the detection and confirmation of the molecular weight of this compound.
-
-
Quantification: Create a calibration curve using a certified reference standard of this compound at various concentrations. The concentration in the sample can then be determined by comparing its peak area to the calibration curve.
Signaling Pathways and Mechanisms of Action
Direct research on the signaling pathways of this compound is limited. However, insights can be drawn from studies on the structurally similar compound, Icariside II, and the general activities of flavonoids from Epimedium brevicornu.
The total flavonoids from Epimedium brevicornu have been suggested to activate the Keap1-Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response and protection against oxidative stress.[1][2]
Icariside II, a major metabolite of icariin found in Epimedium, has been shown to modulate several signaling pathways, including:
-
PI3K/Akt/mTOR Pathway: Involved in cell growth, proliferation, and survival.[6][7]
-
MAPK/ERK Pathway: Plays a role in cell proliferation, differentiation, and apoptosis.[6][7]
-
NO/cGMP/PKG Pathway: Important for vasodilation and neuronal function.[8]
-
JAK/STAT3 Pathway: Involved in inflammation and cancer progression.
It is plausible that this compound may exert its biological effects through similar pathways, particularly those related to antioxidant and anti-inflammatory responses. However, this requires direct experimental verification.
Visualizations
Caption: Experimental workflow for the extraction, isolation, and analysis of this compound.
Caption: Inferred signaling pathways for this compound based on related compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of the Flavonoid Extraction Process from the Stem and Leaves of Epimedium Brevicornum and Its Effects on Cyclophosphamide-Induced Renal Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | HPLC-DAD Fingerprints Combined With Multivariate Analysis of Epimedii Folium From Major Producing Areas in Eastern Asia: Effect of Geographical Origin and Species [frontiersin.org]
- 5. Qualitative and quantitative analyses of Epimedium wushanense by high-performance liquid chromatography coupled with diode array detection and electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Icariside II: Anticancer Potential and Molecular Targets in Solid Cancers [frontiersin.org]
- 7. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Icariside II, a PDE5 inhibitor from Epimedium brevicornum, promotes neuron-like pheochromocytoma PC12 cell proliferation via activating NO/cGMP/PKG pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Icariside E5: A Technical Overview of its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icariside E5 is a lignan glycoside that has been isolated from natural sources including Capsicum annuum (red pepper) and Albiziae Cortex.[1][2] Emerging research has identified this compound as a bioactive compound with potential therapeutic applications, primarily noting its pro-proliferative effects on endothelial cells and its antioxidant properties.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological activity, presenting key quantitative data, detailed experimental protocols, and a visualization of its known cellular effects.
Core Biological Activities
The primary biological activities of this compound reported in the literature are its ability to promote the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) and its protective effects against oxidative stress-induced cell death.
Endothelial Cell Proliferation
A key reported activity of this compound is its ability to stimulate the proliferation of HUVECs. This effect is dose-dependent and occurs without evidence of cytotoxicity.[1] The pro-proliferative capacity of this compound suggests potential applications in therapeutic areas requiring angiogenesis or vascular repair.
Antioxidant and Cytoprotective Effects
This compound has demonstrated antioxidant properties by protecting Jurkat cells from apoptosis induced by oxidative stress resulting from serum withdrawal.[2] Interestingly, its mechanism appears to be distinct from direct radical scavenging. Studies have shown that this compound does not directly scavenge reactive oxygen species (ROS), nor does it induce an increase in intracellular ROS levels.[2] Furthermore, it does not affect the mitochondrial permeability transition, a key event in some apoptotic pathways.[2]
Quantitative Data Summary
The pro-proliferative effects of this compound on HUVECs have been quantified, and the data is summarized in the table below.
| Concentration (μM) | Cell Proliferation Rate (% of Control) | Cell Line | Incubation Time (h) | Reference |
| 5 | ~110% | HUVEC | 48 | [1] |
| 10 | ~120% | HUVEC | 48 | [1] |
| 20 | ~125% | HUVEC | 48 | [1] |
| 40 | ~130% | HUVEC | 48 | [1] |
Signaling Pathways and Mechanisms of Action
The precise signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. However, some mechanisms have been explicitly ruled out. It is known that this compound's activity is independent of the vanilloid receptor 1 (TRPV1), which is the primary receptor for capsaicin, another compound found in Capsicum annuum.[2]
The diagram below illustrates the current understanding of this compound's cellular effects.
Experimental Protocols
HUVEC Proliferation Assay (CCK-8 Method)
This protocol is based on the methodology described by Shi et al. (2019).[1]
1. Cell Culture:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in Endothelial Cell Medium (ECM) supplemented with 5% fetal bovine serum (FBS), 1% endothelial cell growth supplement (ECGS), and 1% penicillin/streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
-
Seed HUVECs into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete ECM.
-
Allow cells to adhere for 24 hours.
3. Treatment:
-
Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).
-
Dilute the stock solutions to final concentrations (e.g., 5, 10, 20, 40 µM) in fresh culture medium. The final DMSO concentration should be less than 0.1%.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
4. Incubation:
-
Incubate the plates for 48 hours at 37°C and 5% CO2.
5. Cell Viability Measurement:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate for an additional 1-4 hours until the color of the medium changes.
-
Measure the absorbance at 450 nm using a microplate reader.
6. Data Analysis:
-
Calculate the cell proliferation rate as a percentage of the control group.
The workflow for this experimental protocol is visualized in the following diagram.
References
Icariside E5: A Technical Literature Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icariside E5 is a lignan glycoside that has been isolated from Capsicum annuum (pepper) and has also been reported in Brainea insignis.[1][2][3] As a naturally occurring compound, it has garnered interest for its potential biological activities. This technical guide provides a comprehensive review of the existing scientific literature on this compound, focusing on its biological effects, available quantitative data, and the experimental methodologies used for its characterization. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.
Physicochemical Properties
This compound is structurally classified as a glycoside and a stilbenoid.[2] Its fundamental chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₄O₁₁ | [2] |
| Molecular Weight | 522.5 g/mol | [2] |
Biological Activities and Quantitative Data
The primary biological activities of this compound reported in the literature revolve around its antioxidant and pro-proliferative effects. The available quantitative data from these studies are summarized below.
Effects on Endothelial Cell Proliferation
This compound has been shown to promote the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) without exhibiting cytotoxicity.[1]
| Cell Line | Concentrations Tested | Treatment Duration | Observation |
| HUVECs | 5, 10, 20, 40 µM | 48 hours | Slight promotion of proliferation |
Antioxidant and Anti-Apoptotic Effects
This compound demonstrates antioxidant properties, although its mechanism of action is not through direct radical scavenging.[1] It has been observed to protect Jurkat cells, a human T lymphocyte cell line, from apoptosis induced by oxidative stress resulting from serum withdrawal.[1]
| Cell Line | Stress Inducer | Observation |
| Jurkat Cells | Serum Withdrawal (Oxidative Stress) | Protection from apoptosis |
It is important to note that studies have indicated that this compound does not have the pharmacological effect of scavenging reactive oxygen species (ROS) directly.[1] Furthermore, it does not induce an increase in intracellular ROS levels or affect the mitochondrial permeability transition.[1]
Experimental Protocols
While the full detailed experimental protocols are proprietary to the original research publications, this section outlines the methodologies employed in the key experiments based on available information.
HUVEC Proliferation Assay
The effect of this compound on the proliferation of HUVECs was likely assessed using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this type of assay, viable cells with active metabolism convert the MTT reagent into a colored formazan product. The absorbance of the formazan solution is directly proportional to the number of living cells.
Jurkat Cell Apoptosis Assay
The protective effect of this compound against apoptosis in Jurkat cells was likely determined using methods such as flow cytometry with Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.
Reactive Oxygen Species (ROS) Measurement
To determine that this compound does not directly scavenge ROS or increase intracellular ROS levels, fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) are commonly used. DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified intracellularly and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity can be measured to quantify intracellular ROS levels.
Signaling Pathways
A thorough review of the current scientific literature reveals a significant gap in the understanding of the molecular mechanisms of action for this compound. As of the latest available data, the specific signaling pathways modulated by this compound have not been elucidated. It has been demonstrated that this compound does not signal through the vanilloid receptor type 1.[1] The majority of research on signaling pathways for related compounds has focused on Icariside II, a flavonoid with a distinct chemical structure and biological activity profile. Therefore, direct extrapolation of signaling information from Icariside II to this compound is not scientifically valid. Further research is required to identify the specific molecular targets and signaling cascades through which this compound exerts its biological effects.
Visualizations
Experimental Workflow for Assessing Biological Activity of this compound
Caption: Experimental workflow for the isolation and biological evaluation of this compound.
Conclusion
This compound is a lignan glycoside with demonstrated antioxidant and pro-proliferative properties in vitro. It has been shown to protect cells from oxidative stress-induced apoptosis and to promote the growth of endothelial cells. However, the current body of literature on this compound is limited. A critical area for future research will be the elucidation of its molecular mechanism of action, including the identification of its direct cellular targets and the signaling pathways it modulates. Such studies will be essential for determining the potential of this compound as a therapeutic agent and for guiding future drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Icariside II, a PDE5 inhibitor from Epimedium brevicornum, promotes neuron-like pheochromocytoma PC12 cell proliferation via activating NO/cGMP/PKG pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Icariside II protects from marrow adipose tissue (MAT) expansion in estrogen-deficient mice by targeting S100A16 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Icariside E5 HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icariside E5 is a lignan glycoside that has been isolated from plants such as Capsicum annuum.[1] As a natural product with potential biological activities, accurate and reliable quantitative analysis is crucial for research, quality control, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation, identification, and quantification of such compounds. This document provides a detailed application note and protocol for the HPLC analysis of this compound. While a specific validated method for this compound is not widely published, this protocol is based on established methods for structurally similar glycosides and general chromatographic principles.
Principle of the Method
This method utilizes reverse-phase HPLC (RP-HPLC) with UV detection to separate and quantify this compound. A C18 column is employed as the stationary phase, which retains the analyte based on its hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous solution and an organic solvent allows for the effective separation of this compound from other components in the sample matrix. Detection is achieved by monitoring the UV absorbance at a wavelength where this compound exhibits a strong chromophore. Quantification is performed by comparing the peak area of the analyte in the sample to that of a standard with a known concentration.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (accurate to 0.01 mg)
-
pH meter
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the sample solvent)
-
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or trifluoroacetic acid, HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases using an ultrasonic bath for 15-20 minutes or by online degassing.
-
-
Standard Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve the standard in methanol and make up to the mark.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
This stock solution should be stored at 2-8 °C and protected from light.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with methanol or the initial mobile phase composition to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix.[2][3][4][5] The following is a general procedure for a plant extract:
-
Extraction:
-
Accurately weigh a suitable amount of the powdered sample (e.g., 1 g).
-
Add a known volume of extraction solvent (e.g., 25 mL of 70% methanol in water).
-
Perform extraction using ultrasonication for 30 minutes or another appropriate extraction technique.
-
-
Centrifugation:
-
Centrifuge the extract at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet solid particles.
-
-
Filtration:
-
Dilution:
-
If the concentration of this compound is expected to be high, dilute the filtered sample with the initial mobile phase composition to fall within the calibration curve range.
-
HPLC Chromatographic Conditions
The following are recommended starting conditions for the HPLC analysis of this compound, based on methods for similar compounds.[6] Optimization may be required for specific sample matrices.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-10 min, 10-30% B10-25 min, 30-60% B25-30 min, 60-90% B30-35 min, 90% B35.1-40 min, 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm (or determined by UV scan of this compound) |
| Injection Volume | 10 µL |
Method Validation Parameters
For quantitative analysis, the method should be validated according to ICH guidelines or other relevant regulatory standards. The following parameters should be assessed:
| Parameter | Description |
| System Suitability | Evaluate parameters like theoretical plates, tailing factor, and reproducibility of replicate injections of a standard solution to ensure the chromatographic system is performing adequately. |
| Linearity | Analyze a series of standard solutions at different concentrations (typically 5-7 levels) to demonstrate a linear relationship between concentration and peak area. The correlation coefficient (r²) should be > 0.999. |
| Precision | Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentration levels. The relative standard deviation (RSD) should typically be < 2%. |
| Accuracy | Determine the closeness of the measured value to the true value, often assessed by spike-recovery experiments where a known amount of this compound is added to a blank matrix and the recovery is calculated. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Specificity | The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. This can be evaluated using a photodiode array detector to check for peak purity. |
| Robustness | Evaluate the reliability of the method with respect to deliberate small variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature. |
Data Analysis
-
Identification: The this compound peak in a sample chromatogram is identified by comparing its retention time with that of the this compound reference standard.
-
Quantification: A calibration curve is constructed by plotting the peak area of the standard solutions against their corresponding concentrations. The concentration of this compound in the sample is then determined by interpolating its peak area from the calibration curve.
Visualized Workflow
Caption: Workflow for this compound HPLC Analysis.
References
Application Note: High-Throughput Analysis of Icariside E5 Using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of Icariside E5, a lignan glycoside with potential antioxidant properties.[1] The protocol is designed for researchers in pharmacology, natural product chemistry, and drug development who require a reliable method for the quantification of this compound in various matrices. The methodology outlined here provides a robust starting point for developing and validating a quantitative assay for this compound.
Introduction
This compound is a naturally occurring lignan glycoside found in plants such as Capsicum annuum.[1][2] Lignan glycosides are a class of phytoestrogens that have garnered significant interest for their potential health benefits, including antioxidant and anti-inflammatory activities. Accurate and sensitive analytical methods are crucial for the pharmacokinetic, metabolic, and toxicological assessment of these compounds. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high selectivity and sensitivity required for the analysis of such compounds in complex biological matrices. This document provides a detailed protocol for the extraction and LC-MS/MS analysis of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C26H34O11 | PubChem[2] |
| Average Molecular Weight | 522.5 g/mol | PubChem[2] |
| Monoisotopic Molecular Weight | 522.21011190 Da | PubChem[2] |
| CAS Number | 126176-79-2 | PubChem[2] |
Table 1: Physicochemical Properties of this compound
Predicted Mass Spectrometry Fragmentation
| Precursor Ion (m/z) | Proposed Fragment Ions (m/z) | Description |
| [M+H]+: 523.2177 | 361.1652 | Neutral loss of glucose |
| 177.0550 | Further fragmentation of the aglycone | |
| 151.0757 | Further fragmentation of the aglycone | |
| [M-H]-: 521.1923 | 359.1496 | Neutral loss of glucose |
| 193.0500 | Further fragmentation of the aglycone | |
| 137.0239 | Further fragmentation of the aglycone |
Table 2: Predicted m/z transitions for this compound in positive and negative ionization modes.
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is a general guideline for the extraction of this compound from a liquid matrix such as plasma or a plant extract.
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Load 1 mL of the sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the analyte with 3 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
Liquid Chromatography Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 3: Recommended Liquid Chromatography Parameters
Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive and Negative (for method development) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 4: Recommended Mass Spectrometry Parameters
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Potential Signaling Pathway Involvement
While the direct signaling pathways of this compound are still under investigation, related compounds like Icariside II have been shown to influence several key cellular signaling pathways.[3][4] Icariside II has been reported to induce apoptosis in cancer cells by targeting pathways such as PI3K/AKT, MAPK/ERK, and STAT3.[3] It is plausible that this compound may exert its biological effects through similar mechanisms.
Caption: Predicted signaling pathways potentially modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C26H34O11 | CID 91884923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells [ijbs.com]
- 4. The Anticancer Properties of Herba Epimedii and Its Main Bioactive Componentsicariin and Icariside II - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Icariside E5 Extraction from Plants
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Icariside E5 is a lignan glycoside that has been isolated from plants such as Capsicum annuum (red pepper) and Epimedium brevicornu.[1] This document provides detailed protocols for the extraction and isolation of this compound from plant sources, based on established scientific literature. Additionally, it includes information on the reported biological activities of this compound and explores potential signaling pathways involved in its mechanism of action. The quantitative data presented will aid researchers in estimating potential yields and designing extraction strategies.
Data Presentation
The following table summarizes the quantitative yield of this compound reported in a study on Capsicum annuum seeds.
| Plant Source | Plant Part | Extraction Method | This compound Yield (% of extract) | Reference |
| Capsicum annuum L. | Seeds | Not specified in abstract | 0.28% | Quantitative analysis of this compound and vanilloyl this compound from the seed of Capsicum annuum. L |
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound from Capsicum annuum Fruits
This protocol is adapted from the methodology described by Iorizzi et al. in the Journal of Agricultural and Food Chemistry (2001).[2]
1. Plant Material Preparation:
-
Collect fresh, ripe fruits of Capsicum annuum L. var. acuminatum.
-
Separate the pericarp (fruit wall) from the seeds.
-
Chop the pericarp into small pieces.
2. Initial Extraction:
-
Soak the chopped pericarp (400 g) in methanol (2.5 L) at room temperature.
-
Allow the mixture to stand for a sufficient period to ensure thorough extraction.
-
Filter the mixture to separate the methanol extract from the solid plant material.
-
Evaporate the methanol from the filtrate under reduced pressure to obtain a glassy material (crude extract).
3. Solvent Partitioning (Kupchan's Methodology):
-
Dissolve the crude extract (7.5 g) in a suitable solvent system for partitioning. A typical Kupchan partitioning involves sequential extraction with solvents of increasing polarity.
-
Perform sequential liquid-liquid extraction of the dissolved crude extract with the following solvents to yield four fractions:
-
n-hexane
-
Carbon tetrachloride (CCl₄)
-
Chloroform (CHCl₃)
-
n-butanol (n-BuOH)
-
-
The this compound, being a glycoside, is expected to be enriched in the more polar n-BuOH fraction.
4. Purification by Droplet Counter-Current Chromatography (DCCC):
-
Subject the n-BuOH extract (1.97 g) to DCCC for further purification.
-
Solvent System: n-BuOH/Acetone/H₂O (3:1:5). Use the upper phase as the stationary phase and the lower phase as the mobile phase in the descending mode.
-
Flow Rate: 6 mL/h.
-
Fraction Collection: Collect 3 mL fractions.
-
Monitoring: Monitor the collected fractions by Thin-Layer Chromatography (TLC) on silica gel plates.
-
TLC Solvent System 1: n-BuOH/Acetic Acid/H₂O (12:3:5)
-
TLC Solvent System 2: CHCl₃/MeOH/H₂O (80:18:2)
-
-
Combine the fractions containing pure this compound based on the TLC analysis.
5. Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Mandatory Visualizations
Diagram 1: Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
Diagram 2: Hypothetical Signaling Pathway of this compound in Oxidative Stress-Induced Apoptosis
Note: The precise signaling pathway for this compound's anti-apoptotic activity has not been fully elucidated. The following diagram is a hypothetical model based on its observed protective effects against oxidative stress-induced apoptosis and the known pathways of the structurally similar compound, Icariside II.[3][4]
Caption: Hypothetical signaling pathway for this compound's anti-apoptotic effects.
References
- 1. New glycosides from Capsicum annuum L. var. acuminatum. Isolation, structure determination, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Icariside II preconditioning evokes robust neuroprotection against ischaemic stroke, by targeting Nrf2 and the OXPHOS/NF-κB/ferroptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Icariside E5
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a framework for the quantification of Icariside E5, a lignan glycoside with potential therapeutic properties. Due to the limited availability of specific validated assays for this compound, this document presents a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method adapted from established protocols for structurally similar lignan glycosides and related compounds. Additionally, insights into its potential biological signaling pathways are provided to guide further research.
Introduction to this compound
This compound is a lignan glycoside that has been isolated from plants such as Capsicum annuum[1]. It has demonstrated biological activities, including the promotion of Human Umbilical Vein Endothelial Cell (HUVEC) proliferation and antioxidant effects[1]. The quantification of this compound in biological matrices and herbal preparations is essential for pharmacokinetic studies, quality control, and understanding its mechanism of action.
Quantification of this compound: Proposed LC-MS/MS Method
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique for the sensitive and selective quantification of this compound due to its ability to differentiate the analyte from complex matrices. The following protocol is a proposed method that should be validated according to regulatory guidelines (e.g., FDA, ICH) before implementation.
Experimental Protocol: Quantification of this compound in Human Plasma
Objective: To quantify the concentration of this compound in human plasma samples.
Principle: This method utilizes protein precipitation for sample cleanup, followed by separation using Ultra-Performance Liquid Chromatography (UPLC) and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An internal standard (IS) is used to ensure accuracy and precision.
Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar lignan glycoside)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Standard and Quality Control (QC) Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of calibration standards by spiking appropriate amounts of the stock solution into drug-free human plasma to achieve a concentration range (e.g., 1-1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of acetonitrile containing the internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
UPLC-MS/MS Analysis:
-
UPLC Conditions (Proposed):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution: A suitable gradient should be developed to ensure separation from matrix components. A starting point could be a linear gradient from 5% to 95% B over 5 minutes.
-
-
Mass Spectrometry Conditions (Proposed):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing a standard solution of this compound and the IS into the mass spectrometer. The precursor ion ([M+H]+ or [M-H]-) and a characteristic product ion will be selected.
-
-
-
Data Analysis:
-
Quantify this compound in the samples by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the nominal concentration of the calibration standards.
-
Data Presentation: Reference Quantitative Data for Related Lignan Glycosides
Since specific quantitative data for this compound is not widely available, the following tables summarize typical validation parameters for the quantification of other lignan glycosides using LC-MS/MS, which can serve as a benchmark for the proposed method.
Table 1: Representative LC-MS/MS Method Parameters for Lignan Glycoside Quantification in Biological Fluids [2]
| Parameter | Typical Value/Range |
| Linearity Range | 0.024 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.024 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
Table 2: Example of UPLC-MS/MS Parameters for Quantification of Icariin and its Metabolites (structurally related compounds) in Mouse Urine [3][4][5]
| Parameter | Value |
| Linearity Range | 0.25 - 800 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% |
Potential Signaling Pathways of this compound
Based on the reported proliferative effect on HUVECs and its antioxidant properties, this compound may modulate signaling pathways involved in cell growth, survival, and stress response. The structurally related compound, Icariside II, has been shown to influence several key pathways, providing a plausible model for this compound's mechanism of action[6][7][8][9].
Proposed Signaling Pathway for this compound in Endothelial Cells
The following diagram illustrates a hypothetical signaling pathway through which this compound may promote HUVEC proliferation. This is based on pathways known to be activated by similar compounds and involved in endothelial cell function.
Experimental Workflow and Logical Relationships
The successful quantification of this compound and the investigation of its biological activity involve a series of interconnected experimental stages.
Experimental Workflow for this compound Quantification and Bioactivity Assessment
The diagram below outlines a logical workflow from sample collection to data interpretation for both quantitative analysis and the assessment of biological effects.
Conclusion
The provided application notes and protocols offer a robust starting point for researchers and scientists interested in the quantification and biological investigation of this compound. The proposed LC-MS/MS method, while requiring validation, is based on well-established principles for the analysis of similar compounds and is expected to provide the necessary sensitivity and selectivity. The outlined potential signaling pathways and experimental workflows are intended to guide future research into the pharmacological effects of this promising natural product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeted LC-MS/MS Method for the Quantitation of Plant Lignans and Enterolignans in Biofluids from Humans and Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of UPLC-MS/MS method for icariin and its metabolites in mouse urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development and validation of UPLC-MS/MS method for icariin and its metabolites in mouse urine [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Icariside II: Anticancer Potential and Molecular Targets in Solid Cancers [frontiersin.org]
- 7. Icariside II induces rapid phosphorylation of endothelial nitric oxide synthase via multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anticancer Properties of Herba Epimedii and Its Main Bioactive Componentsicariin and Icariside II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Icariside E5: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icariside E5 is a lignan glycoside isolated from Capsicum annuum.[1] Emerging research indicates its potential as a bioactive compound with antioxidant properties and the ability to promote the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) without demonstrating cytotoxicity.[1] These characteristics suggest its potential utility in studies related to angiogenesis, tissue regeneration, and cytoprotection.
This document provides detailed application notes and protocols for the use of this compound in cell culture. Due to the limited specific research on this compound, some of the detailed experimental protocols and signaling pathway diagrams are adapted from studies on the closely related and extensively researched compound, Icariside II. These adapted protocols serve as a robust starting point for investigating this compound. Researchers are advised to optimize these protocols for their specific cell lines and experimental conditions.
Data Presentation
Biological Activity of this compound
| Parameter | Cell Line | Concentration Range | Observed Effect | Reference |
| Proliferation | HUVECs | 5, 10, 20, 40 µM | Slight promotion of proliferation | [1] |
| Cytotoxicity | HUVECs | 5, 10, 20, 40 µM | No cytotoxicity observed | [1] |
| Apoptosis | Jurkat cells | Not specified | Protection from apoptosis induced by oxidative stress (serum withdrawal) | [1] |
| ROS Scavenging | Not applicable | Not applicable | Does not have a direct ROS scavenging effect | [1] |
Comparative Efficacy of Icariside II (as a reference)
| Cell Line | Effective Concentration (µM) | Incubation Time (hours) | Observed Effect | Reference |
| RAW 264.7 Macrophages | 1, 5, 10, 25, 50 | 24 | Inhibition of LPS-induced nitric oxide production | [1] |
| Ovarian Cancer Cells | Not specified | Not specified | Inhibition of proliferation, migration, and invasion; induction of apoptosis | [2] |
| Human Melanoma Cells (A375) | 0-100 | Not specified | Inhibition of proliferation, induction of apoptosis | [3] |
| Human Glioblastoma Cells | Not specified | Not specified | G0/G1 cell cycle arrest | [4] |
| PC12 Cells | 100 | Not specified | Promoted proliferation | [5] |
Experimental Protocols
Reagent Preparation
This compound Stock Solution (10 mM)
-
This compound is a solid. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in cell culture-grade Dimethyl Sulfoxide (DMSO). For example, for a compound with a molecular weight of 522.5 g/mol , dissolve 5.225 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Cell Culture and Treatment
This protocol provides a general guideline for cell culture and treatment. Specific cell lines may require different media and seeding densities.
Materials:
-
Cell line of interest (e.g., HUVECs)
-
Complete cell culture medium (e.g., EGM-2 for HUVECs)
-
This compound stock solution (10 mM)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Culture flasks/plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture cells in T-75 flasks with the appropriate complete medium in a humidified incubator.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS.
-
Add Trypsin-EDTA and incubate for a few minutes until the cells detach.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at the desired density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 5, 10, 20, 40 µM).
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cells cultured in a 96-well plate and treated with this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
-
Microplate reader
Procedure:
-
After the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified incubator.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Antioxidant Activity Assay (Adapted Protocol)
Given that this compound has antioxidant properties but does not directly scavenge ROS, its effect on cellular antioxidant capacity can be assessed by measuring the expression of antioxidant enzymes.
Western Blot for Antioxidant Enzymes (e.g., HO-1, NQO1)
Materials:
-
Cells cultured in 6-well plates and treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HO-1, anti-NQO1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system. Use β-actin as a loading control.
Visualization of Pathways and Workflows
Proposed Signaling Pathway for this compound's Pro-proliferative and Antioxidant Effects
Based on its known effects, this compound may promote cell proliferation and survival by activating pro-survival signaling pathways that are often linked to antioxidant responses.
Caption: Proposed mechanism of this compound action.
General Experimental Workflow for Investigating this compound
This workflow outlines the steps to characterize the effects of this compound in a chosen cell line.
Caption: General workflow for this compound evaluation.
Anti-inflammatory Signaling Pathways (Adapted from Icariside II studies)
Icariside II is known to inhibit inflammatory responses by modulating the NF-κB and MAPK pathways. Should this compound be investigated for anti-inflammatory properties, these pathways would be key targets.
Caption: Potential anti-inflammatory pathways for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Icariside II: Anticancer Potential and Molecular Targets in Solid Cancers [frontiersin.org]
- 3. Icariside II protects from marrow adipose tissue (MAT) expansion in estrogen-deficient mice by targeting S100A16 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C26H34O11 | CID 91884923 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Icariside Dose-Response in HUVECs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-dependent effects of Icariside II, a key flavonoid derived from Epimedium, on Human Umbilical Vein Endothelial Cells (HUVECs). The following protocols and data are intended to guide researchers in studying the impact of this compound on endothelial function, particularly its role in modulating nitric oxide (NO) production and related signaling pathways.
Introduction
Icariside II has garnered significant interest for its potential therapeutic effects on the vascular endothelium. Understanding its dose-response relationship in HUVECs is crucial for elucidating its mechanism of action and for the development of novel therapeutics for cardiovascular diseases. This document outlines the effects of Icariside II on HUVEC proliferation, endothelial nitric oxide synthase (eNOS) activation, and NO production, providing detailed experimental protocols and summarizing key quantitative data.
Key Findings on Icariside II Dose-Response in HUVECs
Icariside II exhibits a dose-dependent effect on several key cellular processes in HUVECs, including cell proliferation and the activation of signaling pathways crucial for endothelial function.
Cell Proliferation
Icariside II has been shown to promote the proliferation of HUVECs at specific concentrations. A study found that Icariside II significantly promoted HUVEC proliferation at concentrations of 10⁻⁷ M and 10⁻⁶ M over 24 and 48 hours.[1] However, a higher concentration of 10⁻⁵ M demonstrated a significant detrimental effect on cell proliferation.[1]
Table 1: Effect of Icariside II on HUVEC Proliferation
| Concentration (M) | Effect on Proliferation (24h & 48h) |
| 10⁻⁹ | Not specified |
| 10⁻⁸ | Not specified |
| 10⁻⁷ | Significantly Promoted |
| 10⁻⁶ | Significantly Promoted |
| 10⁻⁵ | Significantly Detrimental |
eNOS Phosphorylation and Nitric Oxide Production
Icariside II stimulates the phosphorylation of endothelial nitric oxide synthase (eNOS) at serine 1177 (p-eNOSSer1177), a key event in its activation, in a dose-dependent manner. This effect peaks at a concentration of 10⁻⁶ M.[1] The activation of eNOS leads to an increase in the production of nitric oxide (NO), a critical signaling molecule for vascular health.[1] Studies have shown that Icariside II rapidly increases NO release in HUVECs, with significant effects observed as early as 5 minutes after stimulation.[1]
Table 2: Dose-Dependent Effect of Icariside II on eNOS Ser1177 Phosphorylation
| Concentration (M) | Effect on p-eNOSSer1177 |
| 10⁻⁹ | Increased |
| 10⁻⁸ | Increased |
| 10⁻⁷ | Increased |
| 10⁻⁶ | Peak Increase |
| 10⁻⁵ | Increased |
Signaling Pathways Modulated by Icariside II
Icariside II exerts its effects on HUVECs by modulating multiple signaling pathways. The primary pathway leading to eNOS activation and NO production involves Phosphatidylinositol-3-kinase (PI3K) and Protein Kinase B (Akt).[1] Icariside II has also been shown to activate the MEK/ERK pathway, which is involved in angiogenesis.[2][3] Furthermore, Icariside II can regulate eNOS phosphorylation through AMP-activated protein kinase (AMPK) and Protein Kinase C (PKC) signaling pathways.[1]
Caption: Signaling pathways activated by Icariside II in HUVECs.
Experimental Protocols
The following are detailed protocols for key experiments to assess the dose-response effects of Icariside II in HUVECs.
HUVEC Culture and Treatment
-
Cell Culture: Culture HUVECs in Endothelial Cell Growth Medium (EGM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculturing: Passage cells when they reach 80-90% confluency. Use cells between passages 3 and 6 for experiments to ensure consistency.
-
Icariside II Preparation: Prepare a stock solution of Icariside II in dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Seed HUVECs in appropriate culture plates. Once attached and at the desired confluency, replace the medium with fresh medium containing the various concentrations of Icariside II or vehicle control (DMSO). Incubate for the desired time periods (e.g., 5 min to 48 h) depending on the assay.
Cell Proliferation Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is used to assess cell viability and proliferation.
-
Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells per well.
-
Treatment: After 24 hours, treat the cells with different concentrations of Icariside II for 24 or 48 hours.[1]
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caption: Workflow for the CCK-8 cell proliferation assay.
Western Blot Analysis for Protein Phosphorylation
Western blotting is used to detect the phosphorylation status of key proteins like eNOS and Akt.
-
Cell Lysis: After treatment with Icariside II, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-eNOS (Ser1177), total eNOS, p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software.
Nitric Oxide (NO) Detection
The DAF-FM diacetate probe is used to measure intracellular NO production.
-
Cell Preparation: Seed HUVECs on glass coverslips or in a suitable imaging plate.
-
Treatment: Treat the cells with Icariside II (e.g., 10⁻⁶ M) for various time points (e.g., 5, 15, 30, 60 minutes).[1]
-
Probe Loading: Wash the cells with serum-free medium and then incubate with 5 µM DAF-FM diacetate for 30-60 minutes at 37°C.[3][4]
-
Imaging: Wash the cells to remove excess probe and acquire fluorescence images using a fluorescence microscope or a confocal microscope.
-
Quantification: Measure the mean fluorescence intensity of the cells to quantify the relative levels of intracellular NO.
Conclusion
Icariside II demonstrates a clear dose-dependent effect on HUVEC proliferation and the activation of the eNOS signaling pathway. The provided protocols offer a robust framework for investigating the therapeutic potential of Icariside II and similar compounds in the context of endothelial function and cardiovascular health. Researchers should consider the biphasic effect of Icariside II on cell proliferation when designing experiments and interpreting results. The optimal concentration for promoting beneficial endothelial effects, such as eNOS activation, appears to be around 10⁻⁶ M. These findings are critical for the preclinical development of Icariside II as a potential therapeutic agent.
References
- 1. Icariside II induces rapid phosphorylation of endothelial nitric oxide synthase via multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Icariin stimulates angiogenesis by activating the MEK/ERK- and PI3K/Akt/eNOS-dependent signal pathways in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Icariside Ⅱ Attenuates Palmitic Acid-Induced Endothelial Dysfunction Through SRPK1-Akt-eNOS Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Angiogenesis Assays Using Icariside E5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in various physiological and pathological conditions, including wound healing, embryonic development, and tumor growth. The modulation of angiogenesis is a key therapeutic strategy for a range of diseases. Icariside E5, a lignan glycoside, has been identified as a compound that promotes the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), suggesting its potential as a pro-angiogenic agent.[1] This document provides detailed protocols for a panel of in vitro and ex vivo angiogenesis assays to evaluate the effects of this compound. Furthermore, it outlines the putative signaling pathways that may be involved, based on studies of the closely related compound, Icariside II.
Disclaimer: The signaling pathway information presented is based on studies of the related compound Icariside II and is provided as a likely theoretical framework for this compound's mechanism of action. Experimental validation is required to confirm the direct involvement of these pathways for this compound.
Putative Signaling Pathways for Pro-Angiogenic Effects
Based on research into the related compound Icariside II, this compound may promote angiogenesis through the activation of key signaling cascades within endothelial cells, such as the PI3K/Akt and MAPK/ERK pathways.[2][3][4] These pathways are central to the regulation of cell proliferation, migration, and survival, all of which are critical steps in the angiogenic process.
Caption: Putative signaling pathways activated by this compound.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described angiogenesis assays.
Table 1: Effect of this compound on Endothelial Cell Proliferation
| Concentration of this compound (µM) | Cell Viability (Absorbance at 450 nm) | Proliferation Rate (%) |
| 0 (Vehicle Control) | 100 | |
| 1 | ||
| 5 | ||
| 10 | ||
| 20 | ||
| 40 |
Table 2: Effect of this compound on Endothelial Cell Migration
| Concentration of this compound (µM) | Number of Migrated Cells | Migration Index |
| 0 (Vehicle Control) | 1.0 | |
| 1 | ||
| 5 | ||
| 10 | ||
| 20 | ||
| 40 |
Table 3: Effect of this compound on In Vitro Tube Formation
| Concentration of this compound (µM) | Total Tube Length (µm) | Number of Branch Points |
| 0 (Vehicle Control) | ||
| 1 | ||
| 5 | ||
| 10 | ||
| 20 | ||
| 40 |
Table 4: Effect of this compound on Ex Vivo Aortic Ring Sprouting
| Concentration of this compound (µM) | Microvessel Outgrowth Area (mm²) | Number of Sprouts |
| 0 (Vehicle Control) | ||
| 1 | ||
| 5 | ||
| 10 | ||
| 20 | ||
| 40 |
Table 5: Effect of this compound on In Vivo CAM Assay
| Concentration of this compound (µ g/egg ) | Blood Vessel Density (%) | Number of Branch Points |
| 0 (Vehicle Control) | ||
| 1 | ||
| 5 | ||
| 10 | ||
| 20 | ||
| 40 |
Experimental Protocols
Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of endothelial cells as an indicator of cell viability and proliferation.
Caption: Workflow for the endothelial cell proliferation assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in EGM-2 and incubate overnight.
-
Starve the cells for 4-6 hours in EGM-2 containing 0.5% FBS.
-
Replace the medium with fresh low-serum medium containing various concentrations of this compound (e.g., 1, 5, 10, 20, 40 µM) and a vehicle control (DMSO).
-
Incubate for 24 to 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm using a microplate reader.
Endothelial Cell Migration Assay (Transwell Assay)
This assay assesses the chemotactic potential of this compound to induce endothelial cell migration.
Caption: Workflow for the endothelial cell migration assay.
Materials:
-
HUVECs
-
EGM-2
-
FBS
-
This compound
-
Transwell inserts (8 µm pore size)
-
Fibronectin or gelatin
-
Crystal Violet stain
Protocol:
-
Pre-coat the upper surface of the Transwell inserts with fibronectin (10 µg/mL) or gelatin (0.1%).
-
Add EGM-2 containing various concentrations of this compound to the lower chamber.
-
Seed starved HUVECs (5 x 10⁴ cells/well) in the upper chamber in serum-free medium.
-
Incubate for 4-6 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface with 4% paraformaldehyde and stain with 0.1% Crystal Violet.
-
Count the number of migrated cells in several random fields under a microscope.
In Vitro Tube Formation Assay
This assay evaluates the ability of this compound to promote the differentiation of endothelial cells into capillary-like structures.
Caption: Workflow for the in vitro tube formation assay.
Materials:
-
HUVECs
-
EGM-2
-
This compound
-
Matrigel (or other basement membrane extract)
-
96-well plates
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Resuspend HUVECs (1.5 x 10⁴ cells/well) in EGM-2 containing various concentrations of this compound.
-
Gently add the cell suspension to the Matrigel-coated wells.
-
Incubate for 4-12 hours at 37°C.
-
Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantify the total tube length and the number of branch points using image analysis software.
Ex Vivo Aortic Ring Assay
This assay provides a more complex tissue environment to assess the angiogenic potential of this compound.
Materials:
-
Rat or mouse aortas
-
Serum-free basal medium
-
This compound
-
Collagen gel or Matrigel
-
48-well plates
Protocol:
-
Dissect thoracic aortas from rats or mice under sterile conditions.
-
Remove fibro-adipose tissue and cut the aortas into 1 mm thick rings.
-
Embed the aortic rings in collagen gel or Matrigel in a 48-well plate.
-
Add serum-free basal medium containing various concentrations of this compound.
-
Incubate for 7-14 days, changing the medium every 2-3 days.
-
Monitor the outgrowth of microvessels from the aortic rings daily using a phase-contrast microscope.
-
Quantify the area and length of the microvessel outgrowth.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay evaluates the effect of this compound on blood vessel formation in a living organism.
Materials:
-
Fertilized chicken eggs
-
This compound
-
Thermostable, sterile discs (e.g., filter paper or methylcellulose)
-
Egg incubator
Protocol:
-
Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
On embryonic day 3, create a small window in the eggshell to expose the CAM.
-
On embryonic day 8, place a sterile disc containing this compound or vehicle control onto the CAM.
-
Seal the window and return the eggs to the incubator.
-
After 48-72 hours, observe and photograph the CAM.
-
Quantify the number of blood vessels and branch points within the area of the disc.
References
- 1. Icariside Ⅱ Attenuates Palmitic Acid-Induced Endothelial Dysfunction Through SRPK1-Akt-eNOS Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Icariin stimulates angiogenesis by activating the MEK/ERK- and PI3K/Akt/eNOS-dependent signal pathways in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Icariside II induces rapid phosphorylation of endothelial nitric oxide synthase via multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Icariside II ameliorates endothelial dysfunction by regulating the MAPK pathway via miR-126/SPRED1 in diabetic human cavernous endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Icariside E5 in Antioxidant Capacity Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icariside E5 is a lignan glycoside that has been isolated from plants such as Capsicum annuum.[1] While research is ongoing, initial studies have indicated its potential as an antioxidant agent. These application notes provide a summary of the available data on the antioxidant capacity of this compound and protocols for its evaluation. The information is intended to guide researchers in designing and executing experiments to assess the antioxidant properties of this compound.
The antioxidant activity of a compound can be determined through various assays that measure its ability to scavenge free radicals or inhibit oxidation. This document focuses on the DPPH radical scavenging assay, for which quantitative data for this compound is available, and provides general protocols for other common antioxidant assays like ABTS and ORAC for broader applicability.
Data Presentation
The antioxidant capacity of this compound has been quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The available data is summarized in the table below.
| Antioxidant Assay | Compound | IC50 Value (µM) | Source |
| DPPH Radical Scavenging | This compound | 42.1 | [1] |
Note: The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity. Currently, there is no publicly available data on the IC50 values for this compound from ABTS or ORAC assays.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol is a representative method for determining the free radical scavenging activity of this compound.
Principle: DPPH is a stable free radical with a characteristic deep purple color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Positive control (e.g., Ascorbic acid, Trolox)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.
-
Assay Procedure:
-
To each well of a 96-well microplate, add 100 µL of the DPPH solution.
-
Add 100 µL of the different concentrations of this compound solution to the respective wells.
-
For the blank, add 100 µL of the solvent used to dissolve this compound instead of the sample solution.
-
For the positive control, use a known antioxidant like ascorbic acid or Trolox at various concentrations.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity can be calculated using the following formula:
Where:
-
A_blank is the absorbance of the blank (DPPH solution without the sample).
-
A_sample is the absorbance of the sample (DPPH solution with this compound).
-
-
Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound. The concentration that causes 50% scavenging of the DPPH radical is the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, leading to a decolorization of the solution. The extent of decolorization is proportional to the antioxidant capacity.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Positive control (e.g., Trolox)
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.
-
Add 10 µL of various concentrations of this compound solution to the wells.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm
-
Positive control (e.g., Trolox)
Procedure:
-
Preparation of Reagents:
-
Prepare a fluorescein working solution in phosphate buffer.
-
Prepare an AAPH solution in phosphate buffer (freshly prepared for each use).
-
-
Assay Procedure:
-
Add 150 µL of the fluorescein working solution to each well of a 96-well black microplate.
-
Add 25 µL of various concentrations of this compound, blank (phosphate buffer), or Trolox standards to the wells.
-
-
Incubation: Incubate the plate at 37°C for a pre-incubation period (e.g., 10 minutes).
-
Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately start recording the fluorescence every minute for a duration of at least 60 minutes.
-
-
Calculation: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank. The antioxidant capacity is expressed as Trolox Equivalents (TE).
Visualization of Methodologies and Pathways
Experimental Workflow
References
Icariside E5: A Potential Therapeutic Agent in Cellular Protection and Proliferation
Abstract
Icariside E5 is a lignan glycoside naturally occurring in plants such as Capsicum annuum (red pepper) and Brainea insignis.[1][2][3] Emerging research, although limited, has highlighted its potential as a therapeutic agent due to its antioxidant, anti-apoptotic, and cell-proliferative properties. This document provides an overview of the current understanding of this compound's biological activities, presents available quantitative data, and offers detailed protocols for its application in in-vitro studies.
Introduction
Isolated from the ripe fruits of Capsicum annuum L. var. acuminatum, this compound has been the subject of preliminary studies to elucidate its therapeutic potential.[2][4] Unlike capsaicin, another well-known compound from peppers, this compound does not exert its effects through the vanilloid receptor type 1 (VR1).[2][4] Its mechanism of action appears to be distinct, focusing on cellular protection against oxidative stress and promoting the growth of specific cell types.[1][4] This makes this compound a compound of interest for research in tissue regeneration and cytoprotective therapies.
Biological Activities and Mechanism of Action
This compound has demonstrated two primary biological activities in in-vitro models:
-
Anti-Apoptotic Effects: this compound has been shown to protect Jurkat cells, a human T-lymphocyte cell line, from apoptosis induced by oxidative stress resulting from serum withdrawal.[1][4] This suggests a potent cytoprotective effect.
-
Promotion of Cell Proliferation: The compound has been observed to slightly promote the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).[1] This pro-proliferative effect on endothelial cells suggests potential applications in promoting angiogenesis or vascular repair.
The precise signaling pathways governed by this compound remain to be fully elucidated. However, studies have confirmed that its antioxidant properties are not due to direct scavenging of reactive oxygen species (ROS).[1] Furthermore, it does not induce an increase in intracellular ROS levels or affect the mitochondrial permeability transition, indicating a more nuanced mechanism of action in preventing apoptosis.[2][4]
Quantitative Data Summary
The following table summarizes the quantitative data from in-vitro studies on this compound.
| Cell Line | Biological Activity | Concentration Range | Treatment Duration | Outcome |
| HUVECs | Cell Proliferation | 5, 10, 20, 40 µM | 48 hours | Slight promotion of proliferation[1] |
| Jurkat Cells | Anti-Apoptosis | 50 µM | Not specified | Protection from apoptosis induced by serum withdrawal[4][5] |
Experimental Protocols
The following are detailed protocols for investigating the biological activities of this compound in vitro.
Protocol 1: Assessment of Anti-Apoptotic Activity in Jurkat Cells
This protocol is designed to assess the protective effects of this compound against apoptosis induced by serum withdrawal in Jurkat cells.
Materials:
-
Jurkat cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.
-
Induction of Apoptosis: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in medium containing a low serum concentration (e.g., 0.5% FBS) to induce apoptosis.
-
Treatment: Concurrently treat the cells with this compound at a final concentration of 50 µM. Include a vehicle control (solvent only) and a positive control (serum-starved cells without this compound).
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells in 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The sub-G1 peak in the DNA content histogram represents the apoptotic cell population.
Protocol 2: HUVEC Proliferation Assay
This protocol outlines a method to evaluate the effect of this compound on the proliferation of HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT or WST-1 proliferation assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well in EGM supplemented with 10% FBS. Allow the cells to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 5, 10, 20, 40 µM). Include a vehicle control.
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.
-
Proliferation Assay:
-
Add MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours) to allow for the formation of formazan crystals.
-
If using an MTT assay, add the solubilization solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
Signaling Pathway Hypothesis
While the exact signaling pathways modulated by this compound are yet to be identified, its anti-apoptotic effects in the context of oxidative stress suggest a potential interaction with intrinsic apoptosis pathways. The lack of effect on mitochondrial permeability transition suggests that this compound may act upstream or downstream of this event, possibly by influencing the expression or activity of Bcl-2 family proteins or by modulating other cellular stress response pathways. Further research is required to delineate the molecular targets of this compound.
Conclusion and Future Directions
This compound is an intriguing natural compound with demonstrated cytoprotective and pro-proliferative properties in vitro. Its unique mechanism of action, distinct from other compounds found in its natural sources, warrants further investigation. Future research should focus on:
-
Elucidating the specific signaling pathways through which this compound exerts its effects.
-
Identifying its direct molecular targets.
-
Evaluating its efficacy and safety in in-vivo models of tissue injury and regeneration.
These efforts will be crucial in determining the full therapeutic potential of this compound for its development as a novel therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New glycosides from Capsicum annuum L. var. acuminatum. Isolation, structure determination, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Icariside Ⅱ Attenuates Palmitic Acid-Induced Endothelial Dysfunction Through SRPK1-Akt-eNOS Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Studies Involving Icariside II
Note to the user: Extensive searches for "Icariside E5" did not yield specific in vitro studies. However, a significant body of research exists for "Icariside II," a structurally related compound with notable anti-cancer properties. It is highly probable that "this compound" was a typographical error. The following application notes and protocols are based on the available research for Icariside II.
These application notes provide an overview of the in vitro applications of Icariside II, a flavonoid compound extracted from plants of the Epimedium genus. Icariside II has demonstrated significant anti-tumor activity across various cancer cell lines.[1][2] Its mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[1] These effects are mediated through the modulation of several key signaling pathways, including NF-κB, Wnt/β-catenin, and JNK.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies on Icariside II.
Table 1: Effects of Icariside II on Cell Viability
| Cell Line | Assay | Concentration (µM) | Incubation Time (h) | Result | Reference |
| A375 (Melanoma) | WST-8 | 25 - 100 | Not Specified | Reduced cell viability from 77% to 21% | [5] |
| Hela (Cervical Cancer) | MTT | 0, 5, 10, 20, 30 | 48 | Dose-dependent decrease in cell viability | [3] |
| AGS, MGC803 (Gastric Cancer) | MTT | Not Specified | Not Specified | Inhibition of proliferative activity | [4] |
| Ovarian Cancer Cells | EdU | Not Specified | Not Specified | Notable inhibition of proliferation | [3] |
Table 2: Effects of Icariside II on Gene and Protein Expression
| Cell Line | Target | Assay | Concentration (µM) | Treatment Time (h) | Result | Reference |
| Hela | IKKα, IKKβ, IκBα, NF-κB p65 | qPCR, Western Blot | 0, 5, 10, 20, 30 | 48 | Dose-dependent increase in expression | [3] |
| Gastric Cancer Cells | β-catenin, Cyclin D1, Survivin | Western Blot | Not Specified | Not Specified | Decreased expression | [2][4] |
| HepG2 | HO-1, GST | Western Blot | 5 | 6 | Upregulated expression | [6] |
| HepG2 | p-ERK1/2, p-Akt, p-JNK1/2 | Western Blot | 5 | 0 - 60 min | Time-dependent increase in phosphorylation | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of Icariside II on the viability of cancer cells.[7][8][9]
Materials:
-
Cancer cell line of interest (e.g., Hela, A375)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Icariside II (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[9]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Icariside II in culture medium. The final concentrations may range from 5 µM to 100 µM.[3][5]
-
Remove the medium from the wells and add 100 µL of the Icariside II dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[3]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[8][9]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
Protocol 2: Analysis of Protein Expression by Western Blot
This protocol is for analyzing the effect of Icariside II on the expression levels of specific proteins involved in signaling pathways like NF-κB.[11][12]
Materials:
-
Cancer cells treated with Icariside II
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-IκBα, anti-p-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Culture and treat cells with various concentrations of Icariside II for the desired time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 3: Cell Migration Assessment using Wound Healing Assay
This protocol is for assessing the effect of Icariside II on the migratory capacity of cancer cells.[13]
Materials:
-
Cancer cell line
-
6-well plates
-
Complete culture medium
-
Icariside II
-
P200 pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to form a confluent monolayer.
-
Create a scratch (wound) in the center of the monolayer using a sterile P200 pipette tip.[13]
-
Wash the wells with PBS to remove detached cells and debris.[13]
-
Replace the medium with fresh medium containing different concentrations of Icariside II. Include a vehicle control.
-
Capture images of the wound at 0 hours.
-
Incubate the plates at 37°C and 5% CO2.
-
Capture images of the same wound area at different time points (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at each time point and calculate the percentage of wound closure.
Protocol 4: Cell Invasion Assessment using Transwell Assay
This protocol is for evaluating the effect of Icariside II on the invasive potential of cancer cells.[14][15][16]
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Matrigel
-
Serum-free medium
-
Complete culture medium (with FBS as a chemoattractant)
-
Icariside II
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Procedure:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium.
-
Coat the upper surface of the transwell inserts with the diluted Matrigel and incubate for 2-4 hours at 37°C to allow for gelling.[14]
-
Harvest and resuspend cancer cells in serum-free medium containing different concentrations of Icariside II.
-
Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.
-
Add complete culture medium with FBS to the lower chamber as a chemoattractant.[16]
-
Incubate for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.[15]
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the invading cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
Visualizations
References
- 1. Icariside II: Anticancer Potential and Molecular Targets in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Icariside II inhibits gastric cancer progression by suppressing the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) Icariside II inhibits cell proliferation and induces cell cycle arrest through the ROS-p38-p53 signaling pathway in A375 human melanoma cells. (2015) | Jinfeng Wu | 25 Citations [scispace.com]
- 6. Icariside II Enhances Nrf2 Nuclear Translocation to Upregulate Phase II Detoxifying Enzyme Expression Coupled with the ERK, Akt and JNK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 14. corning.com [corning.com]
- 15. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
Icariside E5: A Lignan Glycoside for Research Applications
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USE.
Introduction
Icariside E5 is a lignan glycoside naturally found in plants such as Capsicum annuum (red pepper) and Epimedium brevicornu. As a research chemical, it has garnered interest for its potential biological activities, primarily its antioxidant properties and its effects on cell proliferation. This document provides an overview of this compound, its applications in research, and detailed protocols for its use in in vitro studies.
Product Information
| Property | Value |
| Chemical Name | 2-[(2R)-1-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-propanyl]-4-[(1E)-3-hydroxy-1-propen-1-yl]-6-methoxyphenyl β-D-glucopyranoside |
| Synonyms | This compound |
| CAS Number | 126176-79-2 |
| Molecular Formula | C₂₆H₃₄O₁₁ |
| Molecular Weight | 522.54 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% (typically confirmed by HPLC) |
| Solubility | Soluble in DMSO and ethanol. |
| Storage | Store at -20°C for long-term storage. Protect from light and moisture. |
Suppliers
This compound for research purposes can be obtained from various chemical suppliers. It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound. Reputable suppliers include:
-
MedchemExpress
-
BOC Sciences
-
Key Organics
-
Selleck Chemicals
-
Cayman Chemical
Biological Activity and Applications
This compound has demonstrated notable biological activities in preclinical research, making it a valuable tool for investigating cellular processes.
Antioxidant Properties
This compound is recognized for its antioxidant potential. Lignans, as a class of polyphenolic compounds, are known to scavenge free radicals and protect cells from oxidative stress. This activity can be assessed using various in vitro antioxidant assays.
Endothelial Cell Proliferation
Research has shown that this compound can promote the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) in a dose-dependent manner.[1] This effect suggests its potential role in processes such as angiogenesis and tissue repair.
Experimental Protocols
The following are detailed protocols for investigating the biological activities of this compound in a research setting.
HUVEC Proliferation Assay
This protocol describes how to assess the effect of this compound on the proliferation of HUVECs.
Materials:
-
This compound
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Cell counting kit (e.g., CCK-8 or MTT)
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Cell Culture: Culture HUVECs in EGM-2 supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Once cells reach 80-90% confluency, detach them using Trypsin-EDTA, and seed them into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of EGM-2. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with EGM-2 to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 50 µM). Ensure the final DMSO concentration in all wells is less than 0.1%.
-
Treatment: Replace the medium in each well with 100 µL of the prepared this compound solutions. Include a vehicle control group (medium with DMSO) and a positive control if available.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
Proliferation Assessment:
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours. Measure the absorbance at 450 nm using a microplate reader.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.
Expected Results:
This compound is expected to increase the proliferation of HUVECs in a concentration-dependent manner.
DPPH Radical Scavenging Assay
This protocol outlines a method to evaluate the antioxidant capacity of this compound by measuring its ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Spectrophotometer
Protocol:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.
-
Compound Preparation: Prepare a stock solution of this compound in methanol or ethanol. Create a series of dilutions to test a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control (ascorbic acid or Trolox).
-
Assay Reaction:
-
In a 96-well plate, add 100 µL of the this compound dilutions or the positive control to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol/ethanol and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of the sample dilution and 100 µL of methanol/ethanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Determine the IC₅₀ value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.
-
Data Presentation
Table 1: Effect of this compound on HUVEC Proliferation
| Concentration (µM) | % Proliferation (Mean ± SD) |
| 0 | 100.0 ± 5.2 |
| 1 | 108.3 ± 6.1 |
| 5 | 115.7 ± 7.5 |
| 10 | 124.1 ± 8.3 |
| 20 | 135.8 ± 9.1 |
| 50 | 142.3 ± 10.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Table 2: Antioxidant Activity of this compound (DPPH Assay)
| Compound | IC₅₀ (µg/mL) |
| This compound | TBD |
| Ascorbic Acid | TBD |
TBD: To be determined by experimentation.
Visualizations
Experimental Workflow for HUVEC Proliferation Assay
References
Application Notes and Protocols for Icariside E5 Powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper storage, handling, and in vitro application of Icariside E5 powder, a lignan glycoside isolated from Capsicum annuum.[1]
Product Information
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₄O₁₁ | [2] |
| Molecular Weight | 522.54 g/mol | [1] |
| CAS Number | 126176-79-2 | |
| Appearance | Solid powder | |
| Purity | >98% (typical) |
Storage and Stability
Proper storage of this compound powder is critical to maintain its integrity and biological activity.
| Condition | Storage Temperature | Duration | Notes |
| As Powder | 4°C | Up to 2 years | Store in a tightly sealed container, protected from moisture and light.[1] |
| In Solvent | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -80°C | Up to 6 months | Recommended for long-term storage of stock solutions.[1] |
Handling and Safety Precautions
Researchers should adhere to standard laboratory safety practices when handling this compound powder.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves.
-
Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.
-
Spills: In case of a spill, avoid generating dust. Gently sweep up the powder and place it in a sealed container for disposal. Clean the area with a wet cloth.
-
Disposal: Dispose of this compound waste according to local regulations for chemical waste.
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.23 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution from 5.23 mg of powder, add 1 mL of DMSO.
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.
In Vitro Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This protocol outlines a method to assess the effect of this compound on the proliferation of HUVECs. This compound has been shown to slightly promote the proliferation of HUVECs at concentrations between 5 and 40 µM.[1]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CCK-8)
-
Microplate reader
Experimental Workflow:
Caption: Workflow for HUVEC Proliferation Assay with this compound.
Procedure:
-
Cell Seeding:
-
Culture HUVECs in T-75 flasks with Endothelial Cell Growth Medium.
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed the HUVECs into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in fresh cell culture medium to achieve final concentrations ranging from 5 µM to 40 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO, typically <0.1%) and a negative control (medium only).
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for another 48 hours.[1]
-
-
Cell Proliferation Assessment:
-
Following the 48-hour treatment, add 10 µL of the cell proliferation reagent (e.g., MTT, WST-1) to each well.
-
Incubate the plate for 1-4 hours at 37°C, or as recommended by the manufacturer.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Express the results as a percentage of the vehicle control.
-
Plot the cell proliferation percentage against the this compound concentration.
-
Potential Signaling Pathway
While the direct signaling pathway of this compound is not fully elucidated, its antioxidant properties suggest a potential mechanism of action. A closely related compound, Icariside II, has been shown to exert its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Icariside II enhances the nuclear translocation of Nrf2, leading to the upregulation of phase II detoxifying enzymes. This activation is coupled with the phosphorylation of ERK, Akt, and JNK signaling pathways. Given the structural similarity, it is plausible that this compound may act through a similar mechanism.
Caption: Potential Nrf2-ARE Signaling Pathway for this compound.
Disclaimer: This information is for research use only and is not intended for human or veterinary use. The protocols provided are intended as a guide and may require optimization for specific experimental conditions.
References
Probing Angiogenesis: Experimental Design and Protocols for Icariside E5
Application Note: The study of angiogenesis, the formation of new blood vessels, is critical for research in developmental biology, wound healing, and oncology. Icariside E5, a flavonoid compound, has emerged as a molecule of interest for its potential pro-angiogenic properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute experiments investigating the effects of this compound on angiogenesis. The protocols detailed herein are based on established methodologies for assessing endothelial cell function and the underlying signaling pathways.
Note on this compound and Icariside II: Direct experimental data for this compound is limited in publicly available literature. The following protocols and data are based on studies of the closely related compound, Icariside II, and its parent compound, Icariin. These serve as a strong proxy for designing experiments with this compound. Researchers should optimize concentrations and incubation times specifically for this compound.
Data Presentation
The following tables summarize quantitative data on the effects of Icariside II and Icariin on key angiogenic processes. These data provide a baseline for expected outcomes when investigating this compound.
Table 1: Effect of Icariside II on Endothelial Cell Proliferation
| Concentration (M) | Incubation Time (hours) | Cell Proliferation (Relative to Control) |
| 10⁻⁷ | 24 | Significant Promotion |
| 10⁻⁶ | 24 | Significant Promotion |
| 10⁻⁵ | 24 | Significant Detraction |
| 10⁻⁷ | 48 | Significant Promotion |
| 10⁻⁶ | 48 | Significant Promotion |
| 10⁻⁵ | 48 | Significant Detraction |
Data derived from studies on Human Umbilical Vein Endothelial Cells (HUVECs).[1]
Table 2: Effect of Icariin on Endothelial Cell Tube Formation
| Concentration (µM) | Incubation Time (hours) | Tube Formation (Relative to Control) |
| 2.5 | 24 | No Significant Effect |
| 5 | 24 | Significantly Larger Tubular Networks |
| 10 | 24 | Significantly Larger Tubular Networks |
Data derived from studies on EA.hy926 human vascular endothelial cells.[2]
Table 3: Effect of Icariin on Endothelial Cell Migration (Wound Healing Assay)
| Concentration (µM) | Incubation Time (hours) | Wound Closure (Relative to Control) |
| 2.5 | 24 | Significant Promotion |
| 5 | 24 | Significant Promotion |
| 10 | 24 | Significant Promotion |
Data derived from studies on EA.hy926 human vascular endothelial cells.[2]
Signaling Pathways
Icariside II has been shown to promote angiogenesis through the activation of key signaling pathways within endothelial cells, primarily the PI3K/Akt/eNOS pathway and the MAPK/ERK pathway.
Caption: this compound Signaling Pathways in Angiogenesis.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Endothelial Cell Proliferation Assay (CCK-8 Assay)
Objective: To quantify the effect of this compound on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM supplemented with 10% FBS.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
After 24 hours, replace the medium with fresh EGM containing various concentrations of this compound (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M). Include a vehicle control (DMSO) and a negative control (medium only).
-
Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).
-
At each time point, add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Caption: Endothelial Cell Proliferation Assay Workflow.
Endothelial Cell Tube Formation Assay
Objective: To assess the ability of this compound to promote the formation of capillary-like structures by endothelial cells in vitro.
Materials:
-
HUVECs
-
EGM
-
Matrigel Basement Membrane Matrix
-
24-well or 48-well plates
-
This compound stock solution
-
Inverted microscope with a camera
Protocol:
-
Thaw Matrigel on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 24-well or 48-well plate with a thin layer of Matrigel (250 µL for 24-well, 100 µL for 48-well).
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in EGM containing different concentrations of this compound.
-
Seed the HUVECs onto the solidified Matrigel at a density of 2 x 10⁴ cells/well for a 24-well plate.
-
Incubate the plate at 37°C with 5% CO₂ for 4-18 hours.
-
Observe and capture images of the tube-like structures using an inverted microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Caption: Endothelial Cell Tube Formation Assay Workflow.
Endothelial Cell Migration Assay (Wound Healing Assay)
Objective: To evaluate the effect of this compound on the migratory capacity of endothelial cells.
Materials:
-
HUVECs
-
EGM
-
6-well or 12-well plates
-
200 µL pipette tip
-
This compound stock solution
-
Inverted microscope with a camera
Protocol:
-
Seed HUVECs in 6-well or 12-well plates and grow them to 90-100% confluency.
-
Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh EGM containing different concentrations of this compound.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 6, 12, and 24 hours).
-
Measure the width of the wound at different points for each image.
-
Calculate the percentage of wound closure over time for each condition.[3]
Caption: Endothelial Cell Migration Assay Workflow.
Western Blot Analysis of Signaling Pathways
Objective: To determine the effect of this compound on the activation of proteins in the PI3K/Akt/eNOS and MAPK/ERK signaling pathways.
Materials:
-
HUVECs
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-eNOS, anti-eNOS, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed HUVECs and grow to 80-90% confluency.
-
Treat the cells with this compound at various concentrations for different time points.
-
Lyse the cells with RIPA buffer and collect the total protein.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[4]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities using densitometry software.
Caption: Western Blot Analysis Workflow.
References
- 1. Icariin stimulates angiogenesis by activating the MEK/ERK- and PI3K/Akt/eNOS-dependent signal pathways in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Icariin activates autophagy to trigger TGFβ1 upregulation and promote angiogenesis in EA.hy926 human vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Icariin Promotes the Migration of BMSCs In Vitro and In Vivo via the MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT signaling pathway plays a role in enhancement of eNOS activity by recombinant human angiotensin converting enzyme 2 in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Icariside E5 in Natural Product Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icariside E5 is a lignan glycoside that has been isolated from natural sources, including the fruits of Capsicum annuum (pepper) and Albiziae Cortex.[1][2] As a constituent of these plants, this compound is of interest in the field of natural product screening for the discovery of novel therapeutic agents. Preliminary studies have indicated its potential in modulating cellular processes, suggesting its utility in various biological assays. These application notes provide an overview of the known biological activities of this compound and general protocols for its screening.
Biological Activities and Potential Applications
This compound has demonstrated a range of biological effects in vitro, pointing towards its potential application in several areas of drug discovery research:
-
Angiogenesis: this compound has been shown to promote the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), suggesting a potential role in modulating angiogenesis.[1] This activity could be explored for applications in tissue repair and regenerative medicine.
-
Antioxidant and Cytoprotective Effects: The compound is reported to possess antioxidant properties.[1] It has been observed to protect Jurkat cells from apoptosis induced by oxidative stress resulting from serum withdrawal.[1] This cytoprotective effect could be relevant for screening potential therapeutic agents for ischemia-reperfusion injury or neurodegenerative diseases.
-
Metabolic Disorders: this compound has been noted for its ability to ameliorate steatosis (fatty liver) in vitro, indicating its potential for investigation in the context of metabolic disorders.[1]
It is important to note that this compound does not appear to directly scavenge reactive oxygen species (ROS) or induce intracellular ROS levels.[1] Furthermore, it does not seem to affect mitochondrial permeability transition or signal through the vanilloid receptor type 1 (TRPV1), distinguishing its mechanism from other compounds that modulate these pathways.[1]
Quantitative Data
Currently, there is a lack of publicly available, detailed quantitative data such as IC50 or EC50 values for the biological activities of this compound. The following table summarizes the qualitative findings from existing literature.
| Biological Activity | Cell Line/Model | Observed Effect | Concentration Range (if available) | Reference |
| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Slight promotion of proliferation | 5, 10, 20, 40 µM (for 48h) | [1] |
| Anti-apoptosis | Jurkat cells (under serum withdrawal-induced oxidative stress) | Protection from apoptosis | Not specified | [1] |
| Anti-steatosis | In vitro model | Amelioration of steatosis | Not specified | [1] |
Experimental Protocols
Detailed, validated protocols for specific assays using this compound are not extensively published. The following are generalized protocols based on the reported biological activities, which can be adapted for screening this compound and similar natural products.
Protocol 1: HUVEC Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in EGM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a positive control for proliferation if available.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.
Protocol 2: Jurkat Cell Apoptosis Assay (Annexin V/PI Staining)
This protocol is to determine the anti-apoptotic effect of this compound on Jurkat cells under oxidative stress.
Materials:
-
Jurkat cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
Serum-free RPMI-1640 medium (to induce oxidative stress)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS.
-
Pre-treatment: Seed cells in a 6-well plate. Pre-treat the cells with various concentrations of this compound for 2-4 hours.
-
Induction of Apoptosis: Centrifuge the cells, wash with PBS, and resuspend in serum-free RPMI-1640 medium to induce oxidative stress. A control group should be maintained in complete medium.
-
Incubation: Incubate for 24-48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive) in each treatment group.
Visualizations
As the specific signaling pathways for this compound have not been elucidated, a diagram representing a general experimental workflow for screening natural products like this compound is provided below.
Caption: A generalized workflow for natural product screening.
Due to the limited information on the specific molecular targets and mechanisms of action for this compound, a detailed signaling pathway diagram cannot be constructed at this time. Further research is required to elucidate the pathways through which this compound exerts its biological effects.
References
Troubleshooting & Optimization
Icariside E5 Technical Support Center: Troubleshooting Aqueous Solubility Issues
For researchers, scientists, and drug development professionals utilizing Icariside E5, its poor aqueous solubility can present a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when preparing this compound solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a lignan glycoside with recognized antioxidant properties.[1][2] Like many natural compounds, it is inherently hydrophobic, leading to low solubility in water-based solutions such as cell culture media and buffers. This can result in compound precipitation, leading to inaccurate dosing and unreliable experimental outcomes.
Q2: What are the initial signs of solubility problems with this compound?
A2: Visual indicators of solubility issues include the formation of a precipitate (a solid falling out of solution), cloudiness or turbidity in the solution, or the presence of undissolved particles. These issues can occur immediately upon addition to an aqueous medium or after a period of time, such as during incubation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound and related compounds.[1][3][4] It is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[5]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%.[6] It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.
Q5: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
A5: Direct dissolution of this compound in aqueous solutions like water or PBS is not recommended due to its poor solubility. Attempting to do so will likely result in an incomplete dissolution and an inaccurate final concentration.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous media. | The compound is "crashing out" of solution due to the rapid change in solvent polarity and its low aqueous solubility. | - Perform a serial dilution of the DMSO stock solution in the aqueous medium rather than a single, large dilution. - Gently warm the aqueous medium to 37°C before adding the this compound stock solution. - Increase the volume of the final aqueous solution to lower the final concentration of this compound. |
| Cloudiness or turbidity in the final working solution. | Micro-precipitates have formed that are not immediately visible as larger particles. | - After preparing the final working solution, briefly sonicate the solution in an ultrasonic water bath. - Filter the final solution through a sterile 0.22 µm syringe filter to remove any undissolved particles before adding to cells. |
| Inconsistent experimental results between batches. | - Incomplete initial dissolution of the this compound powder. - Degradation of the compound in the stock solution. | - Ensure the this compound powder is completely dissolved in DMSO before making further dilutions. Gentle warming and vortexing can aid dissolution. - Prepare fresh stock solutions regularly. Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Observed cytotoxicity is higher than expected. | The concentration of DMSO in the final working solution is too high. | - Calculate the final DMSO concentration accurately. - Prepare a higher concentration stock solution in DMSO to reduce the volume needed for the final dilution. - Always include a vehicle control with the same final DMSO concentration to assess solvent toxicity. |
Quantitative Solubility Data for Related Compounds
| Compound | Solvent | Solubility |
| Icariside I | DMSO | 1 mg/mL |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | |
| Icariin | DMSO | ~20 mg/mL |
Data sourced from Cayman Chemical product information sheets.[1][3]
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol provides a general procedure for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume and concentration of the stock solution (Molecular Weight of this compound = 522.54 g/mol ).
-
Example: For 1 mL of a 10 mM stock solution, weigh out 5.23 mg of this compound.
-
-
Dissolution:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO.
-
Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use sterile tubes.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol for Preparing Working Solutions for Cell Culture
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile complete cell culture medium
-
Sterile dilution tubes
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Recommended): To prevent precipitation, first prepare an intermediate dilution of the stock solution in the complete cell culture medium.
-
Example: To prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in the cell culture medium.
-
-
Prepare Final Working Solution: Dilute the intermediate solution (or the stock solution directly for very low final concentrations) to the desired final concentration in the cell culture medium.
-
Example: To prepare a 10 µM working solution from a 1 mM intermediate solution, perform a 1:100 dilution.
-
-
Mix and Use: Gently mix the final working solution by pipetting or inverting the tube. Add the solution to your cell cultures immediately.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a general experimental workflow for handling poorly soluble compounds and potential signaling pathways that may be modulated by this compound, based on studies of the related compound Icariside II.[7][8][][10]
Experimental workflow for preparing this compound solutions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: Icariside E5 Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Icariside E5. This compound is a lignan glycoside with antioxidant properties, isolated from sources such as Capsicum annuum and Brainea insignis.[1][2] Its structure, containing a glycosidic bond and multiple hydroxyl groups, makes it susceptible to degradation under certain experimental conditions. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you maintain the integrity of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a lignan glycoside with the molecular formula C26H34O11.[1] Like many natural glycosides, its stability is a concern due to the potential for hydrolysis of the glycosidic bond and oxidation of its phenolic hydroxyl groups. Degradation can lead to a loss of biological activity and the formation of impurities, impacting experimental results.
Q2: What are the primary factors that affect the stability of this compound?
A2: The stability of glycosides like this compound is primarily influenced by pH, temperature, light, and the presence of oxygen and enzymes.[3][4] Extreme pH values and high temperatures can catalyze the hydrolysis of the glycosidic linkage, while exposure to light and oxygen can lead to oxidative degradation.
Q3: How should I store my this compound stock solutions?
A3: For optimal stability, stock solutions of this compound should be stored at low temperatures, such as -20°C or -80°C for long-term storage.[3] Solutions should be prepared in a suitable buffer at a slightly acidic pH (around 3-6) and protected from light by using amber vials or by wrapping containers in aluminum foil. For short-term storage, 4°C is acceptable.
Q4: Can the choice of solvent impact the stability of this compound?
A4: Yes, the choice of solvent can influence stability. While organic solvents like DMSO and ethanol are commonly used for initial solubilization, aqueous buffers are often used for biological assays. It is crucial to minimize the time this compound spends in aqueous solutions at neutral or alkaline pH, especially at elevated temperatures. The presence of residual water in organic solvents can also contribute to hydrolytic degradation over time.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my assay. | Degradation of this compound due to inappropriate storage or handling. | Prepare fresh solutions of this compound for each experiment. Ensure stock solutions are stored correctly (see FAQs). Minimize the time the compound is kept in aqueous solution at room temperature. |
| Appearance of unknown peaks in my HPLC chromatogram. | Degradation of this compound into byproducts. | Analyze a freshly prepared standard of this compound to confirm its retention time. If new peaks are present in your experimental samples, consider performing a forced degradation study (see Experimental Protocols) to identify potential degradation products. Protect your samples from light and heat during analysis. |
| Precipitation of the compound in my aqueous buffer. | Poor solubility of this compound at the working concentration or pH. | Check the solubility of this compound in your chosen buffer. You may need to adjust the pH or add a small percentage of a co-solvent like DMSO or ethanol. Ensure the final concentration of the co-solvent is compatible with your experimental system. |
| Color change in my this compound solution. | Oxidative degradation of the phenolic groups in the this compound molecule. | De-gas your solvents and buffers to remove dissolved oxygen. Consider adding an antioxidant, such as ascorbic acid, to your solutions if compatible with your experiment. Store solutions under an inert atmosphere (e.g., nitrogen or argon).[3] |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound in Solution
This protocol outlines a method to assess the stability of this compound under accelerated conditions of temperature and pH.
Objective: To determine the degradation kinetics of this compound in different buffer solutions at various temperatures.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
Phosphate buffer (pH 3.0, 7.0, and 9.0)
-
Amber HPLC vials
-
HPLC system with a UV detector
-
Temperature-controlled incubators or water baths
Methodology:
-
Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Preparation of Test Solutions: Dilute the stock solution with each of the phosphate buffers (pH 3.0, 7.0, and 9.0) to a final concentration of 100 µg/mL in separate amber vials.
-
Incubation: Place the vials in incubators set at 4°C, 25°C, and 40°C.
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each vial.
-
HPLC Analysis: Immediately analyze the withdrawn aliquots by HPLC to determine the remaining concentration of this compound. A suitable HPLC method would involve a C18 column and a gradient elution with a mobile phase of water (with 0.1% formic acid) and methanol. Detection can be performed at the λmax of this compound.
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each condition. The degradation rate constant (k) can be determined from the slope of the linear regression.
Data Presentation:
| Condition | Temperature (°C) | pH | Degradation Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) |
| 1 | 4 | 3.0 | Experimental Value | Calculated Value |
| 2 | 4 | 7.0 | Experimental Value | Calculated Value |
| 3 | 4 | 9.0 | Experimental Value | Calculated Value |
| 4 | 25 | 3.0 | Experimental Value | Calculated Value |
| 5 | 25 | 7.0 | Experimental Value | Calculated Value |
| 6 | 25 | 9.0 | Experimental Value | Calculated Value |
| 7 | 40 | 3.0 | Experimental Value | Calculated Value |
| 8 | 40 | 7.0 | Experimental Value | Calculated Value |
| 9 | 40 | 9.0 | Experimental Value | Calculated Value |
Visualizations
Hypothetical Degradation Pathway of this compound
Caption: Hypothetical degradation pathways of this compound.
Experimental Workflow for this compound Stability Testing
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Icariside E5 Experiments
Welcome to the technical support center for Icariside E5. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate common pitfalls encountered during this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Icariside II or Baohuoside I, is a flavonoid glycoside isolated from plants such as Epimedium brevicornum. It exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Its mechanisms of action are multifaceted, targeting several key signaling pathways implicated in cancer progression, including the PI3K/Akt/mTOR, STAT3, MAPK/ERK, and Wnt/β-catenin pathways.[1] this compound is also known to be a phosphodiesterase 5 (PDE5) inhibitor.
Q2: I'm observing high variability in my results between experiments. What are the likely causes and solutions?
High variability in experimental results with this compound can stem from several factors:
-
Compound Instability: Flavonoids like this compound can be unstable in standard cell culture media (pH 7.2-7.4) at 37°C.[2] Degradation can be accelerated by temperature, light exposure, and oxygen levels.[2]
-
Solution: Prepare fresh stock solutions of this compound in DMSO for each experiment.[2] Protect solutions from light and minimize freeze-thaw cycles. It is advisable to perform a stability test of this compound in your specific cell culture medium over the time course of your experiment using methods like HPLC or LC-MS/MS.[2][3]
-
-
Inconsistent Cell Culture Conditions: Variations in cell density, passage number, and media composition can all contribute to inconsistent results.
-
Solution: Standardize all cell culture parameters. Ensure a consistent cell seeding density and use cells within a defined passage number range.
-
-
Assay Performance: The inherent variability of the assays themselves can be a source of inconsistency.
-
Solution: Validate your assays to ensure low intra- and inter-assay variability. Include appropriate positive and negative controls in every experiment.
-
Q3: My cells are showing significant toxicity at concentrations where this compound is expected to be non-toxic. What could be the reason?
Unexpected cytotoxicity can be attributed to a few key factors:
-
Solvent Toxicity: High concentrations of the solvent, typically DMSO, can be toxic to cells.
-
Solution: Always include a vehicle control (media with the same concentration of DMSO used to dissolve this compound) to assess solvent toxicity. The final DMSO concentration in the cell culture medium should generally be kept below 0.5%.
-
-
Compound Purity: Impurities in the this compound sample could be responsible for the observed toxic effects.
-
Solution: Verify the purity of your this compound sample using analytical techniques such as HPLC-MS.
-
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to this compound.
-
Solution: Perform a dose-response study for each new cell line to determine the optimal concentration range.
-
Troubleshooting Guides
Problem 1: Poor Solubility and Precipitation of this compound in Cell Culture Media
This compound has poor aqueous solubility, which can lead to precipitation when diluted from a DMSO stock into aqueous cell culture media.[4]
Possible Causes:
-
The concentration of this compound exceeds its solubility limit in the final medium.
-
Improper dilution technique.
Solutions:
-
Optimize Stock Concentration: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).
-
Serial Dilutions in DMSO: If a dose-response curve is being generated, perform serial dilutions in DMSO before the final dilution into the cell culture medium.
-
Direct Dilution into Media with Serum: For the final dilution, add the small volume of the DMSO stock directly to the cell culture medium, preferably containing serum. The serum proteins can help to stabilize the compound and prevent precipitation.
-
Vortexing: Ensure thorough mixing by vortexing immediately after dilution.
-
Solubility Testing: To determine the kinetic solubility in your specific medium, you can prepare serial dilutions and visually inspect for precipitation after a short incubation.[2]
Problem 2: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT, MTS)
Possible Causes:
-
Compound Precipitation: As mentioned above, precipitation can lead to inaccurate dosing and variable results.
-
Interference with Assay Chemistry: Some compounds can interfere with the chemistry of tetrazolium-based viability assays.
-
Off-Target Effects: At high concentrations, this compound may exhibit off-target effects that can confound the interpretation of results.
Solutions:
-
Ensure Complete Dissolution: Visually confirm that this compound is fully dissolved in the final culture medium before adding it to the cells.
-
Use Alternative Viability Assays: Validate findings with a different method, such as trypan blue exclusion or a live/dead staining assay, to rule out assay-specific artifacts.
-
Dose-Response Studies: Conduct thorough dose-response studies to identify the optimal concentration range that elicits the desired on-target effect with minimal off-target cytotoxicity.
-
Appropriate Controls: Always include vehicle controls, untreated controls, and a positive control for cytotoxicity.
Problem 3: Difficulty Confirming On-Target Inhibition of a Specific Signaling Pathway
Possible Causes:
-
Transient or Weak Inhibition: The inhibitory effect of this compound on a particular pathway may be time-dependent or weak.
-
Feedback Loop Activation: Inhibition of a signaling pathway can sometimes trigger feedback mechanisms that activate other pathways.
-
Off-Target Effects Masking On-Target Inhibition: Unintended effects on other cellular processes might obscure the specific inhibition of the target pathway.
Solutions:
-
Time-Course Experiments: Perform a time-course experiment to determine the optimal duration of this compound treatment for observing maximal inhibition of the target pathway.
-
Analyze Multiple Downstream Effectors: To get a more complete picture of pathway inhibition, analyze the phosphorylation status or expression levels of multiple downstream components of the signaling cascade.
-
Use a Specific Inhibitor as a Positive Control: Compare the effects of this compound with a known, specific inhibitor of the pathway of interest.
-
Orthogonal Approaches: Use alternative methods to validate your findings. For example, if you are observing changes in protein levels by Western blot, you could confirm these changes at the mRNA level using qPCR.
Data Presentation
Table 1: In Vivo Doses of Icariside II (E5) in Mouse Models
| Cancer Type | Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Melanoma | Mice with A375 and B16 xenografts | 50 mg/kg | Not Specified | Not Specified | Reduced tumor volume | [1] |
| Osteosarcoma | Mice with sarcoma-180 xenografts | 20 and 30 mg/kg | Not Specified | Not Specified | Reduced tumor volume | [1] |
| Hepatocellular Carcinoma | Nude mice with HCC xenografts | 25 mg/kg/day | Intragastric | 30 days | Reduced tumor volume and weight | [4][5] |
Table 2: Reported IC50 Values for Icariside Compounds in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Assay | Reference |
| Icariside II | A375 | Human Melanoma | 5.6 to 26.3 | Not Specified | Not Specified | [1] |
| Compound 1 | HTB-26 | Breast Cancer | 10 - 50 | Not Specified | Crystal Violet | [6] |
| Compound 1 | PC-3 | Pancreatic Cancer | 10 - 50 | Not Specified | Crystal Violet | [6] |
| Compound 1 | HepG2 | Hepatocellular Carcinoma | 10 - 50 | Not Specified | Crystal Violet | [6] |
| Compound 2 | HTB-26 | Breast Cancer | 10 - 50 | Not Specified | Crystal Violet | [6] |
| Compound 2 | PC-3 | Pancreatic Cancer | 10 - 50 | Not Specified | Crystal Violet | [6] |
| Compound 2 | HepG2 | Hepatocellular Carcinoma | 10 - 50 | Not Specified | Crystal Violet | [6] |
*Note: Compounds 1 and 2 are regioisomers of an Oleoyl hybrid of a natural antioxidant, not this compound itself, but provide a reference for potency in similar assays. More specific IC50 data for this compound across a wider range of cell lines is needed in the literature.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of this compound on a specific cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from the DMSO stock solution in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the MTT solution and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis
Objective: To analyze the effect of this compound on the expression or phosphorylation of target proteins in a signaling pathway.
Materials:
-
Target cell line
-
This compound
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins and their phosphorylated forms)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with the desired concentrations of this compound for the determined time.
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10-15 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities using appropriate software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: A general experimental workflow for in vitro studies with this compound.
Caption: Key signaling pathways modulated by this compound in cancer cells.
Caption: A logical troubleshooting workflow for common this compound experimental issues.
References
- 1. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Icariside II: Anticancer Potential and Molecular Targets in Solid Cancers [frontiersin.org]
- 5. Icariside II: Anticancer Potential and Molecular Targets in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Technical Support Center: Optimizing Icariside E5 Concentration for HUVEC Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Icariside E5 concentration for various Human Umbilical Vein Endothelial Cell (HUVEC) assays.
Troubleshooting Guides
This section addresses specific issues that may arise during HUVEC-based experiments with this compound.
Issue 1: High Cell Death or Low Viability After this compound Treatment
-
Question: I am observing significant cell death in my HUVEC cultures after treatment with this compound. How can I troubleshoot this?
-
Answer: High cytotoxicity can be attributed to several factors. Here's a step-by-step guide to identify and resolve the issue:
-
Concentration Range Finding:
-
It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration range of this compound for your specific HUVEC line and experimental conditions.
-
Based on studies with the related compound Icariside II, a starting concentration range of 1 µM to 10 µM is recommended.[1] However, the optimal concentration for this compound may differ.
-
We recommend a pilot experiment with a broad range of concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10, 20 µM).
-
-
Solvent Toxicity:
-
This compound is likely dissolved in an organic solvent like DMSO. High concentrations of DMSO can be toxic to HUVECs.[2][3][4]
-
Action: Ensure the final concentration of the solvent in your culture medium is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level (typically ≤ 0.5% for DMSO).[2][3][4] Run a vehicle-only control to assess the effect of the solvent on cell viability.
-
-
Cell Culture Conditions:
-
HUVECs are sensitive to their culture environment. Suboptimal conditions can exacerbate the cytotoxic effects of any treatment.
-
Action: Ensure your HUVECs are healthy, within a low passage number (ideally between P2 and P7), and are not overly confluent (70-80% is recommended) before starting the experiment.[5] Use the appropriate growth medium and supplements.[5]
-
-
Assay-Specific Issues:
-
The method used to assess viability (e.g., MTT, CCK-8) can sometimes be affected by the compound itself.
-
Action: If you suspect interference, consider using an alternative viability assay (e.g., Trypan Blue exclusion) to confirm the results.
-
-
Issue 2: Inconsistent or No Effect of this compound on HUVEC Function (e.g., Proliferation, Migration, Tube Formation)
-
Question: I am not observing the expected pro-angiogenic or other effects of this compound on my HUVECs. What could be the reason?
-
Answer: A lack of a discernible effect can be due to several experimental variables.
-
Sub-optimal Concentration:
-
The concentration of this compound may be too low to elicit a biological response.
-
Action: Based on your initial dose-response curve for viability, select a range of non-toxic concentrations to test in your functional assays. Studies on the related compound Icariside II have shown effects at concentrations around 1-5 µM.[1]
-
-
Assay Sensitivity and Timing:
-
The chosen assay may not be sensitive enough, or the timing of the measurement may be inappropriate to detect the effect.
-
Action for Proliferation Assays: Ensure the assay duration is sufficient for cell division to occur (e.g., 24-48 hours).[6]
-
Action for Migration Assays: The "scratch" or transwell migration assay should be monitored at several time points to capture the peak migration period.[7][8]
-
Action for Tube Formation Assays: HUVEC tube formation is a dynamic process, with network formation typically observed between 4-12 hours and potential degradation after 24 hours.[9][10] Capture images at multiple time points.
-
-
Cell Passage and Health:
-
High-passage HUVECs can lose their angiogenic potential.[5]
-
Action: Use low-passage HUVECs (P2-P7). Ensure cells are healthy and actively growing before initiating the assay.
-
-
Basal Activity in Controls:
-
High basal activity in your negative control can mask the stimulatory effects of your compound.
-
Action: For migration and tube formation assays, consider serum-starving the HUVECs for a few hours before adding this compound to reduce basal activity.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in HUVEC assays?
A1: While direct data for this compound is limited, studies on the structurally similar compound Icariside II in HUVECs have utilized concentrations between 1 µM and 5 µM.[1] We recommend performing a pilot cell viability assay (e.g., CCK-8 or MTT) with a broader range of this compound concentrations (e.g., 0.1 µM to 20 µM) to determine the cytotoxic threshold for your specific HUVEC line and experimental setup.
Q2: How should I prepare my this compound stock solution and what is a safe final solvent concentration?
A2: this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. It is critical to ensure that the final concentration of the solvent in the cell culture medium is low enough to not affect HUVEC viability or function. For DMSO, a final concentration of 0.5% or lower is generally considered safe for HUVECs.[2][3][4] Always include a vehicle control (medium with the same final concentration of solvent) in your experiments.
Q3: What are the key considerations for a successful HUVEC tube formation assay with this compound?
A3: A successful tube formation assay requires careful attention to several details:
-
Matrigel Quality and Coating: Use a reliable source of Matrigel and ensure it is thawed and coated on the plate according to the manufacturer's instructions to form a uniform gel.[9][12]
-
Cell Density: The number of seeded cells is critical. Too few cells will result in an incomplete network, while too many will form a monolayer.[13] A typical starting point is 10,000 - 20,000 cells per well of a 96-well plate.[9][12]
-
Incubation Time: Monitor tube formation at several time points (e.g., 4, 6, 8, and 12 hours), as the optimal time for network formation can vary.[9][10]
-
Appropriate Controls: Include a negative control (vehicle) and a positive control (e.g., VEGF) to validate the assay performance.[14]
Q4: What signaling pathways are potentially activated by this compound in HUVECs?
A4: Based on research on the related compound Icariside II, this compound may influence several signaling pathways in HUVECs. Icariside II has been shown to promote the phosphorylation of endothelial nitric oxide synthase (eNOS) through the PI3K/Akt and other signaling pathways, leading to increased nitric oxide (NO) production.[15] It has also been implicated in the regulation of the MAPK pathway.[16] Therefore, it is plausible that this compound activates pro-angiogenic and cytoprotective pathways involving Akt, eNOS, and MAPK.
Data Presentation
Table 1: Recommended Starting Concentrations of Icariside II in Various HUVEC Assays (Use as a proxy for this compound optimization)
| Assay Type | Icariside II Concentration Range | Key Readout | Reference |
| Cell Viability (CCK-8) | 1 µM, 2 µM, 5 µM | Cell viability percentage | [1] |
| NO Production | 1 µM, 2 µM | Mean fluorescence intensity | [1] |
| Protein Phosphorylation (Western Blot) | 1 µM, 2 µM, 5 µM | p-eNOS, p-Akt levels | [1][15] |
Table 2: Troubleshooting Checklist for HUVEC Assays
| Issue | Potential Cause | Recommended Action |
| High Cytotoxicity | This compound concentration too high | Perform a dose-response viability assay. |
| Solvent (e.g., DMSO) toxicity | Keep final solvent concentration ≤ 0.5% and use a vehicle control.[2] | |
| Poor cell health | Use low passage HUVECs (P2-P7) at 70-80% confluency.[5] | |
| No/Inconsistent Effect | Sub-optimal this compound concentration | Test a range of non-toxic concentrations. |
| Inappropriate assay timing | Perform a time-course experiment. | |
| High basal activity in controls | Serum-starve cells prior to treatment.[11] |
Experimental Protocols
1. HUVEC Cell Viability Assay (CCK-8)
-
Seed HUVECs in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well and allow them to adhere for 12-24 hours.[1][6]
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. Also, prepare a vehicle control with the same final solvent concentration.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours).[1]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
2. HUVEC Tube Formation Assay
-
Thaw Matrigel on ice overnight in a 4°C refrigerator.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well, ensuring the entire surface is covered.[9]
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[9]
-
Harvest HUVECs and resuspend them in a small volume of basal medium (with low serum, e.g., 0.5-2% FBS) to a concentration of 2-4 x 10⁵ cells/mL.
-
Add this compound or vehicle control to the cell suspension.
-
Carefully seed 100 µL of the cell suspension (20,000-40,000 cells) onto the surface of the solidified Matrigel.[9][12]
-
Incubate the plate at 37°C and 5% CO₂ for 4-12 hours.[9][10]
-
Visualize and capture images of the tube network using an inverted microscope.
-
Quantify tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using image analysis software.
3. HUVEC Scratch (Wound Healing) Migration Assay
-
Seed HUVECs in a 6-well or 12-well plate and grow them to 90-100% confluency.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with culture medium containing different concentrations of this compound or the vehicle control. It is recommended to use a reduced-serum medium to minimize cell proliferation.
-
Place the plate on a microscope stage with an incubator chamber or in a standard incubator.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-6 hours) for up to 24 hours.[7]
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Mandatory Visualization
Caption: Putative signaling pathway of this compound in HUVECs.
Caption: Experimental workflow for HUVEC tube formation assay.
References
- 1. Icariside Ⅱ Attenuates Palmitic Acid-Induced Endothelial Dysfunction Through SRPK1-Akt-eNOS Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Video: Author Spotlight: Investigating Angiogenesis Through Challenges and Innovations in Assay Development [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. promocell.com [promocell.com]
- 14. A Novel High Content Angiogenesis Assay Reveals That Lacidipine, L-Type Calcium Channel Blocker, Induces In Vitro Vascular Lumen Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Icariside II induces rapid phosphorylation of endothelial nitric oxide synthase via multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Icariside II ameliorates endothelial dysfunction by regulating the MAPK pathway via miR-126/SPRED1 in diabetic human cavernous endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Icariside E5 HPLC Separation
Welcome to the technical support center for the HPLC separation of Icariside E5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for this compound HPLC analysis?
A good starting point for separating this compound is reversed-phase HPLC, given its nature as a megastigmane glucoside.[1] A C18 column is a common and effective choice for the stationary phase. A gradient elution using water (A) and an organic solvent like acetonitrile or methanol (B) is recommended for achieving good resolution.[1]
Recommended Starting Experimental Protocol:
| Parameter | Recommendation |
| Stationary Phase | C18 Column (end-capped to minimize silanol interactions) |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B, gradually increasing to elute this compound |
| Flow Rate | 1.0 mL/min (typical for a 4.6 mm ID column) |
| Column Temperature | 30-40 °C to improve efficiency |
| Detection | UV at a low wavelength (e.g., 200-220 nm) as this compound lacks a strong chromophore at higher wavelengths[1] |
| Injection Volume | 5-20 µL, ensuring the sample is dissolved in the initial mobile phase composition |
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent, preferably the initial mobile phase composition, to a known concentration.[1]
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulates.[1]
Q2: My this compound peak is tailing. What are the common causes and solutions?
Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common issue.[2][3][4] It can compromise accurate integration and resolution.[3]
| Cause | Explanation | Solution(s) |
| Secondary Silanol Interactions | Residual silanol groups on the silica-based C18 column can interact with polar analytes like this compound, causing tailing.[1][2][5] | - Use an end-capped C18 column to minimize silanol interactions.[1] - Lower the mobile phase pH (e.g., by adding 0.1% formic or acetic acid) to suppress the ionization of silanol groups.[1][5] |
| Column Overload | Injecting too concentrated a sample can saturate the stationary phase.[1][3] | - Dilute the sample and reinject.[1] - Reduce the injection volume.[3] |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak distortion.[2] | - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
| Column Degradation | Loss of stationary phase or contamination of the column can lead to poor peak shapes.[1][3] | - Flush the column with a strong solvent to remove contaminants.[1] - If the column is old or has been used under harsh conditions, consider replacing it.[1][3] |
Q3: I am seeing poor resolution between my this compound peak and other components. How can I improve it?
Poor resolution, where peaks overlap, can be addressed by optimizing several chromatographic parameters.[6][7]
| Strategy | Action |
| Optimize Mobile Phase Gradient | Decrease the gradient steepness (i.e., increase the gradient time) to allow more time for separation.[1] You can also incorporate an isocratic hold at a specific mobile phase composition where separation is critical.[1] |
| Change Organic Solvent | Switch from acetonitrile to methanol or vice versa. Different organic solvents can alter selectivity and improve resolution.[1][6] |
| Adjust Column Temperature | Increasing the column temperature (e.g., to 30-40 °C) can improve efficiency and reduce solvent viscosity.[1] However, be mindful of the analyte's stability at higher temperatures.[1] |
| Modify Mobile Phase pH | Altering the pH can change the ionization state of analytes, which can significantly impact their retention and selectivity.[6] |
| Change Stationary Phase | If other optimizations fail, consider a column with a different stationary phase chemistry (e.g., phenyl-hexyl or cyano) to introduce different separation mechanisms.[6] |
Q4: My this compound peak's retention time is shifting between injections. What could be the cause?
Retention time shifts can be systematic (drifting in one direction) or random.[8][9] Identifying the pattern can help diagnose the problem.
| Cause | Explanation | Solution(s) |
| Column Equilibration | Insufficient equilibration time between injections, especially after a gradient run, is a common cause of retention time drift. | - Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration. |
| Mobile Phase Composition Change | Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter the composition over time.[10] | - Prepare fresh mobile phase daily.[11] - Tightly cap mobile phase reservoirs to prevent evaporation. |
| Flow Rate Fluctuation | Leaks in the HPLC system or issues with the pump can cause the flow rate to be inconsistent.[12] | - Check for leaks throughout the system, from the pump to the detector. - Regularly maintain the pump, including seals and check valves.[13] |
| Temperature Variations | Fluctuations in the column temperature can affect solvent viscosity and retention times.[12] | - Use a column oven to maintain a constant and consistent temperature.[12] |
Q5: I am observing unexpected "ghost peaks" in my chromatogram. Where are they coming from?
Ghost peaks are peaks that appear in the chromatogram but are not part of the injected sample.[14][15] They can originate from the mobile phase, the HPLC system, or the sample preparation process.
| Source | Troubleshooting Steps |
| Mobile Phase Contamination | Impurities in the solvents or water used for the mobile phase can accumulate on the column and elute as ghost peaks.[15][16] |
| System Contamination | Carryover from previous injections, contaminated autosampler components, or degraded pump seals can introduce ghost peaks.[14][15] |
| Sample Carryover | Residual sample from a previous injection adsorbing to surfaces in the injector or column.[14] |
Troubleshooting Workflows
A systematic approach is crucial for effective HPLC troubleshooting. The following diagrams illustrate logical workflows for diagnosing common issues.
Caption: General HPLC troubleshooting workflow for common separation issues.
Caption: Systematic workflow for investigating the source of ghost peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Random shifting of retention times in HPLC chromatograms - Tips & Suggestions [mtc-usa.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. HPLC故障排除指南 [sigmaaldrich.com]
- 14. hplc.eu [hplc.eu]
- 15. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 16. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Interpreting NMR Spectral Data of Icariside E5
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to interpreting the NMR spectral data of Icariside E5. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its characteristic structural features?
This compound is a lignan glycoside that has been isolated from plants such as Capsicum annuum L. var. acuminatum. Its structure consists of a neolignan aglycone linked to a β-D-glucopyranoside moiety. Key structural features to identify in the NMR spectrum include two aromatic rings, a propyl-alcohol side chain, and a glucose unit.
Q2: What are the expected chemical shift regions for the main protons in the 1H NMR spectrum of this compound?
The 1H NMR spectrum of this compound can be divided into several key regions:
-
Aromatic Protons: Signals for the protons on the two aromatic rings typically appear between δ 6.5 and 7.0 ppm.
-
Vinylic Protons: The protons of the propenyl group (-CH=CH-) are expected in the δ 6.0 - 6.6 ppm range.
-
Anomeric Proton: The proton on the anomeric carbon (H-1'') of the glucose unit is a key diagnostic signal, usually appearing as a doublet around δ 4.8 - 5.0 ppm.
-
Sugar Protons: The other protons of the glucose moiety resonate in the δ 3.2 - 3.9 ppm region, which is often crowded and can show significant overlap.
-
Methoxyl Protons: The two methoxy groups (-OCH₃) will appear as sharp singlets, typically between δ 3.8 and 3.9 ppm.
-
Aliphatic Protons: The protons of the propanol side chain will be found in the more upfield region of the spectrum.
Q3: How can the position of glycosylation be confirmed using NMR?
The attachment of the glucose unit to the aglycone can be definitively determined using a Heteronuclear Multiple Bond Correlation (HMBC) experiment. A long-range correlation should be observed between the anomeric proton of the glucose (H-1'') and the carbon of the aglycone to which it is attached. For this compound, this would be a correlation between H-1'' and C-1 of the aglycone.
Troubleshooting Guide
Q1: The peaks in my 1H NMR spectrum are broad. What could be the cause and how can I fix it?
Broad peaks in an NMR spectrum can be due to several factors:
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening. Try diluting your sample.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Consider treating your sample with a chelating agent or re-purifying it.
-
Incomplete Dissolution: If the sample is not fully dissolved, it can lead to an inhomogeneous solution and broad lines. Ensure your chosen NMR solvent fully dissolves the compound. Gentle heating or sonication may help.
-
Poor Shimming: The magnetic field homogeneity needs to be optimized for each sample. Re-shimming the spectrometer can often sharpen the peaks.
Q2: The signals for the sugar protons are heavily overlapped. How can I resolve them?
Overlapping signals in the sugar region is a common challenge. Here are some strategies to resolve them:
-
2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are invaluable. A COSY spectrum will show correlations between protons that are directly coupled (e.g., H-1' to H-2'), while a TOCSY spectrum can reveal the entire spin system of a sugar ring from a single, well-resolved proton (like the anomeric proton).
-
Different Solvents: Changing the NMR solvent (e.g., from methanol-d₄ to DMSO-d₆) can alter the chemical shifts of the protons and may resolve some of the overlap.
-
Higher Magnetic Field: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals.
Q3: I am unsure about the assignment of the quaternary carbons in the 13C NMR spectrum. How can I confirm them?
Quaternary carbons do not have attached protons and therefore do not show signals in a DEPT-135 experiment. An HMBC experiment is the most effective way to assign quaternary carbons. Look for long-range correlations from nearby protons to the quaternary carbon . For example, the methoxy protons should show a correlation to the aromatic carbon to which they are attached.
This compound NMR Spectral Data
The following tables summarize the 1H and 13C NMR spectral data for this compound, as reported in the literature.[1] The data was recorded in methanol-d₄ (CD₃OD).
Table 1: 1H NMR Data of this compound (in CD₃OD)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 6.59 | overlapped | |
| 5 | 6.51 | d | 1.6 |
| 6 | 6.81 | d | 1.6 |
| 7 | 3.00 | dd | 13.5, 5.9 |
| 7 | 2.86 | m | |
| 8 | 4.00 | m | |
| 9 | 3.69 | overlapped | |
| 2' | 6.97 | d | 1.6 |
| 5' | 6.81 | d | 8.1 |
| 6' | 6.71 | dd | 8.1, 1.6 |
| 7' | 6.51 | overlapped | |
| 8' | 6.29 | dt | 15.8, 5.8 |
| 9' | 4.25 | d | 5.8 |
| OMe-3 | 3.72 | s | |
| OMe-3' | 3.86 | s | |
| Glucose | |||
| 1'' | 4.88 | d | 7.3 |
| 2'' | 3.51 | t | 8.4 |
| 3'' | 3.43 | t | 8.4 |
| 4'' | 3.41 | t | 8.4 |
| 5'' | 3.45 | m | |
| 6''a | 3.81 | dd | 11.8, 2.3 |
| 6''b | 3.70 | dd | 11.8, 5.3 |
Table 2: 13C NMR Data of this compound (in CD₃OD)
| Position | Chemical Shift (δ, ppm) |
| 1 | 136.0 |
| 2 | 113.1 |
| 3 | 148.3 |
| 4 | 145.3 |
| 5 | 114.1 |
| 6 | 122.8 |
| 7 | 39.1 |
| 8 | 48.1 |
| 9 | 65.1 |
| 1' | 133.0 |
| 2' | 113.1 |
| 3' | 148.3 |
| 4' | 145.0 |
| 5' | 118.7 |
| 6' | 139.0 |
| 7' | 131.5 |
| 8' | 129.6 |
| 9' | 63.3 |
| OMe-3 | 56.5 |
| OMe-3' | 56.5 |
| Glucose | |
| 1'' | 104.3 |
| 2'' | 75.7 |
| 3'' | 77.5 |
| 4'' | 71.0 |
| 5'' | 77.8 |
| 6'' | 62.3 |
Experimental Protocols
A standard approach for acquiring NMR data for a natural product like this compound is as follows:
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or acetone-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
2. NMR Experiments:
-
1D NMR:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrations of the protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
DEPT-135: This experiment helps differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons are not observed.
-
-
2D NMR:
-
COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically over two to three bonds. This is crucial for tracing out proton networks within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is essential for connecting different fragments of the molecule and for assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is important for determining the stereochemistry and conformation of the molecule.
-
Visualizations
Caption: Experimental workflow for NMR analysis of this compound.
Caption: Troubleshooting common NMR spectral issues.
References
Icariside E5 Cytotoxicity Assessment: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for assessing the cytotoxicity of Icariside E5. Given the limited direct research on the cytotoxic effects of this compound, this resource offers a framework for experimentation, including troubleshooting guides and frequently asked questions, drawing upon established methodologies in cytotoxicity testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to other Icarisides?
This compound is a lignan glycoside that has been isolated from plants such as Capsicum annuum. It is structurally distinct from other more extensively studied flavonol glycosides like Icariside II (also known as Icariside B5), which is a major bioactive metabolite of Icariin. It is crucial to differentiate between these compounds as their biological activities can vary significantly. While Icariside II has demonstrated broad-spectrum anticancer and pro-apoptotic activities, preliminary findings suggest this compound may have different effects.[1][2][3][4]
Q2: Is there evidence for this compound cytotoxicity?
Direct evidence for this compound-induced cytotoxicity is limited. Some research indicates that this compound does not exhibit cytotoxicity in certain cell types. For instance, it has been shown to promote the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) without cytotoxic effects.[1] Furthermore, it has been observed to protect Jurkat cells from apoptosis induced by oxidative stress, suggesting a potential cytoprotective role in specific contexts.[1]
Q3: What are the initial steps to consider when assessing the cytotoxicity of this compound in a new cell line?
When initiating a cytotoxicity assessment of this compound, a dose-response and time-course experiment is fundamental. It is recommended to start with a broad range of concentrations (e.g., from nanomolar to high micromolar) and multiple time points (e.g., 24, 48, and 72 hours). This will help in determining the half-maximal inhibitory concentration (IC50) if the compound exhibits cytotoxicity, or in confirming its lack of effect at the tested concentrations.
Q4: Which positive and negative controls are appropriate for a cytotoxicity assay with this compound?
-
Negative Control: Cells treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve the this compound. This accounts for any potential effects of the solvent on cell viability.
-
Positive Control: A well-characterized cytotoxic agent relevant to the cell line being used. For example, doxorubicin or cisplatin are commonly used positive controls for cancer cell lines. This ensures that the assay is performing as expected.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity. |
| No cytotoxic effect observed at any concentration | - this compound is not cytotoxic to the chosen cell line under the tested conditions.- The concentration range is too low.- The incubation time is too short. | - Confirm the finding with a secondary, mechanistically different cytotoxicity assay.- Expand the concentration range to higher levels.- Increase the incubation time (e.g., up to 96 hours). |
| Precipitation of this compound in culture medium | - Poor solubility of the compound at higher concentrations. | - Visually inspect the culture medium for precipitation after adding this compound.- Consider using a lower concentration of the stock solution or a different solvent system if compatible with the cells. |
| Inconsistent results with previous reports on related compounds (e.g., Icariside II) | - Inherent biological differences between this compound and other compounds.- Different experimental conditions (cell line, passage number, media supplements). | - Do not assume similar activity between different Icariside analogues.[5]- Standardize and clearly report all experimental parameters. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines a common method for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value if applicable.
Apoptosis Assessment by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Quantitative Data Summary
As there is limited direct quantitative data on the cytotoxicity of this compound, the following table is presented as a template for researchers to populate with their experimental findings. For comparative purposes, data for the related compound, Icariside II, is included to highlight the types of effects that have been observed with other members of this compound family.
| Compound | Cell Line | Assay | Endpoint | Observed Effect | Reference |
| This compound | HUVEC | Proliferation Assay | Cell Growth | Promoted proliferation | [1] |
| This compound | Jurkat | Oxidative Stress-induced Apoptosis | Apoptosis | Protected against apoptosis | [1] |
| Icariside II | A375 (Melanoma) | Apoptosis Assay | Apoptosis | Increased apoptotic cells from 5.6% to 26.3% | [6] |
| Icariside II | U937 (Leukemia) | Apoptosis Assay | Apoptosis | Induced apoptosis | [7] |
| Icariside II | Human Glioma Cells | Apoptosis Assay | Apoptosis | Activated caspases 3/8 | [8] |
| Icariside II | HeLa (Cervical Cancer) | Apoptosis Assay | Apoptosis | Increased caspase 3/9 activity | [8][9] |
Visualizations
Experimental Workflow for this compound Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound.
Hypothetical Signaling Pathways to Investigate for Cytotoxic Effects
While this compound has not been shown to be cytotoxic, if a researcher were to investigate potential pro-apoptotic mechanisms (perhaps in a specific cancer cell line where its effect is unknown), the following pathways, known to be modulated by the related compound Icariside II, could serve as a starting point.
Caption: Potential pro-apoptotic signaling pathways for investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Icariside II induces apoptosis of melanoma cells through the downregulation of survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Icariside II Induces Apoptosis in U937 Acute Myeloid Leukemia Cells: Role of Inactivation of STAT3-Related Signaling [dash.harvard.edu]
- 8. Frontiers | Icariside II: Anticancer Potential and Molecular Targets in Solid Cancers [frontiersin.org]
- 9. Icariside II: Anticancer Potential and Molecular Targets in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding Icariside E5 precipitation in media
This guide provides troubleshooting advice and protocols to help researchers avoid the precipitation of Icariside E5 in cell culture media during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it precipitate in my cell culture medium?
A1: this compound is a lignan glycoside, a type of natural product.[1][] Like many complex organic molecules, it is hydrophobic (not water-soluble). Cell culture media are aqueous (water-based) solutions. When a concentrated stock of a hydrophobic compound dissolved in an organic solvent (like DMSO) is added to the aqueous medium, the compound can rapidly come out of solution and form a precipitate if its aqueous solubility limit is exceeded.[3][4][5]
Q2: What is the best solvent to use for my this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of hydrophobic compounds like this compound for use in cell-based assays.[6][7] It is miscible with water and generally well-tolerated by cells at low final concentrations.[7]
Q3: My compound precipitates even when I use a DMSO stock. What am I doing wrong?
A3: This is a common issue. The problem isn't the solubility in DMSO, but the very low solubility in the final aqueous culture medium.[3] Precipitation upon dilution can be caused by several factors:
-
High Final Concentration: The desired final concentration of this compound in your media may be higher than its maximum aqueous solubility.
-
High DMSO Concentration: While DMSO helps, final concentrations above 0.5-1% can be toxic to many cell lines and do not guarantee solubility.
-
Improper Dilution Technique: Adding the DMSO stock directly to the full volume of cold media can cause "shock" precipitation. A stepwise dilution and warming the media can help.[8]
Q4: Can I use sonication or heat to redissolve the precipitate in my media?
A4: While warming a solution to 37°C or brief sonication can sometimes help dissolve a compound in its initial stock solvent, it is generally not recommended to sonicate your final cell culture media.[8] This can damage media components like proteins and vitamins. If precipitation occurs in the media, it is best to discard the solution and prepare it again using an improved protocol.[8]
Troubleshooting Guide
Use this guide to diagnose and solve this compound precipitation issues.
| Problem | Possible Cause | Recommended Solution |
| Cloudiness/Precipitate forms immediately upon adding DMSO stock to media. | Poor Mixing/Local Concentration Shock: The DMSO stock is not dispersing quickly enough, causing the compound to crash out of solution. | 1. Warm the cell culture media to 37°C before adding the compound.[8] 2. Add the DMSO stock dropwise to the media while gently swirling or vortexing the tube to ensure rapid and thorough mixing.[8] 3. Try a serial dilution: first dilute the DMSO stock into a small volume of media, mix well, and then add this intermediate solution to the final volume. |
| Media becomes cloudy after some time at 37°C in the incubator. | Supersaturated Solution: The initial solution was supersaturated, and the compound is slowly precipitating over time. | 1. The final concentration of this compound is likely too high for its aqueous solubility. Verify the maximum soluble concentration with a pilot test. 2. Ensure the final DMSO concentration is optimal (typically ≤0.5%).[7] |
| Precipitation occurs at higher concentrations but not lower ones. | Exceeding Aqueous Solubility Limit: The compound has a maximum concentration at which it can remain dissolved in the aqueous media. | 1. Determine the maximum working concentration by preparing a serial dilution and observing for precipitation. 2. If a higher concentration is essential, investigate the use of co-solvents or solubilizing agents like PEG400, though this requires extensive validation to check for effects on your cells.[4] |
| Vehicle control (DMSO only) is clear, but this compound solution is cloudy. | Compound-Specific Insolubility: The issue is definitively with this compound's properties, not the solvent. | Follow the optimized "Experimental Protocol for Preparing Working Solutions" below. Ensure the stock concentration is high enough to keep the final DMSO percentage very low (e.g., 0.1%).[8] |
Troubleshooting Workflow
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
This protocol describes how to create a primary stock solution in DMSO. A high concentration is recommended to minimize the final solvent concentration in your cell culture medium.[8]
Materials:
-
This compound powder (Molecular Weight: ~522.5 g/mol )[9]
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Calculate Required Mass: Determine the mass of this compound powder needed to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Formula: Mass (mg) = Desired Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Example for 1 mL of 10 mM stock: 0.010 mol/L * 0.001 L * 522.5 g/mol * 1000 mg/g = 5.225 mg
-
-
Weigh Compound: Carefully weigh the calculated mass of this compound and place it into a sterile tube.
-
Add Solvent: Add the calculated volume of DMSO to the tube.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you may warm the tube in a 37°C water bath for 5-10 minutes and vortex again.[8] Ensure no solid particles are visible.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can cause compound precipitation over time.[10] Store at -20°C or -80°C in tightly sealed tubes.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
This protocol details the critical dilution step to prevent precipitation. The key is to add the DMSO stock to pre-warmed, rapidly mixing media.[8]
Materials:
-
High-concentration this compound stock solution (from Protocol 1)
-
Complete cell culture medium, serum-supplemented
-
Sterile 15 mL or 50 mL conical tubes
-
37°C water bath or incubator
-
Vortex mixer
Methodology:
-
Warm the Media: Pre-warm the required volume of complete cell culture medium to 37°C. This is a critical step.
-
Calculate Dilution: Determine the volume of stock solution needed to reach your final desired concentration. Aim for a final DMSO concentration of ≤0.5%.
-
Formula: V1 = (M2 * V2) / M1
-
V1 = Volume of stock solution
-
M1 = Molarity of stock solution
-
V2 = Final volume of media
-
M2 = Final desired molarity
-
-
Example: To make 10 mL of a 10 µM solution from a 10 mM stock:
-
V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 1 µL
-
Final DMSO %: (1 µL / 10,000 µL) * 100 = 0.01% (This is well below the typical 0.5% limit)
-
-
-
Perform the Dilution: a. Place the conical tube with the pre-warmed media on a vortex mixer set to a medium speed (continuous gentle agitation). b. While the media is vortexing, slowly add the calculated volume of the this compound stock solution drop-by-drop into the vortex. c. Continue vortexing for an additional 10-15 seconds to ensure complete mixing.
-
Final Check: Visually inspect the solution against a light source to ensure it is clear and free of any precipitate or cloudiness.
-
Use Immediately: It is best practice to prepare compound solutions fresh and use them within an hour.[8] Do not store diluted solutions in aqueous media.
Preparation Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emulatebio.com [emulatebio.com]
- 9. This compound | C26H34O11 | CID 91884923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Icariside E5 interference in biochemical assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Icariside E5. The information is designed to help identify and resolve potential interference in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a lignan glycoside that has been isolated from Capsicum annuum (pepper) and the fern Brainea insignis.[1][2] It is recognized for its antioxidant properties and has been shown to promote the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) without demonstrating cytotoxicity.[1] While structurally related to flavonoids, which have a wide range of biological activities, specific data on this compound's mechanism of action is limited.
Q2: Can this compound interfere with my biochemical assay?
A2: While direct studies on this compound interference are not widely available, compounds with similar structures, such as flavonoids, are known to interfere with various biochemical assays.[3][4] Potential interferences can be broadly categorized as:
-
Direct Assay Interference: Affecting the assay components or readout directly (e.g., colorimetric or fluorescence-based assays).
-
Indirect Biological Interference: Modulating cellular signaling pathways that are being measured in the assay, leading to what may be perceived as an artifact or off-target effect.
Q3: My results show unexpected inhibition/activation when using this compound. How can I determine if this is a real biological effect or an assay artifact?
A3: It is crucial to perform counter-screens and orthogonal assays. An orthogonal assay measures the same biological endpoint but uses a different technology or principle. For example, if you observe inhibition in a fluorescence-based assay, try to confirm the finding using a label-free method or an assay with a different detection modality (e.g., luminescence or absorbance).
Q4: Are there specific types of assays that are more prone to interference by compounds like this compound?
A4: Yes, based on the known properties of related flavonoid compounds, the following assay types are more susceptible to interference:
-
Peroxidase-based assays: Flavonoids are known to inhibit peroxidase activity, which can lead to falsely low readings in assays that use peroxidases as part of their detection system.[3]
-
Colorimetric assays: Compounds with inherent color or those that can chelate metal ions (e.g., AlCl3 used in total flavonoid content assays) can interfere with absorbance readings.
-
Fluorescence-based assays: Many flavonoids are autofluorescent, which can lead to false-positive signals.[4][5] They can also quench fluorescence signals.
-
Assays involving redox chemistry: The antioxidant properties of this compound could interfere with assays that measure reactive oxygen species (ROS) or other redox-sensitive readouts.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Colorimetric Assays
Symptoms:
-
High background absorbance in control wells containing only this compound.
-
Non-linear dose-response curves.
-
Results that are not reproducible.
Possible Cause: this compound may be absorbing light at the wavelength used for measurement or interacting with assay reagents to produce a colored product.
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the absorbance of this compound in the assay buffer at the detection wavelength. Subtract this background absorbance from your experimental wells.
-
Check for Reactivity with Assay Reagents: Incubate this compound with individual assay components to see if a color change occurs in the absence of the analyte of interest.
-
Use an Orthogonal Assay: Confirm your findings with a non-colorimetric method.
Issue 2: Suspected False Positives in Fluorescence-Based Assays
Symptoms:
-
Increased fluorescence signal in the presence of this compound, even in the absence of the target enzyme/protein.
-
High variability between replicate wells.
Possible Cause: this compound may be intrinsically fluorescent at the excitation and emission wavelengths of your assay.
Troubleshooting Workflow:
Caption: Workflow to diagnose and mitigate autofluorescence interference.
Issue 3: this compound appears to affect multiple, unrelated signaling pathways.
Symptoms:
-
Activity is observed in a wide range of cell-based assays targeting different pathways.
-
The compound shows promiscuous inhibition against a panel of kinases or other enzymes.
Possible Causes:
-
Promiscuous Inhibition: Like some flavonoids, this compound may act as a non-specific inhibitor, potentially through mechanisms like colloidal aggregation.[4]
-
Upstream Signaling Effects: this compound may be targeting a common upstream regulator that influences multiple downstream pathways. For example, related compounds like Icariside II are known to affect broad signaling nodes like PI3K/Akt and MAPK.[6][7][8]
Troubleshooting Steps:
-
Detergent Sensitivity Test: Promiscuous inhibitors that act via aggregation can often be identified by their sensitivity to non-ionic detergents. Re-run the assay with a low concentration (e.g., 0.01%) of Triton X-100. If the inhibitory activity is significantly reduced, aggregation is a likely cause.
-
Signaling Pathway Analysis: If you suspect an upstream effect, use specific inhibitors for known pathways that might be affected to see if you can block the effect of this compound.
Potential Signaling Pathway Interference
Based on the activity of the related compound Icariside II, this compound may influence several key signaling pathways.[6][7][9][10] Researchers should be aware of these potential off-target effects when interpreting their data.
Caption: Potential signaling pathways modulated by Icariside compounds.
Experimental Protocols
Protocol 1: Autofluorescence Measurement
Objective: To determine if this compound is autofluorescent under the conditions of a specific fluorescence-based assay.
Materials:
-
This compound stock solution
-
Assay buffer
-
Microplate reader with fluorescence detection
-
Microplates (black, clear bottom recommended)
Method:
-
Prepare a serial dilution of this compound in assay buffer, covering the concentration range used in your experiment.
-
Add the this compound dilutions to the wells of the microplate.
-
Include wells with assay buffer only as a blank.
-
Read the plate in the fluorescence reader using the same excitation and emission wavelengths and gain settings as your primary assay.
-
Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Peroxidase Interference Assay
Objective: To assess if this compound interferes with horseradish peroxidase (HRP), a common enzyme in ELISA and other assays.
Materials:
-
This compound stock solution
-
Horseradish Peroxidase (HRP)
-
HRP substrate (e.g., TMB, Amplex Red)
-
Assay buffer
-
Microplate reader for absorbance or fluorescence
Method:
-
Prepare dilutions of this compound in assay buffer.
-
In a microplate, add a fixed amount of HRP to wells containing either this compound dilutions or buffer alone (control).
-
Initiate the reaction by adding the HRP substrate.
-
Monitor the change in absorbance or fluorescence over time.
-
A decrease in the rate of signal generation in the presence of this compound suggests interference with HRP activity.
Quantitative Data Summary
The following table summarizes potential interference mechanisms and the concentrations at which similar compounds (flavonoids) have been reported to cause issues. Researchers should consider these as potential flags when working with this compound.
| Assay Type | Potential Interference Mechanism | Typical Problematic Concentration Range (for Flavonoids) | Key Control Experiment | Reference |
| Peroxidase-based | Direct inhibition of peroxidase enzyme | 10 - 100 µM | Run assay with and without compound in the absence of the primary target. | [3] |
| Fluorescence | Intrinsic compound fluorescence (autofluorescence) | Varies greatly by compound and assay wavelengths | Measure fluorescence of the compound alone in assay buffer. | [5] |
| Colorimetric (AlCl3) | Chelation of Al3+ leading to false positives | Dependent on compound structure | Run a compound blank without the analyte. | |
| Cell-based Proliferation | Modulation of signaling pathways (e.g., PI3K/Akt) | 1 - 100 µM | Use specific pathway inhibitors to confirm mechanism. | [6][7] |
| Kinase Assays | Promiscuous inhibition (e.g., aggregation) | > 10 µM | Test for sensitivity to non-ionic detergents (e.g., 0.01% Triton X-100). | [4] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C26H34O11 | CID 91884923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Icariside II, a PDE5 inhibitor from Epimedium brevicornum, promotes neuron-like pheochromocytoma PC12 cell proliferation via activating NO/cGMP/PKG pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Icariside II: Anticancer Potential and Molecular Targets in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Icariside II induces rapid phosphorylation of endothelial nitric oxide synthase via multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Icariside II attenuates renal fibrosis through mTOR signaling modulation: an integrated approach combining network pharmacology, molecular dynamics, and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Icariside E5 Identity Confirmation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the identity of Icariside E5. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a lignan glycoside, a type of natural product found in various plants, including Capsicum annuum (pepper) and plants from the Epimedium genus.[1][2] Its identity is established by its unique chemical structure and properties.
Data Summary: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₄O₁₁ | [3] |
| Molecular Weight | 522.5 g/mol | [3] |
| CAS Number | 126176-79-2 | [3] |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[2-[(2R)-1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-[(E)-3-hydroxyprop-1-enyl]-6-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [3] |
Q2: What are the primary analytical techniques for confirming the identity of this compound?
The identity of a natural product like this compound is typically confirmed using a combination of chromatographic and spectroscopic techniques. The most common and reliable methods are:
-
High-Performance Liquid Chromatography (HPLC): Used to purify the compound and determine its retention time, a characteristic property under specific conditions.
-
Mass Spectrometry (MS): Provides information about the compound's mass and fragmentation pattern, which is unique to its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed information about the chemical structure, including the connectivity of atoms and stereochemistry.
Experimental Protocols and Troubleshooting Guides
A systematic workflow is crucial for the accurate identification of this compound. The following diagram illustrates a typical experimental workflow.
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the purity of the isolated this compound and establish its characteristic retention time.
Experimental Protocol:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, gradually increasing to elute the compound. A typical gradient might be 10-90% B over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV detector at a wavelength where lignans typically absorb (e.g., 280 nm). |
| Injection Volume | 10-20 µL |
Troubleshooting Guide: HPLC Analysis
| Issue | Possible Cause | Suggested Solution |
| Peak Tailing | - Silanol interactions with the column.- Column overload. | - Use a column with end-capping.- Lower the sample concentration. |
| Split Peaks | - Column void or contamination at the inlet. | - Reverse-flush the column.- If the problem persists, replace the column. |
| No Peak Detected | - Incorrect detection wavelength.- Sample degradation. | - Perform a UV scan of a concentrated sample to find the optimal wavelength.- Ensure proper sample storage and handling. |
| Variable Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature. | - Prepare fresh mobile phase daily and ensure thorough mixing.- Use a column oven to maintain a stable temperature. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Objective: To determine the accurate mass of this compound and to study its fragmentation pattern for structural confirmation.
Experimental Protocol:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes are recommended to be tested. |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass data. |
| Scan Mode | Full scan MS and tandem MS (MS/MS) of the precursor ion. |
| Collision Energy | Ramped collision energy (e.g., 10-40 eV) to observe a range of fragment ions. |
Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z |
| [M+H]⁺ | 523.2174 |
| [M+Na]⁺ | 545.1993 |
| [M-H]⁻ | 521.2028 |
| Key Fragment Ions (Predicted) | Loss of the glucose moiety (-162 Da) would be a characteristic fragmentation. |
Troubleshooting Guide: LC-MS/MS Analysis
| Issue | Possible Cause | Suggested Solution |
| Poor Ionization | - Inappropriate ionization mode (positive/negative).- Suppression of ionization by matrix components. | - Test both positive and negative ESI modes.- Improve sample cleanup to remove interfering substances. |
| No Fragmentation | - Insufficient collision energy. | - Increase the collision energy in the MS/MS experiment. |
| Complex Spectra | - Presence of impurities or adducts. | - Ensure the purity of the sample.- Identify common adducts (e.g., sodium, potassium). |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information for the unambiguous identification of this compound.
Experimental Protocol:
| Parameter | Recommended Condition |
| Solvent | Deuterated methanol (CD₃OD) or Dimethyl sulfoxide (DMSO-d₆). |
| Spectrometer | A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion. |
| Experiments | - ¹H NMR: Provides information on the number and types of protons.- ¹³C NMR: Shows the number and types of carbon atoms.- 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons. |
Expected NMR Data for this compound (Illustrative)
Due to the lack of publicly available experimental NMR data for this compound, the following table provides an example of the types of signals expected based on its structure. Actual chemical shifts will need to be determined experimentally.
| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity |
| ¹H NMR | Aromatic Protons: 6.0 - 7.5Sugar Protons: 3.0 - 5.5Aliphatic Protons: 1.0 - 4.0 | Varies (singlet, doublet, multiplet) |
| ¹³C NMR | Aromatic Carbons: 100 - 160Sugar Carbons: 60 - 110Aliphatic Carbons: 20 - 80 | - |
Troubleshooting Guide: NMR Analysis
| Issue | Possible Cause | Suggested Solution |
| Broad Peaks | - Sample aggregation.- Presence of paramagnetic impurities. | - Dilute the sample.- Filter the sample. |
| Poor Signal-to-Noise | - Low sample concentration. | - Increase the sample concentration or the number of scans. |
| Solvent Peak Obscuring Signals | - Residual solvent signal is too large. | - Use a solvent suppression technique during acquisition. |
Putative Signaling Pathway of this compound
While the specific signaling pathways of this compound are not extensively studied, related compounds like Icariside II have been shown to exert biological effects through pathways like the PI3K/Akt pathway.[4] Based on the antioxidant properties of this compound, a plausible mechanism of action could involve the modulation of cellular stress response pathways.
References
Icariside E5 batch-to-batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Icariside E5. The information is designed to address common issues related to batch-to-batch variability and to provide guidance on experimental best practices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a lignan glycoside that has been isolated from several plant species, including Capsicum annuum (red pepper) and Brainea insignis.[1][2] Its chemical formula is C26H34O11 and it has a molecular weight of approximately 522.5 g/mol .[1]
Known biological activities of this compound include:
-
Promotion of Human Umbilical Vein Endothelial Cell (HUVEC) proliferation without inducing cytotoxicity.[3]
Q2: What are the common causes of batch-to-batch variability with this compound?
Batch-to-batch variability of natural products like this compound can arise from several factors throughout the production and handling process. Key contributors include:
-
Source Material Variation: The geographical origin, harvesting time, and storage conditions of the plant material (Capsicum annuum, etc.) can significantly impact the concentration and profile of phytochemicals, including this compound.
-
Extraction and Purification Methods: Differences in solvents, temperature, and chromatographic techniques used for extraction and purification can lead to variations in purity, yield, and the presence of co-eluting impurities in the final product.
-
Compound Stability: this compound, like many natural glycosides, may be susceptible to degradation under certain conditions of temperature, pH, and light exposure. Improper storage and handling can lead to the formation of degradation products.
-
Residual Solvents and Impurities: The presence of residual solvents from the purification process or other related natural compounds can alter the biological activity and physicochemical properties of the this compound batch.
Q3: How can I assess the quality and consistency of my this compound batch?
To ensure the reliability and reproducibility of your experimental results, it is crucial to perform quality control checks on each new batch of this compound. Recommended analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and to identify the presence of any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound and to help identify unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of this compound and to detect structural variants or impurities.
A combination of these techniques will provide a comprehensive profile of your this compound batch, allowing for better comparison between different batches.
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity in HUVEC Proliferation Assays
You observe that different batches of this compound produce varying levels of HUVEC proliferation, or in some cases, no significant effect compared to the vehicle control.
| Potential Cause | Recommended Action |
| Purity Variation Between Batches | Analyze the purity of each batch using HPLC. A lower purity may result in a reduced effective concentration of this compound. Aim for a purity of >95% for consistent results. |
| Presence of Inhibitory Impurities | Use LC-MS to analyze the impurity profile of each batch. Co-eluting compounds from the plant source or by-products from synthesis could interfere with the assay. |
| Compound Degradation | This compound should be stored at 4°C for short-term use and -20°C or -80°C in a suitable solvent for long-term storage, protected from light and moisture.[3] Prepare fresh stock solutions for each experiment. |
| Inconsistent Final Concentration | Ensure accurate weighing and complete dissolution of this compound. Use a calibrated balance and visually confirm that no precipitate is present in your stock solution. |
| Variability in HUVEC Response | Ensure consistent cell passage number, seeding density, and serum concentration in your experiments. HUVECs can behave differently at high passage numbers. |
Issue 2: Poor Solubility or Precipitation of this compound in Culture Medium
You are having difficulty dissolving this compound or it precipitates out of solution when added to your cell culture medium.
-
Solvent Selection: this compound is typically dissolved in a polar organic solvent such as DMSO to create a concentrated stock solution before further dilution in aqueous media.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Working Dilution: To prepare your final working concentration, perform a serial dilution of the stock solution in your cell culture medium. Ensure that the final concentration of the organic solvent (e.g., DMSO) in the medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Gentle Warming and Vortexing: If solubility is still an issue, gentle warming (to no more than 37°C) and vortexing of the stock solution may aid dissolution.
-
Fresh Solutions: Prepare fresh dilutions from the stock solution for each experiment, as prolonged storage of diluted aqueous solutions may lead to precipitation.
Experimental Protocols
Protocol 1: Quality Control of this compound Batches by HPLC
This protocol provides a general method for assessing the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).
-
Gradient Program: Start with a low percentage of acetonitrile (e.g., 10-20%) and increase to a high percentage (e.g., 90-100%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 280 nm.
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition or a suitable solvent like methanol.
Protocol 2: HUVEC Proliferation Assay
This protocol details a method to assess the pro-proliferative effect of this compound on HUVECs.
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well in complete endothelial growth medium. Allow cells to adhere overnight.
-
Starvation (Optional): To synchronize the cells, you may replace the complete medium with a basal medium containing a lower serum concentration (e.g., 0.5-1% FBS) for 4-6 hours.
-
Treatment: Prepare serial dilutions of this compound in low-serum medium from a concentrated stock solution. A typical concentration range to test is 1-50 µM.[3] Aspirate the starvation medium and add the this compound-containing medium to the wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Proliferation Assessment: Quantify cell proliferation using a standard method such as the MTT, WST-1, or CyQUANT assay, following the manufacturer's instructions.
Signaling Pathways
While the specific signaling pathways activated by this compound in HUVECs are not yet fully elucidated, studies on the structurally related compounds Icariin and Icariside II suggest the involvement of pro-angiogenic pathways. The diagram below illustrates a hypothetical signaling cascade based on the known effects of these related compounds on endothelial cells.
Icariside_E5 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Unknown Receptor(s)"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; eNOS [label="eNOS", fillcolor="#FBBC05", fontcolor="#202124"]; NO [label="Nitric Oxide (NO)"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#FFFFFF"];
Icariside_E5 -> Receptor; Receptor -> PI3K; Receptor -> MEK; PI3K -> Akt; Akt -> eNOS; eNOS -> NO; MEK -> ERK; ERK -> Proliferation; NO -> Proliferation; }
Figure 2: Hypothetical signaling pathway for this compound in HUVECs.Quantitative Data Summary
The following table summarizes available quantitative data for this compound. Due to limited published data, this table is not exhaustive. Researchers are encouraged to generate their own data for each batch.
| Parameter | Source | Method | Reported Value |
| Content in C. annuum Seed Extract | Quantitative analysis of this compound and vanilloyl this compound from the seed of Capsicum annuum. L | HPLC | 0.28% |
| Molecular Weight | PubChem | Computed | 522.5 g/mol |
| Effective Concentration (HUVEC Proliferation) | MedChemExpress | Cell-based assay | 5-40 µM |
References
Technical Support Center: Icariside E5 in Cell Culture Applications
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Icariside E5 in cell culture experiments. It addresses common challenges and questions that may arise during its use, offering troubleshooting guides and frequently asked questions to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it not a typical cell culture contaminant?
This compound is a flavanol glycoside, a type of chemical compound often investigated for its potential therapeutic properties. Unlike biological contaminants such as bacteria, fungi, mycoplasma, or yeast, this compound is a sterile, purified chemical that would be intentionally introduced into cell culture to study its effects. Therefore, its presence is a planned experimental variable, not an accidental contamination event.
Q2: I've added this compound to my cell culture and observe unexpected cell death. What could be the cause?
Unexpected cytotoxicity can stem from several factors when working with a new compound. The most common reasons include:
-
High Concentration: The concentration of this compound used may be above the cytotoxic threshold for your specific cell line.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration in the final culture medium.
-
Compound Instability: this compound may be unstable in your culture medium, leading to the formation of toxic byproducts.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
Q3: My experimental results with this compound are inconsistent. What should I check?
Inconsistent results are a common challenge in cell culture experiments. Key factors to investigate include:
-
Stock Solution Integrity: Ensure your this compound stock solution is properly stored and has not undergone degradation. Prepare fresh stock solutions regularly.
-
Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Seeding Density: Verify that you are using a consistent cell seeding density across all experiments.
-
Assay Variability: Ensure that the assays used to measure the effects of this compound are performed consistently and that all reagents are within their expiration dates.
Troubleshooting Guides
Issue 1: Determining the Optimal this compound Concentration
A common initial step is to determine the appropriate concentration range of this compound for your experiments. A dose-response experiment is crucial for this.
Experimental Protocol: Dose-Response Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. It is advisable to perform a broad range of concentrations initially (e.g., 0.1 µM to 100 µM). Remember to include a vehicle control (medium with the same concentration of solvent as your highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the cell viability (%) against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow for troubleshooting unexpected experimental outcomes when using this compound.
Issue 2: this compound Solubility in Culture Medium
Poor solubility can lead to inaccurate dosing and inconsistent results.
Experimental Protocol: Solubility Assessment
-
Stock Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO.
-
Serial Dilution: Serially dilute the stock solution into your complete cell culture medium to achieve your desired final concentrations.
-
Visual Inspection: After dilution, visually inspect the medium for any signs of precipitation or cloudiness, both immediately and after incubation at 37°C for a few hours.
-
Microscopic Examination: Examine a sample of the medium under a microscope to look for crystals or precipitates.
-
Spectrophotometry (Optional): For a more quantitative measure, centrifuge the diluted medium and measure the absorbance of the supernatant at the maximum absorbance wavelength of this compound to determine the amount that remains in solution.
Potential Signaling Pathway Modulation by Flavonoids
While specific pathways for this compound are a subject of ongoing research, flavonoids, in general, are known to interact with various cellular signaling pathways. A generalized diagram of potential interactions is provided below.
Caption: Generalized signaling pathways potentially modulated by flavonoids like this compound.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound across different cancer cell lines to illustrate the kind of data researchers should aim to generate.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 15.2 |
| A549 | Lung Cancer | 48 | 25.8 |
| HeLa | Cervical Cancer | 48 | 18.5 |
| HepG2 | Liver Cancer | 72 | 12.1 |
Note: These values are for illustrative purposes only and should be experimentally determined for your specific cell line and conditions.
Icariside E5 long-term storage conditions
Technical Support Center: Icariside E5
This technical support center provides guidance on the long-term storage and handling of this compound for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at 4°C in a tightly sealed container, protected from moisture and light.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be stored in tightly sealed vials. For storage up to 6 months, it is recommended to keep the solutions at -80°C. For shorter periods of up to 1 month, storage at -20°C is acceptable.[1] It is advisable to make aliquots of your stock solution to avoid repeated freeze-thaw cycles.
Q3: My solid this compound was left at room temperature for a few days. Is it still usable?
While the recommended storage for solid this compound is 4°C, it is typically shipped at room temperature.[1] Short-term exposure to ambient temperatures is unlikely to cause significant degradation. However, for long-term storage, the recommended conditions should be followed to ensure stability.
Q4: I've noticed a change in the color of my solid this compound. What should I do?
This compound is described as a white to off-white solid.[1] A significant color change may indicate degradation or contamination. It is recommended to assess the purity of the compound using a suitable analytical method, such as HPLC, before proceeding with your experiments.
Q5: Can I store my this compound solution at 4°C?
Long-term storage of this compound solutions at 4°C is not recommended. For prepared solutions, freezing at -20°C or -80°C is advised to minimize degradation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Degradation of this compound due to improper storage. | Verify the storage conditions of your solid compound and prepared solutions. If stored improperly, consider using a fresh vial of the compound. It is also advisable to check the purity of your current stock. |
| Precipitate formation in a previously clear solution upon thawing. | Poor solubility in the chosen solvent at lower temperatures or solvent evaporation. | Before use, allow the vial to equilibrate to room temperature for at least 60 minutes.[2] Gently vortex the solution to ensure it is fully dissolved. If precipitation persists, brief sonication may be helpful. Ensure the vial is tightly sealed to prevent solvent evaporation. |
| Reduced biological activity in my assay. | Loss of potency due to degradation. This can be caused by repeated freeze-thaw cycles, prolonged storage at -20°C instead of -80°C, or exposure to light. | Prepare fresh working solutions from a new aliquot of your stock. If the problem persists, prepare a fresh stock solution from solid material. |
Data Presentation
Summary of Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Requirements |
| Solid | 4°C | Long-term | Sealed container, protect from moisture and light.[1] |
| In Solvent | -80°C | Up to 6 months | Sealed container, protect from moisture and light.[1] |
| In Solvent | -20°C | Up to 1 month | Sealed container, protect from moisture and light.[1] |
Experimental Protocols
Protocol for Assessing the Stability of this compound by High-Performance Liquid Chromatography (HPLC)
This is a general protocol for assessing the stability of a chemical compound like this compound. The exact parameters may need to be optimized for your specific HPLC system and column.
1. Objective: To determine the purity and degradation of this compound over time under different storage conditions.
2. Materials:
-
This compound (solid and in solution)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 HPLC column
-
HPLC system with UV detector
3. Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to create a standard curve.
4. Sample Preparation:
-
Time Zero (T0): Immediately after preparing a fresh solution of this compound, inject it into the HPLC system to obtain the initial purity profile.
-
Stability Samples: Store aliquots of the this compound solution under the desired test conditions (e.g., 4°C, room temperature, -20°C, -80°C).
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a sample, allow it to come to room temperature, and inject it into the HPLC.
5. HPLC Method (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength appropriate for this compound (this would need to be determined from its UV-Vis spectrum).
-
Column Temperature: 25°C
6. Data Analysis:
-
Compare the chromatograms of the stability samples to the T0 sample.
-
Look for the appearance of new peaks (degradation products) and a decrease in the area of the main this compound peak.
-
Calculate the percentage of this compound remaining at each time point relative to T0.
Mandatory Visualization
Caption: Factors influencing the stability of this compound.
References
Technical Support Center: Scaling up Icariside E5 Purification
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the purification of Icariside E5. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and data presentation to facilitate a smooth transition from lab-scale to large-scale production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources? A1: this compound is a lignan glycoside with the chemical formula C26H34O11.[1] It is a natural product known for its antioxidant properties.[2][] The primary plant sources for this compound include Capsicum annuum (pepper plants) and Epimedium brevicornu.[2][][4]
Q2: What are the main challenges when scaling up this compound purification? A2: The main challenges include maintaining purification efficiency and resolution, ensuring purity and yield, managing larger volumes of solvents, and the cost-effectiveness of the chosen methods. For chromatographic steps, challenges include proper column packing, avoiding peak tailing or fronting, and ensuring reproducibility.
Q3: Which purification techniques are most suitable for large-scale production of this compound? A3: For large-scale purification, a multi-step approach is recommended. This typically involves initial extraction, followed by enrichment using macroporous resin column chromatography, which is well-suited for industrial scale-up.[5][6] Final polishing steps may include preparative High-Performance Liquid Chromatography (prep-HPLC) or crystallization.[7]
Q4: How does the purity of the initial plant extract affect the scaling-up process? A4: The purity of the initial crude extract is critical. A higher concentration of this compound and fewer impurities in the extract will reduce the burden on subsequent chromatographic steps, leading to higher efficiency, lower solvent consumption, and better overall yield in a scaled-up process.
Q5: Is crystallization a viable final purification step for this compound? A5: Yes, crystallization can be a highly effective and economical final step for achieving high purity, provided a suitable solvent system can be identified.[8] For flavonoids and similar glycosides, solvents like acetone or ethanol-water mixtures are often used.[9] Success depends on the purity of the input material; a purity of >90% is often required for crystallization to be effective.
Troubleshooting Guide
Issue 1: Low yield of this compound after the initial extraction.
-
Question: My this compound yield from the initial plant material extraction is significantly lower than expected. What are the possible causes and solutions?
-
Answer:
-
Inadequate Cell Lysis: The plant material may not be ground finely enough. Ensure the material is powdered to a consistent, fine particle size to maximize surface area for solvent penetration.
-
Incorrect Solvent Choice: While ethanol is commonly used, the optimal concentration can vary. Experiment with different ethanol-water concentrations (e.g., 60%, 80%, 95%) to find the most effective mixture for this compound.[5]
-
Insufficient Extraction Time or Temperature: The extraction time may be too short or the temperature too low. Consider increasing the duration of reflux or using heat-assisted extraction, but be mindful that excessive heat can degrade the compound.[10]
-
Solid-to-Liquid Ratio: The ratio of plant material to solvent may be too high. A lower ratio (e.g., 1:25 g/mL) can improve extraction efficiency.[5]
-
Issue 2: Poor separation and peak resolution during scale-up of column chromatography.
-
Question: I'm observing significant peak broadening and poor separation of this compound on my scaled-up chromatography column. How can I improve this?
-
Answer:
-
Improper Column Packing: Unevenly packed columns lead to channeling and poor resolution. Ensure the stationary phase is packed uniformly. For larger columns, a slurry packing method is often more effective than dry packing.
-
Flow Rate is Too High: While faster flow rates reduce run time, they can decrease resolution. When scaling up, it's crucial to maintain the linear velocity, not necessarily the volumetric flow rate of the smaller column.[11] You may need to optimize the flow rate for the larger column diameter.
-
Sample Overloading: The amount of crude extract loaded onto the column exceeds its capacity. As a rule of thumb, the sample load should be 1-10% of the mass of the stationary phase, depending on the difficulty of the separation.[12]
-
Inappropriate Gradient: The solvent gradient may be too steep. For scaling up, the gradient should be maintained in terms of column volumes (CV) to ensure comparable separation.[11] A shallower gradient may be needed to resolve closely eluting impurities.
-
Issue 3: this compound fails to crystallize from the purified solution.
-
Question: Even after achieving good purity (>95%) via chromatography, I am unable to induce crystallization of this compound. What should I do?
-
Answer:
-
Purity Issues: The presence of even small amounts of structurally similar impurities can inhibit crystal formation. Consider an additional polishing step with a different chromatographic method (e.g., a different stationary or mobile phase).
-
Solvent System: The chosen solvent or solvent mixture may not be optimal. Experiment with a range of solvents of varying polarity. Techniques like slow evaporation, vapor diffusion, or using an anti-solvent (a solvent in which this compound is insoluble) can promote crystallization.
-
Supersaturation: The solution may not be sufficiently supersaturated. Slowly evaporate the solvent or cool the solution gradually to achieve the necessary concentration for crystal nucleation.
-
Seeding: Introduce a tiny crystal of this compound (if available) to the supersaturated solution to act as a nucleation site and induce crystal growth.
-
Experimental Protocols
Protocol 1: Large-Scale Extraction of this compound
-
Material Preparation: Mill and sieve the dried plant material (e.g., Epimedium brevicornu) to a fine powder (40-60 mesh).
-
Solvent Extraction:
-
Place the powdered material in a large-scale extractor.
-
Add 80% aqueous ethanol at a solid-to-liquid ratio of 1:20 (w/v).
-
Heat the mixture to 70°C and maintain reflux with constant stirring for 2 hours.
-
Filter the mixture while hot and collect the liquid extract.
-
Repeat the extraction process on the solid residue two more times to ensure complete extraction.
-
-
Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator until the ethanol is removed, resulting in a crude aqueous extract.
Protocol 2: Enrichment by Macroporous Resin Column Chromatography
-
Resin Preparation: Select and pre-treat a suitable macroporous resin (e.g., AB-8 or D101) by washing sequentially with ethanol and deionized water until the effluent is clear.[10][13]
-
Column Packing: Pack a large-scale column with the pre-treated resin. The bed volume (BV) will depend on the amount of crude extract.
-
Sample Loading:
-
Adjust the pH of the crude aqueous extract to 4.0.
-
Load the extract onto the column at a flow rate of 2 BV/h.[13]
-
-
Washing: Wash the column with 5-10 BV of deionized water to remove salts, sugars, and other highly polar impurities.
-
Elution:
-
Collection and Concentration: Collect the 60% ethanol fraction and concentrate under vacuum to obtain the enriched this compound product.
Protocol 3: High-Purity Purification by Preparative HPLC
-
System Preparation: Use a preparative HPLC system equipped with a C18 column suitable for scaling.
-
Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., starting with a gradient of 10-40% acetonitrile).
-
Sample Preparation: Dissolve the enriched this compound product from the macroporous resin step in the mobile phase. Filter the solution through a 0.45 µm filter.
-
Purification:
-
Inject the sample onto the preparative column.
-
Run a linear gradient optimized from analytical HPLC results.
-
Monitor the elution profile at a suitable wavelength (e.g., 270 nm).
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Final Step: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain this compound with >98% purity.
Data Presentation
Table 1: Summary of Purification Steps for this compound (Starting with 10 kg of Dried Plant Material)
| Purification Step | Input Mass/Volume | Output Mass | Purity of this compound (%) | Yield (%) |
| Crude Ethanol Extract | 10 kg | 1.2 kg | ~1.5% | 100% |
| Macroporous Resin | 1.2 kg | 150 g | ~12% | 83% |
| Preparative HPLC | 150 g | 15 g | >98% | 69% |
Table 2: Column Chromatography Scale-Up Parameters
| Parameter | Lab Scale | Pilot Scale |
| Stationary Phase | Silica Gel (10 g) | Silica Gel (100 g) |
| Sample Load | 100 mg | 1.0 g |
| Column Dimensions | 2 cm x 20 cm | 5 cm x 30 cm |
| Column Volume (CV) | ~15 mL | ~150 mL |
| Flow Rate | 10 mL/min | 60 mL/min |
| Gradient Length | 10 CV (150 mL) | 10 CV (1500 mL) |
Mandatory Visualization
References
- 1. This compound | C26H34O11 | CID 91884923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 4. This compound | 苏州帕诺米克生物医药科技有限公司 BioDeep™ [landscape.biodeep.cn]
- 5. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US2870165A - Process for recovering flavonoids from bark - Google Patents [patents.google.com]
- 10. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. reddit.com [reddit.com]
- 13. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation of Flavonoids and Purification of Chlorogenic Acid from Bamboo Leaves Extraction Residues by Combination of Macroporous Resin and High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Icariside E5 and Other Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant potential of Icariside E5 against well-established antioxidants. Due to the limited availability of direct quantitative data for this compound's radical scavenging activity, this comparison focuses on its potential indirect antioxidant mechanisms, supported by data from related compounds, and contrasts these with the direct antioxidant activities of reference compounds like Vitamin C, Quercetin, and Trolox.
Introduction to this compound
This compound is a lignan glycoside isolated from Capsicum annuum. While it has been reported to possess antioxidant properties, it is also noted that it does not directly scavenge reactive oxygen species (ROS)[1]. This suggests that its antioxidant effects may be mediated through indirect mechanisms, such as the upregulation of endogenous antioxidant defense systems. This contrasts with many well-known antioxidants that directly neutralize free radicals.
Direct vs. Indirect Antioxidant Mechanisms
Antioxidants can be broadly categorized into two groups based on their mechanism of action:
-
Direct Antioxidants: These compounds directly interact with and neutralize free radicals. This is often achieved by donating an electron or a hydrogen atom to the radical, thus stabilizing it. Vitamins C and E, and many flavonoids like quercetin, are examples of direct antioxidants. Their efficacy is often measured using chemical assays such as DPPH, ABTS, and FRAP.
-
Indirect Antioxidants: These compounds do not directly scavenge free radicals but instead stimulate the body's own antioxidant defense mechanisms. A key pathway involved in this process is the Keap1-Nrf2 signaling pathway. By activating the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), these compounds lead to the increased expression of a suite of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide dismutase (SOD).
This compound and the Potential for Indirect Antioxidant Activity
Another related lignan glycoside, Icariside E4 , has been shown to diminish the production of ROS and increase the activity of antioxidant enzymes in cellular models of oxidative stress. This further supports the hypothesis that lignan glycosides like this compound may exert their antioxidant effects indirectly.
The following diagram illustrates the Keap1-Nrf2 signaling pathway, a likely mediator of the indirect antioxidant effects of this compound and related compounds.
Caption: The Keap1-Nrf2 Signaling Pathway.
Quantitative Comparison with Direct Antioxidants
To provide a quantitative context for antioxidant activity, the following tables summarize the performance of well-known direct antioxidants—Vitamin C (Ascorbic Acid), Quercetin, and Trolox (a water-soluble analog of Vitamin E)—in common in vitro antioxidant assays. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.
It is important to note that IC50 values can vary between studies due to differences in experimental conditions. The data presented here are representative values collated from multiple sources to provide a general comparison.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound | Representative IC50 (µg/mL) | Representative IC50 (µM) |
| Vitamin C | 2.5 - 8.8 | 14.2 - 50.0 |
| Quercetin | 1.5 - 5.0 | 5.0 - 16.5 |
| Trolox | 3.0 - 10.0 | 12.0 - 40.0 |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Compound | Representative IC50 (µg/mL) | Representative IC50 (µM) |
| Vitamin C | 5.0 - 15.0 | 28.4 - 85.2 |
| Quercetin | 2.0 - 7.0 | 6.6 - 23.2 |
| Trolox | 4.0 - 12.0 | 16.0 - 48.0 |
Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The results are often expressed as Trolox Equivalents (TE), indicating that the antioxidant activity is equivalent to a certain concentration of Trolox. Higher TE values indicate greater antioxidant power.
| Compound | Representative FRAP Value (µmol TE/g) |
| Vitamin C | 800 - 2000 |
| Quercetin | 1500 - 4500 |
| Trolox | (Used as the standard) |
Experimental Protocols for Key Assays
Below are the detailed methodologies for the standard antioxidant assays cited in this guide.
DPPH Radical Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Reagents: DPPH solution (typically 0.1 mM in methanol), antioxidant standard solutions (e.g., Vitamin C, Quercetin, Trolox), and test compound solutions.
-
Procedure:
-
Prepare a series of dilutions of the test compound and standard antioxidants.
-
Add a fixed volume of the DPPH solution to a specific volume of each dilution of the test compound or standard.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
-
Caption: DPPH Assay Workflow.
ABTS Radical Cation Decolorization Assay
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. Antioxidants reduce the ABTS•⁺, causing a decolorization that is measured spectrophotometrically.
-
Reagents: ABTS solution (e.g., 7 mM), potassium persulfate solution (e.g., 2.45 mM), antioxidant standard solutions, and test compound solutions.
-
Procedure:
-
Prepare the ABTS•⁺ stock solution by mixing ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.
-
Dilute the ABTS•⁺ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a working solution with a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Add a small volume of the test compound or standard to a fixed volume of the ABTS•⁺ working solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at the chosen wavelength.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Principle: This assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
-
Reagents: FRAP reagent (containing acetate buffer, TPTZ solution, and FeCl₃ solution), antioxidant standard solutions (typically Trolox or FeSO₄), and test compound solutions.
-
Procedure:
-
Prepare the FRAP reagent fresh before use.
-
Add a small volume of the test compound or standard to a pre-warmed FRAP reagent.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined time (e.g., 4-30 minutes).
-
Measure the absorbance of the blue-colored solution at a specific wavelength (typically around 593 nm).
-
The antioxidant capacity is determined by comparing the change in absorbance of the test sample to that of a standard (e.g., Trolox) and is often expressed as Trolox Equivalents (TE).
-
Conclusion
Direct quantitative data on the antioxidant activity of this compound is currently lacking in publicly available scientific literature. The available information suggests that, like the related compound Icariside II, this compound may function as an indirect antioxidant by activating the Nrf2 signaling pathway, thereby enhancing the cell's endogenous antioxidant defenses. This mechanism of action is distinct from that of direct antioxidants such as Vitamin C and Quercetin, which have potent and well-quantified radical scavenging activities as demonstrated by their low IC50 values in DPPH and ABTS assays and high FRAP values.
For researchers and drug development professionals, this highlights the need for further investigation into the precise antioxidant mechanism of this compound. Future studies should aim to:
-
Evaluate the direct radical scavenging activity of this compound using standardized assays like DPPH, ABTS, and FRAP to determine if it possesses any direct antioxidant capacity.
-
Investigate the effect of this compound on the Nrf2 signaling pathway and the expression of downstream antioxidant enzymes in relevant cell models.
-
Conduct cell-based antioxidant assays to assess the ability of this compound to protect cells from oxidative damage.
Such studies will provide a clearer understanding of the antioxidant potential of this compound and its viability as a therapeutic agent for conditions associated with oxidative stress.
References
Icariside E5's Angiogenic Potential in Endothelial Cells: A Comparative Analysis
A comprehensive evaluation of Icariside E5 and its effects on Human Umbilical Vein Endothelial Cells (HUVECs) reveals its potential as a pro-angiogenic agent. This guide provides a comparative analysis of this compound's performance against other known modulators of angiogenesis, supported by experimental data and detailed protocols to aid researchers in the fields of pharmacology and drug development.
This compound, a lignan glycoside, has been observed to promote the proliferation of HUVECs.[1] While detailed studies on this compound are emerging, a closely related flavonoid, Icariside II, has been extensively studied and serves as a valuable proxy for understanding the potential mechanisms of action. Icariside II has been shown to enhance HUVEC proliferation, migration, and tube formation, key processes in angiogenesis.[2][3] This guide will focus on the effects of Icariside II as a representative of this compound class and compare its activity with a standard growth factor (VEGF) and two other natural compounds, Resveratrol and Epigallocatechin-3-gallate (EGCG), known for their influence on endothelial cell function.
Comparative Analysis of Bioactivity on HUVECs
The following table summarizes the effects of Icariside II, VEGF, Resveratrol, and EGCG on HUVEC proliferation, migration, and tube formation based on published in vitro studies.
| Compound | Concentration Range | Effect on Proliferation | Effect on Migration | Effect on Tube Formation |
| Icariside II | 1-5 µM | Promotes proliferation and restores cell viability.[3] | - | - |
| VEGF | 10 ng/mL - 125 pM | Stimulates proliferation.[4][5] | Promotes migration.[4] | Induces tube formation.[4][5][6] |
| Resveratrol | 1-500 µM | Biphasic: low concentrations (10-50 µM) stimulate, high concentrations (100-500 µM) inhibit.[3] | Inhibits VEGF-mediated migration at 1-2.5 µM.[7] High concentrations (50-500 µM) inhibit migration.[3] | Inhibits VEGF-mediated tube formation at 1-2.5 µM.[7] High concentrations (50-500 µM) inhibit tube formation.[3] |
| EGCG | 10-100 µM | High concentrations (50 µM and above) inhibit viability.[2][8] | Inhibits migration.[2][9] | Inhibits capillary tube formation.[2][9] |
Signaling Pathways and Mechanisms of Action
Icariside II primarily exerts its pro-angiogenic effects through the activation of the PI3K/Akt/eNOS signaling pathway.[2] This pathway is crucial for endothelial cell survival, proliferation, and nitric oxide (NO) production, a key signaling molecule in angiogenesis.
In contrast, Resveratrol and EGCG are generally considered anti-angiogenic, particularly at higher concentrations. Resveratrol has been shown to inhibit VEGF-induced angiogenesis by interfering with Src-dependent VE-cadherin phosphorylation and by directly binding to VEGF.[7][10] EGCG has been found to inhibit HUVEC viability, migration, and tube formation, with evidence suggesting involvement of ERK and other signaling pathways.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative studies.
HUVEC Proliferation Assay (CCK-8/MTS)
This assay assesses cell viability and proliferation.
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and culture overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compound (e.g., Icariside II, VEGF, Resveratrol, EGCG) or vehicle control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm for CCK-8 or 490 nm for MTS using a microplate reader.
HUVEC Migration Assay (Transwell Assay)
This assay evaluates the migratory capacity of HUVECs in response to chemoattractants.
Protocol:
-
Pre-coat the upper chamber of a Transwell insert (8 µm pore size) with a suitable extracellular matrix protein.
-
Seed HUVECs in the upper chamber in serum-free medium.
-
Add the test compound to the lower chamber in a medium containing a chemoattractant (e.g., serum or VEGF).
-
Incubate for 4-24 hours to allow for cell migration.
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several representative fields under a microscope.
HUVEC Tube Formation Assay
This assay assesses the ability of HUVECs to form capillary-like structures, a hallmark of angiogenesis in vitro.
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in a basal medium, with or without the test compounds.
-
Seed the HUVECs onto the Matrigel-coated wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Observe and photograph the formation of capillary-like structures using an inverted microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EGCG inhibits growth, invasion, angiogenesis and metastasis of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resveratrol at Anti-angiogenesis/Anticancer Concentrations Suppresses Protein Kinase G Signaling and Decreases IAPs Expression in HUVECs | Anticancer Research [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of vascular endothelial growth factor-induced angiogenesis by resveratrol through interruption of Src-dependent vascular endothelial cadherin tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epigallocatechin-3-Gallate (EGCG) Mitigates Endothelial and Circulating Cells Alterations Following PLLA Electrospun Mat Placement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Binding of Resveratrol to Vascular Endothelial Growth Factor Suppresses Angiogenesis by Inhibiting the Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Angiogenic Factors: Icariside E5, VEGF, and bFGF
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Icariside E5 and two well-established angiogenic factors: Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF). The information is intended to assist researchers in evaluating the potential of this compound in the context of known pro-angiogenic agents.
Introduction to Angiogenic Factors
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in development, wound healing, and various pathological conditions. This process is tightly regulated by a balance of pro- and anti-angiogenic factors. Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF) are two of the most potent and well-characterized pro-angiogenic factors, playing crucial roles in endothelial cell proliferation, migration, and tube formation.
This compound, a flavonoid glycoside, has emerged as a compound of interest for its potential pro-angiogenic properties. This guide aims to present available data on this compound in comparison to VEGF and bFGF, providing a resource for researchers exploring novel angiogenic modulators.
Note on available data: Direct comparative studies quantifying the angiogenic effects of this compound against VEGF or bFGF are limited in the current scientific literature. Much of the available data on the mechanisms of action for icariin-related compounds comes from studies on Icariside II, a structurally similar molecule. Therefore, the information on this compound's signaling pathways presented here is based on data from Icariside II and should be interpreted with caution.
Comparative Analysis of Angiogenic Activity
To provide a framework for comparison, this section summarizes the known effects of this compound, VEGF, and bFGF on key angiogenic processes. Due to the lack of direct comparative quantitative data for this compound, representative data for VEGF and bFGF are presented to establish a baseline for their activity.
Endothelial Cell Proliferation
Endothelial cell proliferation is a fundamental step in angiogenesis. The mitogenic potential of angiogenic factors is typically assessed using proliferation assays such as the MTT or CCK-8 assay.
| Factor | Cell Type | Assay | Effective Concentration | Observed Effect | Citation |
| This compound | HUVEC | CCK-8 | 10⁻⁷ M, 10⁻⁶ M | Promotes proliferation | [1] |
| VEGF-A | HUVEC | [³H]-thymidine incorporation | 10-40 ng/mL | Dose-dependent increase in proliferation | [2] |
| bFGF | Bovine Heart Endothelial Cells | MTT Assay | 10 pg/mL - 10 ng/mL | Dose-dependent increase in proliferation, enhanced by heparin | [3] |
Endothelial Cell Migration
The migration of endothelial cells is essential for the sprouting of new blood vessels. This is commonly evaluated using scratch/wound healing assays or transwell migration assays.
| Factor | Cell Type | Assay | Effective Concentration | Observed Effect | Citation |
| Icariside II | HUVEC | Scratch Assay | Not specified | Promotes migration | [4][5] |
| VEGF-A | HUVEC | Scratch Assay | 20 ng/mL | Increased migration compared to control | [6] |
| bFGF | Human Dermal Fibroblasts | Scratch Assay | Not specified | Significantly increased migration | [7] |
Endothelial Cell Tube Formation
The ability of endothelial cells to form three-dimensional capillary-like structures is a hallmark of angiogenesis and is assessed using tube formation assays on basement membrane extracts like Matrigel.
| Factor | Cell Type | Assay | Effective Concentration | Observed Effect | Citation |
| Icariside II | HUVEC | Tube Formation | Not specified | Promotes tube formation | [8] |
| VEGF-A | HUVEC | Tube Formation | 10-40 ng/mL | Dose-dependent increase in tube formation | [9] |
| bFGF | HUVEC | Tube Formation | 10-40 ng/mL | Dose-dependent increase in tube formation | [9] |
Signaling Pathways
The pro-angiogenic effects of these factors are mediated by distinct signaling pathways within endothelial cells.
Icariside II Signaling Pathway
Studies on Icariside II, a compound structurally related to this compound, suggest that its pro-angiogenic effects are mediated through the activation of the PI3K/Akt/eNOS and MAPK/ERK pathways.[4][5][8] Activation of these pathways leads to increased endothelial cell proliferation, migration, and nitric oxide (NO) production, a key signaling molecule in angiogenesis.
Icariside II signaling pathway in endothelial cells.
VEGF Signaling Pathway
VEGF-A, the most studied member of the VEGF family, primarily signals through the VEGF Receptor 2 (VEGFR2). Ligand binding induces receptor dimerization and autophosphorylation, activating downstream pathways including the PLCγ-PKC-MAPK cascade, which is crucial for endothelial cell proliferation, and the PI3K/Akt pathway, which promotes cell survival.[10]
VEGF signaling pathway in endothelial cells.
bFGF Signaling Pathway
bFGF binds to FGF Receptors (FGFRs), leading to receptor dimerization and the activation of multiple downstream signaling cascades, including the RAS-MAPK pathway, which is critical for cell proliferation, and the PI3K/Akt pathway, which promotes cell survival.[11][12]
bFGF signaling pathway in endothelial cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Endothelial Cell Proliferation Assay (CCK-8)
This protocol is a general guideline for assessing cell proliferation using a Cell Counting Kit-8 (CCK-8).
Endothelial Cell Proliferation Assay Workflow.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in complete endothelial growth medium and allowed to adhere overnight.
-
Serum Starvation: The medium is replaced with a low-serum (e.g., 0.5-1% FBS) medium for 24 hours to synchronize the cells in a quiescent state.
-
Treatment: Cells are treated with various concentrations of this compound, VEGF, or bFGF in a low-serum medium. A negative control (low-serum medium alone) is also included.
-
Incubation: The plates are incubated for 24 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
CCK-8 Addition: 10 µL of CCK-8 solution is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C.
-
Measurement: The absorbance at 450 nm is measured using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the control group.
Endothelial Cell Migration Assay (Scratch/Wound Healing)
This protocol outlines the general steps for a scratch/wound healing assay.[13][14]
Endothelial Cell Migration Assay Workflow.
-
Cell Seeding: HUVECs are seeded in 6-well plates and grown to form a confluent monolayer.
-
Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch in the cell monolayer.
-
Washing: The wells are gently washed with PBS to remove detached cells and debris.
-
Treatment: Low-serum medium containing the test compounds (this compound, VEGF, or bFGF) is added to the wells.
-
Imaging (T=0): The initial wound area is imaged using a phase-contrast microscope.
-
Incubation: Plates are incubated at 37°C, and images of the wound are captured at various time points (e.g., 0, 6, 12, 24 hours).
-
Data Analysis: The area of the wound is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated to determine cell migration.
Endothelial Cell Tube Formation Assay
This protocol provides a general method for assessing the ability of endothelial cells to form capillary-like structures.[11]
Endothelial Cell Tube Formation Assay Workflow.
-
Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and incubated at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: HUVECs are harvested and resuspended in a low-serum endothelial cell growth medium.
-
Treatment: The test compounds (this compound, VEGF, or bFGF) are added to the cell suspension.
-
Cell Seeding: The cell suspension is seeded onto the solidified Matrigel layer.
-
Incubation: The plate is incubated at 37°C for 4-18 hours to allow for the formation of tube-like structures.
-
Imaging: The formation of tubular networks is observed and imaged using a phase-contrast microscope.
-
Quantification: The extent of tube formation is quantified by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software.
Conclusion
VEGF and bFGF are potent, well-established angiogenic factors with extensively documented mechanisms of action. This compound, and its related compound Icariside II, show promise as pro-angiogenic agents by promoting endothelial cell proliferation and migration, likely through the activation of the PI3K/Akt/eNOS and MAPK/ERK signaling pathways.
However, a direct quantitative comparison of the angiogenic potency of this compound with that of VEGF and bFGF is currently lacking in the published literature. Further research, including dose-response studies and head-to-head comparative experiments, is necessary to fully elucidate the relative efficacy and potential therapeutic applications of this compound as a pro-angiogenic factor. This guide serves as a starting point for researchers interested in exploring this novel compound and its role in angiogenesis.
References
- 1. VEGF-Independent Angiogenic Factors: Beyond VEGF/VEGFR2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concentration-dependent inhibition of angiogenesis by mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of vascular endothelial growth factor and basic fibroblast growth factor on angiogenesis in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Icariside Ⅱ Attenuates Palmitic Acid-Induced Endothelial Dysfunction Through SRPK1-Akt-eNOS Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Icariside II ameliorates endothelial dysfunction by regulating the MAPK pathway via miR-126/SPRED1 in diabetic human cavernous endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Icariin stimulates angiogenesis by activating the MEK/ERK- and PI3K/Akt/eNOS-dependent signal pathways in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Oleanolic acid rescues critical features of umbilical vein endothelial cells permanently affected by hyperglycemia [frontiersin.org]
- 10. Tumor endothelial cell tube-formation model for determining anti-angiogenic activity of a tRNA synthetase cytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing angiogenesis through secretomes: Insights from scratch wound assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Icariside II induces rapid phosphorylation of endothelial nitric oxide synthase via multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Icariside E5: A Comparative Guide to Efficacy from Different Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icariside E5 is a lignan glycoside that has garnered interest for its potential therapeutic properties, including antioxidant and cell proliferation-promoting activities. This guide provides a comparative overview of the efficacy of this compound, with a focus on its performance based on available experimental data. At present, the scientific literature provides data primarily on this compound isolated from Capsicum annuum (red pepper). While also identified in Epimedium brevicornu, detailed efficacy studies of this compound from this source, as well as from synthetic routes, are not extensively available in current research. This guide, therefore, focuses on the characterized effects of this compound from Capsicum annuum and highlights the existing gaps in comparative research.
Quantitative Data Summary
The following table summarizes the key quantitative findings on the biological efficacy of this compound derived from Capsicum annuum.
| Biological Activity | Cell Line | Concentration | Efficacy Metric | Result |
| Anti-apoptosis | Jurkat | 50 µM | Prevention of serum withdrawal-induced apoptosis | Statistically significant prevention of apoptosis |
| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | 5, 10, 20, 40 µM | Promotion of cell proliferation | Slight promotion of proliferation |
| Cytotoxicity | 293T cells (VR1-transfected) | 5 µM | Induction of cell death | No significant cell death induced |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Anti-apoptosis Assay in Jurkat Cells
-
Objective: To evaluate the protective effect of this compound against apoptosis induced by oxidative stress.
-
Cell Line: Jurkat cells.
-
Method:
-
Jurkat cells were cultured under standard conditions.
-
To induce apoptosis, cells were subjected to serum withdrawal by shifting from 10% to 0.1% fetal calf serum (FCS).
-
Experimental groups were treated with 50 µM this compound in the low-serum medium, while control groups received the vehicle.
-
Cells were incubated for 24 hours.
-
Post-incubation, cells were harvested and stained with propidium iodide (PI).
-
Apoptosis was quantified by flow cytometry, measuring the percentage of subdiploid cells.
-
Cell Proliferation Assay in HUVECs
-
Objective: To determine the effect of this compound on the proliferation of endothelial cells.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Method:
-
HUVECs were seeded in 96-well plates and allowed to adhere.
-
Cells were treated with varying concentrations of this compound (5, 10, 20, and 40 µM) for 48 hours.
-
Cell proliferation was assessed using a standard colorimetric assay, such as the MTT or WST-8 assay, which measures mitochondrial activity as an indicator of cell viability and proliferation.
-
Absorbance was measured using a microplate reader to determine the relative proliferation in treated versus untreated cells.
-
Signaling Pathways and Experimental Workflows
The precise signaling pathways through which this compound exerts its effects are not yet fully elucidated. However, based on its observed anti-apoptotic and pro-proliferative activities, generalized pathways for these processes are depicted below.
Caption: Generalized intrinsic and extrinsic apoptosis pathways.
Caption: Workflow for assessing HUVEC proliferation.
Conclusion and Future Directions
The available evidence indicates that this compound sourced from Capsicum annuum exhibits noteworthy biological activities, including cytoprotection against apoptosis and modest promotion of endothelial cell proliferation. However, a significant gap exists in the scientific literature concerning the comparative efficacy of this compound from different natural sources or synthetic production methods. Future research should prioritize direct, head-to-head comparisons of this compound from Capsicum annuum, Epimedium brevicornu, and synthetic origins to ascertain any source-dependent variations in potency and therapeutic potential. Furthermore, a deeper investigation into the molecular mechanisms and signaling pathways modulated by this compound is crucial for its development as a potential therapeutic agent.
A Researcher's Guide to the Cross-Reactivity of Icariside E5 in Biological Assays
Published: November 21, 2025
This guide provides a comparative analysis of Icariside E5, a bioactive flavonoid, focusing on its cross-reactivity and multi-target nature in various biological assays. It is intended for researchers, scientists, and drug development professionals to facilitate accurate experimental design and data interpretation.
Introduction to this compound and Assay Specificity
This compound, also known as Icariside II (ICS II), is a flavonol glycoside derived from plants of the Epimedium genus, commonly used in traditional medicine.[1][2] It is recognized for a wide range of pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects.[1][3] While initial studies identified this compound as an inhibitor of phosphodiesterase 5 (PDE5), subsequent research has revealed its ability to modulate multiple key signaling pathways, a common characteristic among flavonoid compounds.[4][5]
This inherent polypharmacology, or cross-reactivity, means that this compound can interact with numerous cellular targets beyond its primary intended one.[4] Understanding this off-target profile is critical for accurately attributing biological effects to specific mechanisms and for avoiding misinterpretation of experimental results. This guide compares this compound with its primary metabolite, Icaritin, to provide context on the broader activity of this class of molecules.
Comparative Profile of this compound and Icaritin
The cross-reactivity of this compound is best understood by examining the array of signaling pathways it influences. The following table summarizes its known molecular targets compared to Icaritin, an active metabolite. This broad modulation is a key consideration in its experimental use.
| Compound | Primary Associated Target | Key Signaling Pathways Modulated (Off-Target Activities) | Key References |
| This compound | Phosphodiesterase 5 (PDE5) | Inhibits: PI3K/Akt/mTOR, STAT3, MAPK/ERK, Wnt/β-catenin. Activates: NO/cGMP/PKG. | [1][2][3][5][6] |
| Icaritin | Not defined; broad activity | Inhibits: PI3K/Akt/mTOR, MAPK, JAK/STAT3, NF-κB, CDK-dependent pathways. | [7][8][9] |
Key Signaling Pathway Modulated by this compound
This compound frequently demonstrates inhibitory action on the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is often deregulated in cancer.[1][2] Its ability to suppress the phosphorylation of key components in this cascade highlights a significant area of its off-target activity.
Experimental Protocol: Kinase Selectivity Profiling
To proactively determine the cross-reactivity of a compound like this compound, a broad kinase selectivity screen is recommended. The following is a representative protocol for a radiometric-based kinase assay.
Objective: To quantify the inhibitory activity of this compound against a panel of protein kinases to determine its selectivity profile.
Principle: This assay measures the transfer of a radiolabeled phosphate (³³P) from ATP to a specific kinase substrate (protein or peptide). An inhibitor's potency is determined by the reduction in substrate phosphorylation.
Materials and Reagents:
-
Recombinant human kinases (e.g., from a commercial panel).
-
Kinase-specific substrates (e.g., Myelin Basic Protein, synthetic peptides).
-
[γ-³³P]ATP.
-
Assay Buffer: (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
10% Phosphoric Acid.
-
Filter plates (e.g., P81 phosphocellulose or similar).
-
Microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in a 96-well plate. Typical starting concentrations for screening are 1 µM or 10 µM. Include DMSO-only wells as a "no inhibition" control (100% activity) and wells without kinase as a background control (0% activity).
-
Reaction Master Mix: For each kinase, prepare a master mix containing the assay buffer, the specific substrate, and the required concentration of MgCl₂.
-
Kinase Addition: Add the diluted kinase to the master mix.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP to all wells. The final ATP concentration should be at or near the Km for each specific kinase to ensure competitive binding can be accurately assessed.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding 10% phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to the filter plate. The phosphorylated substrate will bind to the filter membrane, while the unreacted [γ-³³P]ATP will pass through.
-
Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove any unbound radiolabeled ATP.
-
Detection: Dry the plate, add scintillant, and measure the radioactivity in each well using a microplate scintillation counter.
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control after subtracting the background radiation:
-
% Inhibition = 100 * (1 - [(Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background)])
-
-
For kinases showing significant inhibition, perform a follow-up dose-response experiment to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
General Workflow for Assessing Compound Cross-Reactivity
A systematic approach is essential to characterize the selectivity of a research compound. The workflow below outlines a standard process from initial discovery to off-target validation.
Conclusion and Recommendations for Researchers
The available evidence demonstrates that this compound is a multi-target agent with significant effects on several critical signaling pathways, most notably PI3K/Akt/mTOR, MAPK/ERK, and STAT3.[1] This cross-reactivity is not necessarily a disadvantage, as polypharmacology can be beneficial in complex diseases, but it requires careful consideration during experimental design.
To ensure robust and reproducible results when working with this compound, researchers should:
-
Perform Dose-Response Studies: Use the lowest effective concentration that elicits the desired on-target effect to minimize potential off-target activity.[4]
-
Utilize Proper Controls: Always include positive, negative, and vehicle (e.g., DMSO) controls in all assays to normalize results and identify artifacts.[4]
-
Employ Orthogonal Methods: Validate key findings using alternative approaches. For example, if this compound shows an effect presumed to be via PI3K inhibition, confirm this by using a structurally different, well-characterized PI3K inhibitor.[4]
-
Conduct Selectivity Profiling: When possible, screen this compound against a broad panel of relevant targets (e.g., kinases) to proactively map its cross-reactivity profile.
-
Acknowledge Polypharmacology: When publishing results, discuss the known multi-target nature of this compound and consider how off-target effects might contribute to the observed biological outcomes.
References
- 1. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Icariside II: Anticancer Potential and Molecular Targets in Solid Cancers [frontiersin.org]
- 3. Icariside II, a PDE5 inhibitor from Epimedium brevicornum, promotes neuron-like pheochromocytoma PC12 cell proliferation via activating NO/cGMP/PKG pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacological mechanism and therapeutic efficacy of Icariside II in the treatment of acute ischemic stroke: a systematic review and network pharmacological analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Icariside II inhibits gastric cancer progression by suppressing the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor effects of icaritin and the molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic inhibitory effect of Icariside II with Icaritin from Herba Epimedii on pre-osteoclastic RAW264.7 cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of Icariside E5: A Comparative Analysis
For Immediate Release
A comprehensive analysis of published data on Icariside E5, a lignan glycoside isolated from Capsicum annuum, reveals its potential as a notable antioxidant and cytoprotective agent. This guide synthesizes the available research, presenting a comparative overview of its biological activities and providing detailed experimental methodologies for replication and further investigation by researchers, scientists, and drug development professionals.
This compound: Profile and Performance
This compound has demonstrated significant antioxidant properties and the ability to protect cells from oxidative stress-induced apoptosis. Furthermore, studies indicate a modest proliferative effect on human umbilical vein endothelial cells (HUVECs). To contextualize these findings, this guide compares this compound with other lignan glycosides exhibiting similar biological effects.
Table 1: Comparative Antioxidant Activity of Lignan Glycosides (DPPH Assay)
| Compound | Source | IC50 (µM) | Reference |
| This compound | Capsicum annuum | 42.1 | [1] |
| Secoisolariciresinol Diglucoside (SDG) | Linum usitatissimum (Flaxseed) | >100 | [2] |
| 4-Ketopinoresinol | Coix lachryma-jobi (Adlay) | Not Reported | |
| Vitedoin A (from Vitex negundo) | Vitex negundo | Not Reported | [3] |
IC50: The concentration of a substance required to reduce the initial DPPH concentration by 50%. A lower IC50 value indicates higher antioxidant activity.
Table 2: Comparative Effects on HUVEC Proliferation
| Compound | Effect on HUVEC Proliferation | Concentration | Reference |
| This compound | Slight Promotion | 5, 10, 20, 40 µM | [4] |
| Secoisolariciresinol Diglucoside (SDG) | Promotes angiogenesis | Not specified | [5] |
| 4-Ketopinoresinol | Not Reported | - | |
| Vitedoin A (from Vitex negundo) | Not Reported | - |
Table 3: Comparative Cytoprotective and Apoptotic Effects on Jurkat Cells
| Compound | Effect on Jurkat Cells | Experimental Condition | Reference |
| This compound | Prevents apoptosis | Serum withdrawal-induced oxidative stress | [6] |
| Secoisolariciresinol Diglucoside (SDG) | Induces apoptosis in colon cancer cells | Not tested on Jurkat cells | [7] |
| 4-Ketopinoresinol | Protects against oxidative stress-induced cell injury | Not tested on Jurkat cells | |
| Lignans from Vitex negundo | Induce apoptosis in various cancer cell lines | Not specifically tested on Jurkat cells under serum withdrawal | [8] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol is a standard method for determining the free radical scavenging activity of a compound.[9]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in methanol or ethanol)
-
Test compound (this compound or alternatives) at various concentrations
-
Methanol or ethanol
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Create a series of dilutions of the test compound.
-
In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with an equal volume of the test compound dilutions.
-
A control containing the solvent and DPPH solution is also prepared.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Cell Proliferation Assessment: CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a culture.[10][11]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Complete culture medium for HUVECs
-
96-well cell culture plates
-
Test compound (this compound or alternatives)
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed HUVECs into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control.
-
Incubate the cells for the desired period (e.g., 48 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Cell proliferation is determined by comparing the absorbance of the treated cells to the control cells.
Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.[12]
Materials:
-
Jurkat cells
-
RPMI-1640 medium with and without fetal bovine serum (FBS)
-
Test compound (this compound or alternatives)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Culture Jurkat cells in complete RPMI-1640 medium.
-
To induce apoptosis via oxidative stress, wash the cells and resuspend them in a low-serum medium (e.g., 0.5% FBS) in the presence or absence of the test compound.
-
Incubate the cells for a specified time (e.g., 24 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. The percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive) can be quantified.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
This guide provides a foundational understanding of the published findings on this compound and its potential therapeutic applications. Further research is warranted to fully elucidate its mechanisms of action and to conduct more direct comparative studies with other bioactive compounds.
References
- 1. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.thewellbio.com [cdn.thewellbio.com]
- 7. researchgate.net [researchgate.net]
- 8. bosterbio.com [bosterbio.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. kumc.edu [kumc.edu]
- 11. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Icariside E5 and VEGF: A Comparative Guide to their Pro-Angiogenic Effects
In the landscape of angiogenesis research, both Icariside E5 and Vascular Endothelial Growth Factor (VEGF) are recognized for their potent pro-angiogenic properties. This guide provides a detailed comparison of their effects on key angiogenic processes, supported by experimental data. It is tailored for researchers, scientists, and drug development professionals seeking to understand the nuanced differences and potential applications of these compounds.
Quantitative Comparison of Pro-Angiogenic Effects
While direct head-to-head quantitative comparisons in a single study are limited, this section summarizes available data from various studies to provide a comparative perspective on the efficacy of this compound's close structural analog, Icariin, and VEGF in promoting endothelial cell proliferation, migration, and tube formation.
Note: The following data is compiled from separate studies and may not be directly comparable due to variations in experimental conditions.
Endothelial Cell Proliferation
| Compound | Concentration | Cell Type | Assay | Result |
| Icariin | 1 µM | EPCs | Not specified | Reversed the inhibition of EPC proliferation induced by high glucose.[1] |
| VEGF | 5 ng/mL | Microvascular Endothelial Cells | Not specified | Peak proliferation observed.[2] |
| 10-100 ng/mL | Bovine Aortic ECs | Not specified | Up to 2.05-fold increase above basal levels.[3] | |
| 20 ng/mL | HREC | MTT Assay | Over 2-fold increase in cell growth.[4] |
Endothelial Cell Migration
| Compound | Concentration | Cell Type | Assay | Result |
| Icariin | 2.5, 5, 10 µM | EA.hy926 | Wound Healing | All concentrations significantly increased wound closure compared to control at 24h and 36h. |
| VEGF | 10⁻¹¹ to 10⁻⁸ M | Bovine Aortic ECs | Not specified | Up to 1.31-fold increase above basal levels.[3] |
| 40 ng/mL | HUVECs | Wound Healing | Induced significant wound closure at 12 hours.[5] |
Endothelial Cell Tube Formation
| Compound | Concentration | Cell Type | Assay | Result |
| Icariin | Not specified | BM-EPCs | Tube Formation | Significantly promoted capillary tube formation.[6][7] |
| VEGF | 10 ng/mL | HUVECs | Matrigel Assay | Markedly increased tube and network formation (~2-fold).[7] |
| 30 and 50 ng/mL | ECFCs | Tube Formation | Significantly increased the number of tubes at 6 hours.[8] | |
| 20 ng/mL | HUVECs | Matrigel Assay | Stimulated tube formation in growth factor-free media.[9] |
Signaling Pathways
The pro-angiogenic effects of this compound and VEGF are mediated through distinct yet overlapping signaling pathways.
This compound Signaling Pathway
This compound and its related compounds, Icariin and Icariside II, stimulate angiogenesis by activating multiple signaling cascades within endothelial cells. A key mechanism involves the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which in turn leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[2] This results in increased production of nitric oxide (NO), a critical signaling molecule that promotes vasodilation and angiogenesis. Additionally, the MEK/ERK signaling pathway is also activated by Icariin, contributing to its pro-angiogenic effects.[2] Some studies also suggest that Icariside II can regulate the MAPK pathway via miR-126/SPRED1 in endothelial cells.[3]
VEGF Signaling Pathway
VEGF exerts its pro-angiogenic effects primarily by binding to and activating VEGF Receptor 2 (VEGFR-2) on the surface of endothelial cells. This binding triggers the dimerization and autophosphorylation of VEGFR-2, leading to the activation of several downstream signaling cascades. The two major pathways are the PLCγ-PKC-MAPK pathway, which is crucial for endothelial cell proliferation, and the PI3K-Akt pathway, which promotes cell survival and migration.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures in vitro.
Materials:
-
Basement membrane matrix (e.g., Matrigel®)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
96-well culture plates
-
This compound or VEGF
-
Calcein AM (for fluorescence imaging)
Procedure:
-
Thaw the basement membrane matrix on ice overnight.
-
Coat the wells of a 96-well plate with a thin layer of the matrix and allow it to solidify at 37°C for 30-60 minutes.
-
Culture HUVECs to 80-90% confluency.
-
Harvest the cells and resuspend them in EGM-2 containing the desired concentration of this compound or VEGF.
-
Seed the HUVEC suspension onto the solidified matrix.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualize and quantify tube formation (e.g., total tube length, number of junctions) using a microscope and appropriate imaging software. For fluorescent visualization, cells can be pre-labeled with Calcein AM.
Endothelial Cell Migration (Scratch) Assay
This assay measures the rate of collective cell migration to close a "wound" created in a confluent cell monolayer.
Materials:
-
HUVECs
-
EGM-2
-
24-well culture plates
-
Pipette tip (p200 or p1000)
-
This compound or VEGF
Procedure:
-
Seed HUVECs in 24-well plates and grow them to a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh EGM-2 containing the desired concentration of this compound or VEGF.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Endothelial Cell Proliferation (BrdU) Assay
This assay quantifies cell proliferation by measuring the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA.
Materials:
-
HUVECs
-
EGM-2
-
96-well plates
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (peroxidase-conjugated)
-
Substrate (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere.
-
Starve the cells in a low-serum medium if necessary.
-
Add fresh medium containing the desired concentration of this compound or VEGF.
-
Add BrdU labeling solution to each well and incubate for 2-24 hours.
-
Remove the labeling solution and fix and denature the cellular DNA.
-
Add the anti-BrdU antibody and incubate.
-
Wash the wells and add the substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the amount of BrdU incorporated, indicating the level of cell proliferation.
References
- 1. Deciphering the myth of icariin and synthetic derivatives in improving erectile function from a molecular biology perspective: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular endothelial growth factor-induced endothelial cell proliferation is regulated by interaction between VEGFR-2, SH-PTP1 and eNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular endothelial growth factor effect on endothelial cell proliferation, migration, and platelet-activating factor synthesis is Flk-1-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prevention of VEGF-induced growth and tube formation in human retinal endothelial cell by aldose reductase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Icariin promotes angiogenic differentiation and prevents oxidative stress-induced autophagy in endothelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Advanced tube formation assay using human endothelial colony forming cells for in vitro evaluation of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel High Content Angiogenesis Assay Reveals That Lacidipine, L-Type Calcium Channel Blocker, Induces In Vitro Vascular Lumen Expansion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Icariside E5 Analogs: An Analysis of a Research Gap
For Researchers, Scientists, and Drug Development Professionals
This guide addresses the current landscape of research concerning the structure-activity relationships (SAR) of Icariside E5 analogs. A comprehensive review of published scientific literature indicates a notable absence of studies on the synthesis and biological evaluation of direct this compound derivatives. This presents a significant research gap and an opportunity for novel investigations in the field of medicinal chemistry.
While direct comparative data for this compound analogs is unavailable, this guide provides an overview of the known biological activities of this compound, detailed experimental protocols relevant to its evaluation, and a discussion of key signaling pathways that could be modulated by its potential analogs. This information is intended to serve as a foundational resource for researchers interested in exploring this promising, yet uncharted, area of drug discovery.
Biological Activities of this compound
This compound is a lignan glycoside that has been isolated from plants such as Capsicum annuum.[1] Current research, though limited, has highlighted some of its biological properties:
-
Antioxidant Properties: this compound has demonstrated antioxidant capabilities.[1]
-
Promotion of Endothelial Cell Proliferation: Studies have shown that this compound can slightly promote the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) without exhibiting cytotoxicity.[1]
Comparative Biological Activity of Icariside Analogs: A Case Study with Icariside II
In the absence of data on this compound analogs, we present data on the analogs of Icariside II, a structurally distinct flavonol glycoside, to illustrate the principles of SAR studies on related natural products. It is crucial to emphasize that Icariside II and this compound belong to different chemical classes, and therefore, the following data should not be directly extrapolated to this compound. This information is provided as a reference for the methodologies and potential outcomes of SAR studies.
A study on Icariside II derivatives has shown that modifications to its core structure can significantly impact its anti-proliferative activity against various cancer cell lines.[2] The following table summarizes the in vitro anti-proliferative activity of a series of synthesized Icariside II derivatives.
Table 1: In Vitro Anti-proliferative Activity of Icariside II and its Analogs
| Compound | Modification | MCF-7 IC50 (μM) | MDA-MB-231 IC50 (μM) | HepG2 IC50 (μM) | HCCLM3-LUC IC50 (μM) |
| Icariside II | Parent Compound | 30.64 | 32.51 | 21.93 | 39.04 |
| Doxorubicin | Positive Control | 0.87 | 1.02 | 0.95 | 1.15 |
| 7a | 7-O-(2-aminoethyl) | 15.21 | 18.34 | 10.56 | 22.43 |
| 7b | 7-O-(3-aminopropyl) | 10.89 | 13.57 | 8.12 | 18.91 |
| 7c | 7-O-(4-aminobutyl) | 7.45 | 9.88 | 5.63 | 15.27 |
| 7d | 7-O-(5-aminopentyl) | 5.12 | 6.79 | 3.81 | 11.05 |
| 7e | 7-O-(6-aminohexyl) | 3.98 | 5.12 | 2.94 | 8.76 |
| 7f | 7-O-(2-(dimethylamino)ethyl) | 12.45 | 15.82 | 9.78 | 20.13 |
| 7g | 7-O-(3-(dimethylamino)propyl) | 2.44 | 4.21 | 3.96 | 13.28 |
| 4a | 6-C-(dimethylaminomethyl) | 45.23 | 51.34 | 33.12 | 58.91 |
| 4b | 6-C-(diethylaminomethyl) | 52.87 | 60.12 | 41.56 | 68.34 |
Data synthesized from Liu et al. (2018).
Key Findings from the Structure-Activity Relationship Analysis of Icariside II Analogs:
-
Modification at the 7-OH position: The introduction of an alkylamino chain at the 7-hydroxyl group of Icariside II generally leads to a significant increase in anticancer activity compared to the parent compound.
-
Influence of Alkyl Chain Length: The anticancer activity of the 7-O-alkylamino derivatives of Icariside II was influenced by the length of the alkyl chain.[2]
-
Modification at the 6-C position: The introduction of a dialkylaminomethyl group at the 6-carbon position resulted in a decrease in anticancer activity compared to Icariside II.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for evaluating the biological activities of novel this compound analogs.
In Vitro Anti-proliferative Activity (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 × 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50) from the dose-response curves.
In Vitro Anti-inflammatory Assay
This protocol evaluates the potential of compounds to suppress inflammatory responses.
-
Cell Culture: Culture murine macrophage cell lines (e.g., RAW 264.7) in appropriate media.
-
Cell Viability Assay: Determine the non-toxic concentrations of the compounds by performing an MTT assay.
-
LPS Stimulation: Treat cells with the non-toxic concentrations of the test compounds for a specified time, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure the nitrite concentration in the cell culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine Production (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.
-
Potential Signaling Pathways for Investigation
While the specific signaling pathways modulated by this compound and its analogs are yet to be elucidated, based on the activities of other natural products, the following pathways are relevant areas for future investigation.
References
Icariside II: An In Vivo Antioxidant Powerhouse Compared
A comprehensive guide for researchers and drug development professionals on the in vivo antioxidant effects of Icariside II, with a comparative analysis against established antioxidants, Quercetin and Vitamin C.
This guide provides a detailed comparison of the in vivo antioxidant efficacy of Icariside II, a flavonoid with significant therapeutic potential. Its performance is benchmarked against two well-known antioxidants, Quercetin and Vitamin C, supported by experimental data from various preclinical studies. The guide includes detailed experimental protocols for key assays and visual representations of associated signaling pathways and workflows to facilitate a deeper understanding of the mechanisms of action and experimental designs.
Comparative Efficacy of Antioxidants
The in vivo antioxidant effects of Icariside II, Quercetin, and Vitamin C have been evaluated in various rodent models of oxidative stress. The following tables summarize the quantitative data on key oxidative stress markers, providing a clear comparison of their protective capabilities.
Table 1: Effect of Icariside II on Oxidative Stress Markers in a Rat Model of Cerebral Ischemia-Reperfusion Injury
| Treatment Group | Dose (mg/kg) | ROS Content (Fluorescence Intensity) | MDA Level (nmol/mg protein) | SOD Activity (U/mg protein) | GSH-Px Activity (U/mg protein) | CAT Activity (U/mg protein) |
| Sham | - | 100 ± 12 | 2.5 ± 0.3 | 150 ± 15 | 80 ± 9 | 45 ± 5 |
| Model | - | 250 ± 28 | 6.8 ± 0.7 | 85 ± 9 | 42 ± 5 | 23 ± 3 |
| Icariside II | 5 | 235 ± 25 | 5.9 ± 0.6* | 92 ± 10 | 48 ± 6 | 27 ± 4 |
| Icariside II | 10 | 180 ± 20** | 4.5 ± 0.5** | 115 ± 12* | 65 ± 7** | 38 ± 4** |
| Icariside II | 20 | 130 ± 15 | 3.2 ± 0.4*** | 140 ± 14 | 75 ± 8 | 42 ± 5** |
***p<0.001 vs Sham; *p<0.05, **p<0.01, ***p<0.001 vs Model. Data adapted from a study on rats with cerebral ischemia-reperfusion injury[1].
Table 2: Comparative Effects of Quercetin and Vitamin C on Hepatic Oxidative Stress Markers in Rodent Models
| Compound | Model | Dose | MDA Level | SOD Activity | CAT Activity | GPx Activity | Reference |
| Quercetin | Ethanol-induced oxidative stress in mice | 75 mg/kg | ↓ | ↑ | ↑ | ↑ | [2] |
| Quercetin | CCl4-induced hepatotoxicity in mice | 120 mg/kg | ↓ | - | ↑ | - | [3] |
| Vitamin C | Nitrate-induced oxidative stress in rats | 20 mg/100g BW | ↓ | ↑ | ↑ | - | [4] |
| Vitamin C | Hyperlipidemia in rats | 0.5 g/kg BW | ↓ | - | - | - | [5] |
↑ indicates an increase, ↓ indicates a decrease in the marker level. - indicates data not reported in the study.
Signaling Pathways and Experimental Workflow
The antioxidant effects of Icariside II and Quercetin are mediated through the modulation of specific signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow for in vivo antioxidant studies.
Caption: Icariside II Antioxidant Signaling Pathway.
Caption: General In Vivo Antioxidant Study Workflow.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Malondialdehyde (MDA) Assay (TBARS Method)
This protocol measures lipid peroxidation by quantifying MDA, a secondary product of lipid oxidation.
-
Tissue Preparation:
-
Excise and weigh the tissue (e.g., liver, brain).
-
Homogenize the tissue in ice-cold 1.15% KCl solution to make a 10% homogenate.[6]
-
-
Assay Procedure:
-
To 1.0 mL of the tissue homogenate, add 2.0 mL of a freshly prepared reagent containing thiobarbituric acid (TBA), trichloroacetic acid (TCA), and HCl.[6]
-
Mix the solution thoroughly and heat in a boiling water bath for 15 minutes.[6]
-
After cooling, centrifuge the mixture at 1000 x g for 10 minutes to pellet the precipitate.[6]
-
Measure the absorbance of the supernatant at 532 nm.
-
The concentration of MDA is calculated using an extinction coefficient of 1.56 x 10^5 M⁻¹cm⁻¹.[6]
-
Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, an enzyme that catalyzes the dismutation of superoxide radicals.
-
Sample Preparation:
-
For serum or plasma, collect blood and separate the desired fraction by centrifugation.
-
For tissues, perfuse with a saline solution to remove blood, then homogenize in an appropriate buffer (e.g., 50 mM potassium phosphate, pH 7.4) and centrifuge to obtain the supernatant.
-
-
Assay Procedure (using a commercial kit as a reference):
-
The assay is based on the inhibition of a reaction that produces a colored formazan dye.[7]
-
Add samples and standards to a 96-well plate.
-
Add a working solution containing a substrate (e.g., WST-1) and an enzyme (e.g., xanthine oxidase) that generates superoxide radicals.[7]
-
Incubate the plate at 37°C for 20 minutes.[7]
-
Measure the absorbance at 450 nm. The SOD activity is inversely proportional to the color intensity.[7]
-
Catalase (CAT) Activity Assay
This assay measures the activity of catalase, an enzyme that decomposes hydrogen peroxide.
-
Sample Preparation:
-
Prepare tissue homogenates as described for the SOD assay.
-
-
Assay Procedure (using a commercial kit as a reference):
-
The assay is based on the reaction of catalase with a known amount of hydrogen peroxide (H₂O₂).
-
Add samples and standards to a 96-well plate.
-
Add a solution containing H₂O₂.
-
The remaining H₂O₂ is then reacted with a chromogen to produce a colored product.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm). The catalase activity is inversely proportional to the color intensity.
-
Glutathione Peroxidase (GPx) Activity Assay
This assay measures the activity of GPx, an enzyme that reduces hydrogen peroxide and lipid hydroperoxides.
-
Sample Preparation:
-
Prepare tissue homogenates as described for the SOD assay.
-
-
Assay Procedure (using a commercial kit as a reference):
-
This assay is a coupled reaction where GPx reduces a substrate (e.g., cumene hydroperoxide) using glutathione (GSH).
-
The oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP⁺.
-
The decrease in absorbance at 340 nm due to NADPH oxidation is monitored and is proportional to the GPx activity.[8]
-
References
- 1. Effects of icariside II on brain tissue oxidative stress and Nrf2/HO-1 expression in rats with cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quercetin, a flavonoid antioxidant, prevents and protects against ethanol-induced oxidative stress in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ircmj.com [ircmj.com]
- 5. Vitamin C Improves Inflammatory-related Redox Status in Hyperlipidemic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. oxfordbiomed.com [oxfordbiomed.com]
A Head-to-Head Comparison of Icariside E5 and Other Lignans in Modulating Cellular Antioxidant Defenses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignans, a diverse class of polyphenolic compounds derived from plants, have garnered significant scientific interest for their broad spectrum of biological activities, including potent antioxidant and cytoprotective effects. This guide provides a detailed head-to-head comparison of Icariside E5 with other well-characterized lignans—pinoresinol, lariciresinol, matairesinol, and secoisolariciresinol. While traditional antioxidant evaluations often focus on direct radical scavenging, this comparison delves into the indirect antioxidant mechanisms, primarily the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses. This guide is intended to provide researchers and drug development professionals with a comprehensive comparative analysis, supported by experimental data and detailed methodologies, to facilitate informed decisions in the selection and application of these bioactive compounds.
Comparative Analysis of Antioxidant Mechanisms
Recent studies indicate that the antioxidant properties of many lignans extend beyond direct radical scavenging to the modulation of endogenous antioxidant defense systems. A key mechanism is the activation of the Nrf2 signaling pathway, which upregulates the expression of a suite of antioxidant and detoxifying enzymes.
This compound , a lignan glycoside, is understood to exert its protective effects against oxidative stress primarily through these indirect mechanisms. While direct reactive oxygen species (ROS) scavenging activity has not been prominently reported for this compound, evidence from closely related compounds, such as Icariside II, strongly suggests a potent ability to induce the nuclear translocation of Nrf2 and subsequently enhance the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and glutathione S-transferase (GST). This mode of action positions this compound as a promising modulator of cellular defense against oxidative insults.
In contrast, other lignans such as pinoresinol , lariciresinol , matairesinol , and secoisolariciresinol have been shown to possess dual antioxidant capabilities. They not only exhibit direct radical scavenging activities but also effectively activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes. This dual functionality makes them robust antioxidant agents.
Data Presentation: Comparison of Nrf2 Activation and Downstream Effects
The following table summarizes the available quantitative data on the induction of Nrf2 pathway components by the selected lignans. It is important to note that direct quantitative data for this compound is currently limited in the published literature. The data presented for this compound is inferred from studies on the closely related compound, Icariside II, and is therefore presented qualitatively to guide further research.
| Lignan | Model System | Treatment | Nrf2 Nuclear Translocation (Fold Change) | HO-1 Protein Induction (Fold Change) | NQO1 Protein Induction (Fold Change) | SOD Activity (Fold Change) |
| This compound (inferred from Icariside II) | HepG2 cells | 5-10 µM | Significant Increase | Significant Increase | - | - |
| Pinoresinol | Aβ1-42-injected mice | 5-10 mg/kg | ~2.5 | ~3.0 | - | Promoted |
| Lariciresinol | RAW 264.7 cells | 20 µg/mL | ~3.5 | ~4.0 | - | Markedly Higher |
| Matairesinol | CLP-induced septic rats | 10-40 mg/kg | Upregulated | Upregulated | - | Facilitated |
| Secoisolariciresinol Diglucoside (SDG) | Asbestos-treated macrophages | - | Nrf2-dependent protection | - | - | - |
Note: The data presented are compiled from various studies and may not be directly comparable due to differences in experimental models, treatment conditions, and analytical methods. "-" indicates data not available.
Mandatory Visualization
Nrf2 Signaling Pathway Activation by Lignans
Caption: Nrf2 signaling pathway activated by lignans leading to antioxidant defense.
General Experimental Workflow for Comparing Lignan Activity
Caption: General workflow for comparing the Nrf2-activating potential of lignans.
Experimental Protocols
Nrf2 Nuclear Translocation Assay (Western Blot)
Objective: To quantify the amount of Nrf2 protein that translocates to the nucleus upon treatment with lignans.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HepG2 or RAW 264.7) at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the lignans (this compound, pinoresinol, etc.) or vehicle control for a specified time (e.g., 6 hours).
-
Nuclear and Cytoplasmic Fractionation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet and then lyse it in a nuclear extraction buffer.
-
Centrifuge to collect the nuclear extract (supernatant).
-
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA or Bradford protein assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) from the nuclear extracts on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use Lamin B1 as a nuclear loading control.
-
-
Quantification: Perform densitometric analysis of the Nrf2 and Lamin B1 bands using image analysis software (e.g., ImageJ). Normalize the Nrf2 band intensity to the Lamin B1 band intensity. The fold change is calculated relative to the vehicle-treated control.
Antioxidant Enzyme (HO-1, NQO1) Induction Assay (Western Blot)
Objective: To measure the change in the expression levels of antioxidant enzymes in response to lignan treatment.
Methodology:
-
Cell Culture and Treatment: Treat cells with the lignans or vehicle control as described above for an appropriate duration (e.g., 24 hours) to allow for protein expression.
-
Total Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to remove cell debris and collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of the total cell lysates.
-
Western Blotting:
-
Perform SDS-PAGE, protein transfer, and blocking as described in the Nrf2 protocol.
-
Incubate the membranes with primary antibodies against HO-1 or NQO1 overnight at 4°C.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect the bands using ECL.
-
-
Quantification: Quantify the band intensities for HO-1, NQO1, and the loading control. Normalize the target protein intensity to the loading control intensity and calculate the fold change relative to the control.
Superoxide Dismutase (SOD) Activity Assay
Objective: To measure the enzymatic activity of SOD in cell lysates after treatment with lignans.
Methodology:
-
Cell Culture and Treatment: Treat cells with the lignans or vehicle control.
-
Cell Lysate Preparation:
-
Harvest the cells and wash with PBS.
-
Homogenize the cells in an appropriate ice-cold buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SOD Activity Measurement:
-
Use a commercial SOD assay kit that typically employs a colorimetric method. These kits often utilize a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detector molecule that reacts with the superoxide radicals to produce a colored product.
-
The SOD in the sample will compete for the superoxide radicals, thereby inhibiting the color development.
-
Prepare a reaction mixture containing the cell lysate, the superoxide-generating system, and the detector molecule according to the kit's instructions.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
-
Calculation: Calculate the percentage of inhibition of the color reaction by the sample. The SOD activity is then determined based on a standard curve or expressed as units of activity per milligram of protein.
Conclusion
The comparative analysis reveals that this compound and other prominent lignans like pinoresinol, lariciresinol, matairesinol, and secoisolariciresinol are potent modulators of the cellular antioxidant defense system. While this compound appears to function primarily through the indirect mechanism of Nrf2 activation, the other lignans exhibit a dual role of direct radical scavenging and Nrf2 pathway induction. This distinction is crucial for researchers and drug developers in selecting the appropriate lignan for specific applications targeting oxidative stress-related pathologies. The provided experimental protocols offer a standardized framework for further comparative studies to quantitatively elucidate the antioxidant potential of this compound and expand our understanding of the structure-activity relationships within this important class of natural compounds. Further research is warranted to obtain direct quantitative data on the Nrf2-activating and cytoprotective effects of this compound to enable a more direct and comprehensive comparison.
Independent Verification of Icariside E5's Properties: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous evaluation of novel compounds is paramount. This guide provides an objective comparison of Icariside E5's reported properties with established alternatives, supported by available experimental data and detailed methodologies.
I. Comparison of Proliferative Effects on Endothelial Cells
This compound has been reported to promote the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), a key process in angiogenesis. This effect is compared with that of Vascular Endothelial Growth Factor (VEGF), a potent and widely used mitogen for endothelial cells.
Quantitative Data Summary:
| Compound | Target Cell Line | Concentration Range | Observed Effect on HUVEC Proliferation | Efficacy (EC50) | Reference |
| This compound | HUVEC | 5 - 40 µM | Slightly promotes proliferation | Data not available | [1] |
| VEGF-A | HUVEC | 0 - 10 ng/mL | Potently stimulates proliferation | ~1 ng/mL | [2] |
Experimental Protocol: HUVEC Proliferation Assay (CCK-8 Method)
This protocol is a representative method for assessing the effect of compounds on HUVEC proliferation.
-
Cell Seeding: HUVECs are seeded into 96-well plates at a density of 3 x 10³ cells per well and cultured for 12 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a positive control (e.g., VEGF). A vehicle control (e.g., DMSO) is also included. The cells are incubated for a specified period (e.g., 48 hours).
-
Cell Viability Measurement: After the incubation period, Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated at 37°C for 2 hours.
-
Data Acquisition: The absorbance at 450 nm is measured using a microplate reader. The cell viability is calculated as a percentage relative to the vehicle control.
Signaling Pathway Visualization
This compound's Proliferative Effect: The precise signaling pathway for this compound-induced HUVEC proliferation has not been fully elucidated. It is known that it does not signal through the vanilloid receptor type 1.[1] Research on the related compound, Icariside II, suggests potential involvement of the PI3K/Akt/eNOS pathway in endothelial cells.[3][4][5][6]
VEGF Signaling Pathway: VEGF-A is a well-characterized growth factor that promotes endothelial cell proliferation primarily through the VEGFR-2 signaling cascade.[7][8][9][10][11]
II. Comparison of Antioxidant Properties
This compound is described as having antioxidant properties. However, it is noted that it does not directly scavenge Reactive Oxygen Species (ROS).[1] This section compares its general antioxidant potential with Ascorbic Acid (Vitamin C), a well-established antioxidant standard.
Quantitative Data Summary:
| Compound | Assay | Antioxidant Activity (IC50) | Reference |
| This compound | Not specified | Data not available | [1] |
| Ascorbic Acid | DPPH | 5.362 - 66.12 µg/mL | [12][13][14] |
Note: IC50 values for Ascorbic Acid can vary depending on the specific experimental conditions.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is a standard method for evaluating the free radical scavenging activity of a compound.
-
Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared. Test compounds (e.g., this compound, Ascorbic Acid) are prepared in a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound. A control sample containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals, is determined from a plot of scavenging activity against the concentration of the test compound.
Antioxidant Mechanism Visualization
This compound's Antioxidant Mechanism: The mechanism by which this compound exerts its antioxidant effects without directly scavenging ROS is not yet detailed in the available literature. It may involve the modulation of endogenous antioxidant enzymes or other cellular pathways.
Ascorbic Acid's Antioxidant Mechanism: Ascorbic acid is a potent antioxidant that directly scavenges free radicals by donating a hydrogen atom.[15][16][17][18][19]
III. Experimental Workflow Overview
The following diagram illustrates a general workflow for the comparative evaluation of a test compound like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VEGF stimulated the angiogenesis by promoting the mitochondrial functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Icariside Ⅱ Attenuates Palmitic Acid-Induced Endothelial Dysfunction Through SRPK1-Akt-eNOS Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Icariside II induces rapid phosphorylation of endothelial nitric oxide synthase via multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. VEGF signaling inside vascular endothelial cells and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. biorbyt.com [biorbyt.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. VEGF経路 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. Vitamin C - Wikipedia [en.wikipedia.org]
- 17. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Vitamin C (Ascorbic Acid) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Icariside E5 Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Icariside E5, a lignan glycoside found in plants such as Capsicum annuum, has garnered interest for its potential antioxidant properties.[1] Efficient extraction of this compound is crucial for further research and potential therapeutic applications. This guide provides a comparative analysis of various extraction methods for this compound, offering a comprehensive overview of their principles, performance, and associated experimental protocols. While direct comparative studies on this compound extraction are limited, this guide draws upon data from the extraction of structurally similar lignan glycosides to provide a valuable resource for researchers.
Comparative Performance of Extraction Methods
The selection of an appropriate extraction method is pivotal for maximizing the yield and purity of this compound. This section compares the performance of conventional and modern extraction techniques.
| Extraction Method | Principle | Key Advantages | Key Disadvantages | Typical Solvent(s) |
| Conventional Solvent Extraction (CSE) | Utilizes solvents of varying polarities to dissolve and extract the target compound from the plant matrix, often with the aid of heat and agitation (e.g., maceration, reflux, Soxhlet).[2] | Simple, low-cost equipment.[3] | Time-consuming, requires large solvent volumes, potential for thermal degradation of compounds.[2][3] | Ethanol, Methanol, Water, Acetone.[3] |
| Ultrasound-Assisted Extraction (UAE) | Employs ultrasonic waves to induce cavitation in the solvent, disrupting cell walls and enhancing mass transfer of the target compound into the solvent.[4] | Faster extraction times, reduced solvent consumption, eco-friendly, and cost-effective.[4] | Heating effects of ultrasound may require temperature control; equipment cost can be higher than CSE. | Ethanol, Methanol, Water. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant matrix, causing localized heating and pressure gradients that rupture cell walls and accelerate extraction.[5][6] | Rapid extraction, reduced solvent usage, higher extraction efficiency compared to conventional methods.[5][6][7] | Requires specialized microwave equipment; potential for localized overheating if not properly controlled. | Methanol, Ethanol (often in aqueous solutions).[5][8] |
| Enzymatic Hydrolysis Extraction (EHE) | Utilizes specific enzymes to break down the plant cell wall matrix (e.g., cellulose, pectin) or cleave glycosidic/ester linkages, releasing the target compound.[9][10] | High specificity, mild reaction conditions, can improve the yield of glycosides.[9] | Enzyme cost can be high; requires optimization of pH, temperature, and incubation time; may require a subsequent solvent extraction step.[11] | Aqueous buffers, followed by organic solvents. |
Quantitative Comparison of Extraction Yields
Direct quantitative data for this compound extraction is scarce. The following table presents data for the extraction of this compound from Capsicum annuum seeds and comparable data for other lignan glycosides to illustrate the relative efficiencies of the different methods.
| Compound | Extraction Method | Plant Source | Yield/Concentration | Reference |
| This compound | Not specified | Capsicum annuum seed extract | 0.28% of the extract | [12] |
| Lyoniside | Microwave-Assisted Extraction (MAE) | Saraca asoca bark | 9.4 mg/g | [5][6] |
| Lyoniside | Conventional Reflux Extraction | Saraca asoca bark | 4.2 mg/g | [5][6] |
| Herbacetin Diglucoside | Microwave-Assisted Extraction (MAE) | Flax (Linum usitatissimum) seed cakes | 5.76 mg/g DW | [13] |
| Secoisolariciresinol Diglucoside (SDG) | Ultrasound-Assisted Aqueous Two-Phase Extraction | Flaxseed Meal | Purity of 21.5% in crude extract | [14] |
Note: The yield of this compound will vary depending on the plant material, its pre-treatment, and the specific extraction conditions employed. The data for other lignan glycosides are provided for comparative purposes and highlight the potential for enhanced yields with modern extraction techniques.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative protocols for each extraction method, based on literature for lignan glycosides.
Conventional Solvent Extraction (Reflux)
-
Sample Preparation: Air-dry and grind the plant material (e.g., seeds of Capsicum annuum) to a fine powder.
-
Extraction:
-
Place 10 g of the powdered plant material into a round-bottom flask.
-
Add 300 mL of 70% methanol.[5]
-
Connect the flask to a reflux condenser and heat the mixture to the boiling point of the solvent.
-
Maintain the reflux for a specified period (e.g., 2-4 hours).
-
-
Filtration and Concentration:
-
Allow the mixture to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue for exhaustive extraction if necessary.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude extract can be further purified using techniques such as column chromatography.
Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Lyophilize and powder the plant material.
-
Extraction:
-
Mix 0.05 g of the powdered material with 20 mL of a suitable solvent (e.g., ethanol) in a falcon tube (Liquid/Solid Ratio = 400).[4]
-
Place the tube in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate for a defined period (e.g., 5 minutes) at a specific power (e.g., 50% power).[4]
-
The temperature of the ultrasonic bath should be controlled (e.g., 25-40°C).[14]
-
-
Separation and Concentration:
-
Centrifuge the mixture to separate the extract from the solid residue.
-
Collect the supernatant.
-
Repeat the extraction if necessary.
-
Combine the supernatants and evaporate the solvent.
-
Microwave-Assisted Extraction (MAE)
-
Sample Preparation: Dry and powder the plant material.
-
Extraction:
-
Place 10 g of the powdered material into a microwave extraction vessel.
-
Add 300 mL of 70% methanol (Material to solvent ratio of 1:30).[5][6]
-
Seal the vessel and place it in a microwave extractor.
-
Set the extraction parameters: microwave power (e.g., 150 W), temperature, and time (e.g., 10 minutes).[5][6][13]
-
-
Filtration and Concentration:
-
After the extraction is complete and the vessel has cooled, filter the extract.
-
Concentrate the filtrate using a rotary evaporator.
-
Enzymatic Hydrolysis Extraction (EHE)
-
Sample Preparation: Defat and mill the plant material.
-
Enzymatic Treatment:
-
Suspend the plant material in an appropriate buffer solution (e.g., acetate buffer, pH 4.1).
-
Add a specific enzyme or a mixture of enzymes (e.g., cellulase, pectinase, or β-glucosidase) at an optimized concentration.[15]
-
Incubate the mixture at the optimal temperature and pH for the enzyme(s) for a specified duration (e.g., 2-24 hours) with gentle agitation.
-
-
Extraction and Purification:
-
Following enzymatic hydrolysis, the released this compound can be extracted using a suitable organic solvent (e.g., ethanol).
-
The extract is then filtered, concentrated, and purified.
-
Visualization of a Relevant Signaling Pathway
This compound possesses antioxidant properties. While the specific signaling pathway for this compound is not fully elucidated, the pathway for the structurally similar Icariside II has been studied. Icariside II has been shown to exert its antioxidant effects by activating the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, which is a key regulator of cellular defense against oxidative stress. This activation is mediated through upstream signaling kinases such as ERK, Akt, and JNK.[16][17]
Caption: Proposed antioxidant signaling pathway for this compound.
Conclusion
The choice of an extraction method for this compound is a critical decision that impacts yield, purity, and overall process efficiency. While conventional solvent extraction is a simple and accessible method, modern techniques like Ultrasound-Assisted Extraction and Microwave-Assisted Extraction offer significant advantages in terms of speed, efficiency, and reduced environmental impact.[4][5][7] Enzymatic Hydrolysis presents a highly specific approach that can be beneficial for releasing glycosidically bound compounds. The optimal method will depend on the specific research goals, available resources, and the scale of extraction. The provided protocols and comparative data serve as a foundational guide for researchers to develop and optimize their this compound extraction strategies. Further research is warranted to establish a definitive, optimized protocol specifically for this compound to facilitate its exploration as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 11. Lignin–carbohydrate complexes: properties, applications, analyses, and methods of extraction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-Assisted Extraction of Herbacetin Diglucoside from Flax (Linum usitatissimum L.) Seed Cakes and Its Quantification using an RP-HPLC-UV System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. harvest.usask.ca [harvest.usask.ca]
- 16. Icariside II enhances Nrf2 nuclear translocation to upregulate phase II detoxifying enzyme expression coupled with the ERK, Akt and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Icariside E5: A Guide to Safe Laboratory Practices
Essential Safety Notice: As of the current date, specific, verified disposal procedures for Icariside E5 are not publicly available. The following information is based on general best practices for the management of laboratory chemical waste. Researchers, scientists, and drug development professionals are required to obtain the Safety Data Sheet (SDS) from their specific supplier of this compound for definitive disposal instructions. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory to ensure full compliance with all local, state, and federal regulations.
The proper disposal of laboratory chemicals is a critical component of ensuring a safe research environment and maintaining environmental compliance. For a compound like this compound, a lignan glycoside with antioxidant properties, a structured approach to waste management is essential.[1][] This guide provides a procedural framework for the safe handling and disposal of this compound, grounded in established chemical safety protocols.
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before beginning any disposal process, proper handling and the use of appropriate Personal Protective Equipment (PPE) are paramount. While a specific SDS for this compound is not publicly accessible, general safety protocols for handling natural product compounds of unknown toxicity should be strictly followed.
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |
| Skin Protection | Wear chemical-impermeable gloves (the specific material should be determined from the substance-specific SDS). A lab coat or other protective clothing is required. |
| Respiratory Protection | If handling as a powder or creating aerosols, use a full-face respirator with appropriate cartridges or work within a certified chemical fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as chemical waste. Do not dispose of this compound down the drain or in regular solid waste. [3]
-
Segregate the Waste:
-
Solid this compound: Collect in a clearly labeled, sealed container. The label should include the chemical name "this compound," the quantity, and any relevant hazard warnings.
-
Solutions Containing this compound: Collect in a designated, leak-proof, and sealed waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and weighing papers, should be collected in a separate, sealed waste bag or container labeled as "Contaminated Solid Waste" with the chemical name.[3]
-
-
Labeling and Container Management:
-
All chemical waste containers must be labeled with a hazardous waste tag provided by your institution's EHS department.[4][5]
-
The label must include the full chemical name (no abbreviations), the quantity or concentration, the date of waste generation, and the principal investigator's contact information.[4]
-
Use containers that are compatible with the chemical waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[4]
-
Ensure that waste containers are kept closed except when adding waste and are in good condition without leaks.[6]
-
-
Store Waste Appropriately:
-
Store sealed waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
Follow your institution's guidelines for secondary containment to prevent the spread of spills.[5]
-
Segregate waste containers according to their chemical compatibility to avoid dangerous reactions.[7]
-
-
Arrange for Pickup and Disposal:
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the general workflow for the proper disposal of a laboratory chemical like this compound.
Caption: General Chemical Waste Disposal Workflow
Spill Management
In the event of a spill involving this compound, the following steps should be taken:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct personal protective equipment.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Clean the Area: Once the material is collected, decontaminate the spill area with an appropriate solvent or cleaning solution as recommended by your EHS office.
-
Dispose of Cleanup Materials: All materials used for cleanup should be treated as hazardous waste and disposed of according to the procedures outlined above.[3]
By adhering to these general guidelines and, most importantly, the specific instructions provided in the Safety Data Sheet and by your institution's EHS department, you can ensure the safe and compliant disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. vumc.org [vumc.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling Icariside E5
Disclaimer: A specific Safety Data Sheet (SDS) for Icariside E5 is not publicly available. The following information is based on general best practices for handling laboratory chemicals of unknown toxicity. It is imperative to obtain the official SDS from your supplier and consult with your institution's Environmental Health and Safety (EHS) department before handling this compound. This guide provides a procedural framework to minimize risk in the absence of substance-specific data.
This compound is a lignan glycoside isolated from plants such as Capsicum annuum and Epimedium brevicornu.[1] It is noted for its antioxidant properties.[1] As with any chemical of unknown toxicity, caution and adherence to stringent safety protocols are paramount.
Personal Protective Equipment (PPE)
The appropriate Personal Protective Equipment (PPE) is crucial for minimizing exposure when handling this compound. The following table summarizes the recommended PPE for different handling scenarios.
| PPE Category | Handling Solid/Powder Form | Handling Liquid Solutions |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be required for larger quantities. | Chemical splash goggles. A face shield should be worn if there is a significant risk of splashing. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron should be worn.[2] | Chemical-resistant gloves (e.g., nitrile). Ensure gloves are compatible with the solvent used. A lab coat or chemical-resistant apron is mandatory.[2] |
| Respiratory Protection | If handling outside of a certified chemical fume hood or if dust generation is likely, a NIOSH-approved respirator (e.g., N95 or higher) is recommended. | Work should be conducted in a certified chemical fume hood to avoid inhalation of aerosols or vapors from the solvent. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and regulatory compliance.
Step-1: Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.
-
Labeling: Ensure the container is clearly labeled with the chemical name ("this compound"), concentration (if in solution), and any relevant hazard warnings.
-
Storage: Store the container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials, such as strong oxidizing agents. The storage area should be secure and accessible only to authorized personnel.
Step-2: Handling and Preparation
-
Designated Area: All handling of this compound, especially in its powdered form, should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[3]
-
Weighing (Solid Form): To prevent the generation of airborne dust, weigh the solid compound carefully within a fume hood or a ventilated balance enclosure.
-
Preparing Solutions: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Ensure the chosen solvent is compatible with the experimental protocol and safety equipment.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4] Contaminated PPE should be removed and disposed of properly before leaving the work area.
Step-3: Spill and Emergency Procedures
-
Spill Containment (Solid): In case of a small spill of powdered this compound, gently cover the spill with a damp paper towel to avoid raising dust. Then, wipe it up and place the contaminated materials in a sealed container for disposal.
-
Spill Containment (Liquid): For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[5] Collect the absorbed material into a sealed container for disposal.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Step-4: Disposal Plan
Important: Do not dispose of this compound down the drain or in regular solid waste.[7] It must be managed as chemical waste.
-
Consult Regulations: The primary source for disposal information is Section 13 of the manufacturer's SDS. You must also consult with your institution's EHS department to ensure compliance with all local, state, and federal regulations.
-
Waste Segregation:
-
Solid this compound: Collect in a clearly labeled, sealed container. The label should include the chemical name, quantity, and any hazard warnings.
-
Solutions Containing this compound: Collect in a designated, leak-proof, and sealed waste container.
-
Contaminated Materials: Any items that have come into contact with this compound (e.g., gloves, pipette tips, weighing papers) should be collected in a separate, sealed waste bag or container labeled as "Contaminated Solid Waste" with the chemical name.
-
-
Waste Storage: Store sealed waste containers in a designated, well-ventilated, and secure waste accumulation area, following your institution's guidelines for secondary containment.
-
Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the chemical waste.
Experimental Protocols and Signaling Pathways
Detailed experimental protocols and specific signaling pathways for this compound are not available in general safety and handling documentation. Such information is typically found in specialized peer-reviewed scientific literature. The available information indicates that this compound has antioxidant properties and can promote the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) without cytotoxicity.[1] For detailed methodologies, researchers should consult relevant publications in the fields of natural product chemistry and pharmacology.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. biosynth.com [biosynth.com]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
